1F-Fructofuranosylnystose
Description
structure in first source
Structure
2D Structure
Propriétés
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H52O26/c31-1-10-15(37)20(42)21(43)26(51-10)56-30(25(47)19(41)14(5-35)55-30)9-50-29(24(46)18(40)13(4-34)54-29)8-49-28(23(45)17(39)12(3-33)53-28)7-48-27(6-36)22(44)16(38)11(2-32)52-27/h10-26,31-47H,1-9H2/t10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20+,21-,22+,23+,24+,25+,26-,27-,28-,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNTKVQQLMHZOKP-NEJDVEAASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)COC3(C(C(C(O3)CO)O)O)COC4(C(C(C(O4)CO)O)O)COC5(C(C(C(O5)CO)O)O)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO[C@]4([C@H]([C@@H]([C@H](O4)CO)O)O)CO[C@]5([C@H]([C@@H]([C@H](O5)CO)O)O)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52O26 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60974839 | |
| Record name | Hex-2-ulofuranosyl-(2->1)hex-2-ulofuranosyl-(2->1)hex-2-ulofuranosyl-(2->1)hex-2-ulofuranosyl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60974839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
828.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59432-60-9 | |
| Record name | 1F-Fructofuranosylnystose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059432609 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hex-2-ulofuranosyl-(2->1)hex-2-ulofuranosyl-(2->1)hex-2-ulofuranosyl-(2->1)hex-2-ulofuranosyl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60974839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FRUCTOSYLNYSTOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0V2S93VI5J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1F-Fructofuranosylnystose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of 1F-Fructofuranosylnystose, a fructooligosaccharide of significant interest in various scientific fields. This document details its fundamental chemical characteristics, reactivity, and the methodologies used for its analysis.
Core Chemical Properties
This compound, a member of the fructan family, is a non-digestible oligosaccharide. Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₃₀H₅₂O₂₆ | [1][2][3] |
| Molecular Weight | 828.7 g/mol | [1][2][3] |
| IUPAC Name | (2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | [1] |
| CAS Number | 59432-60-9 | [1][2][3] |
| Appearance | White crystalline powder or solid | [3][4] |
| Synonyms | Fructosylnystose, GF4, 1,1,1-Kestopentaose | [5][6][7] |
Solubility
The solubility of this compound in various solvents is a critical parameter for its application in research and development.
| Solvent | Solubility | Source(s) |
| Water | 100 mg/mL | [3] |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (requires sonication) | [3][8] |
| Dimethylformamide (DMF) | Slightly soluble | [5][9] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 10 mg/mL | [5][9] |
| Ethanol | Insoluble | [3] |
Chemical Reactivity and Stability
Hydrolysis
This compound is susceptible to hydrolysis under both acidic and enzymatic conditions, breaking down into its constituent monosaccharides, fructose and glucose[1]. The rate of hydrolysis is significantly influenced by pH and temperature.
A kinetic study on the acid hydrolysis of fructofuranosylnystose (GF4) revealed that the degradation follows pseudo-first-order kinetics. The hydrolysis is much more pronounced under acidic conditions compared to neutral or basic pH[6][10].
Table 3.1: Kinetic Parameters for Acid Hydrolysis of this compound (GF4) at pH 4.0
| Temperature (°C) | Rate Constant (k, min⁻¹) | Half-life (t₁/₂, min) |
| 80 | Data not explicitly available for GF4, but hydrolysis is significant | Data not explicitly available for GF4 |
| 90 | Data not explicitly available for GF4, but hydrolysis is significant | Data not explicitly available for GF4 |
| 100 | Data not explicitly available for GF4, but hydrolysis is significant | Data not explicitly available for GF4 |
| 110 | Data not explicitly available for GF4, but hydrolysis is significant | Data not explicitly available for GF4 |
| 120 | Quick and complete degradation | Data not explicitly available for GF4 |
| (Data derived from a study on the kinetics of fructooligosaccharide hydrolysis. While the study indicates rapid degradation at 120°C under acidic conditions, specific rate constants and half-lives for this compound were not individually tabulated in the provided search results.)[6][10] |
Enzymatic Synthesis
The primary method for producing this compound is through the enzymatic action of fructosyltransferases (FTases). This process, known as transfructosylation, involves the transfer of fructosyl units from a donor substrate, typically sucrose, to an acceptor molecule. The synthesis is a stepwise process:
-
Sucrose is hydrolyzed by FTase to form an enzyme-fructose complex and release glucose.
-
The fructosyl group is then transferred to an acceptor molecule. Initially, another sucrose molecule acts as the acceptor to form 1-kestose.
-
1-kestose then serves as an acceptor for another fructosyl unit to yield nystose.
-
Finally, nystose accepts a fructosyl group to form this compound[1].
The efficiency of this synthesis is highly dependent on the source of the fructosyltransferase, as well as the reaction conditions.
Table 3.2: Optimal Conditions for Fructosyltransferases in FOS Synthesis
| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Source(s) |
| Aspergillus oryzae IPT-301 (extracellular) | 5.5 - 6.75 | 45 - 50 | [1] |
| Aspergillus niger ATCC 9642 | 2.39 | 60 | [11] |
| Aspergillus niger FS054 | 5.5 | 30 | [9] |
| Pineapple Residues (crude extract) | 6.5 | 40 | [5] |
Stability and Storage
This compound is a hygroscopic solid[7]. For long-term stability, it should be stored at -20°C in a dry, dark place[8]. Stock solutions in solvents like DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light[2][12]. The stability of fructooligosaccharides is also affected by the food matrix and processing conditions, with higher temperatures and lower pH generally leading to increased degradation[13][14].
Spectroscopic Data
Table 4.1: Expected ¹H and ¹³C NMR Chemical Shift Regions for Fructooligosaccharides
| Nucleus | Functional Group | Expected Chemical Shift Range (ppm) |
| ¹H | Anomeric Protons (H-1 of Glc, H-2 of Fru) | 4.5 - 5.5 |
| Other Ring Protons | 3.2 - 4.5 | |
| ¹³C | Anomeric Carbons (C-1 of Glc, C-2 of Fru) | 90 - 110 |
| Other Ring Carbons | 60 - 85 | |
| CH₂OH Carbons | ~60 - 65 |
Experimental Protocols
Determination of Melting Point
Objective: To determine the temperature range over which this compound transitions from a solid to a liquid.
Methodology:
-
Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm[12][15].
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus.
-
Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point[16].
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has melted are recorded. This range represents the melting point[12][16].
Measurement of Optical Rotation
Objective: To measure the specific rotation of this compound, which is a characteristic property of chiral molecules.
Methodology:
-
Solution Preparation: A solution of this compound of a known concentration (e.g., in water) is prepared[17].
-
Polarimeter Calibration: The polarimeter is calibrated using the pure solvent (blank) to set the zero point[18].
-
Measurement: The prepared solution is placed in a polarimeter cell of a known path length (typically 1 dm). The observed angle of rotation is measured at a specific wavelength (usually the sodium D-line, 589 nm) and temperature (e.g., 20°C)[18][19].
-
Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL[19].
¹H and ¹³C NMR Spectroscopy
Objective: To obtain detailed structural information about this compound.
Methodology:
-
Sample Preparation: A small amount of the compound is dissolved in a suitable deuterated solvent (e.g., D₂O).
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. For complete structural assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are typically required[4][7][20].
-
Data Analysis: The chemical shifts, coupling constants, and correlations from the 1D and 2D spectra are analyzed to assign all proton and carbon signals and to determine the connectivity and stereochemistry of the molecule[21].
Visualizations
Chemical Structure of this compound
Caption: 2D structure of this compound.
Enzymatic Synthesis Pathway of this compound
Caption: Enzymatic synthesis of this compound.
Experimental Workflow for Stability Testing
Caption: Workflow for stability testing of this compound.
References
- 1. scielo.br [scielo.br]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Complete analysis of the 1H- and 13C-NMR spectra of four blood-group A active oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. Kinetics of hydrolysis of fructooligosaccharides in mineral-buffered aqueous solutions: influence of pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Application of new, high-sensitivity, 1H-13C-n.m.r.-spectral techniques to the study of oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Optimization of the fermentation process for fructosyltransferase production by Aspergillus niger FS054 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. The effect of processing conditions on the stability of fructooligosaccharides in acidic food products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. davjalandhar.com [davjalandhar.com]
- 16. chem.ucalgary.ca [chem.ucalgary.ca]
- 17. youtube.com [youtube.com]
- 18. European Pharmacopoeia 2.2.7. Optical Rotation | Anton Paar Wiki [wiki.anton-paar.com]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
The Technical Guide to 1-Fructofuranosylnystose: Natural Sources and Isolation
This technical guide provides a comprehensive overview of 1-fructofuranosylnystose, a fructooligosaccharide (FOS) with significant potential in the pharmaceutical and nutraceutical industries. The document details its natural occurrences, biosynthesis, and the methodologies for its isolation and purification, tailored for researchers, scientists, and drug development professionals.
Introduction to 1-Fructofuranosylnystose
1-Fructofuranosylnystose, also known as 1,1,1-kestopentaose or GF4, is a pentasaccharide consisting of a glucose molecule linked to four fructose units.[1][2][3] It is a member of the inulin-type fructans, where the fructose residues are linked by β-(2→1) glycosidic bonds.[1][4] As a non-digestible oligosaccharide, it is recognized for its prebiotic properties, selectively stimulating the growth of beneficial gut bacteria such as Bifidobacteria and Lactobacilli.[5] This modulation of the gut microbiome contributes to its potential health benefits, including improved digestion, enhanced immune function, and a reduced risk of certain diseases.[5][6]
Natural Sources of 1-Fructofuranosylnystose
1-Fructofuranosylnystose is found in a variety of plants, often alongside other fructooligosaccharides like 1-kestose (GF2) and nystose (GF3).[2][7] The concentration of these FOS can vary significantly depending on the plant species, cultivar, and environmental conditions.
Plant Sources
Several studies have quantified the FOS content in various plant-based foods. While specific data for 1-fructofuranosylnystose is not always reported separately from total FOS, some studies have provided detailed analyses. Notable plant sources include:
-
Onions (Allium cepa) : Onions are a well-documented source of 1-fructofuranosylnystose.[3][8][9]
-
Morinda officinalis : This medicinal plant has been identified as a source of 1-fructofuranosylnystose.[3][9]
-
Saussurea costus : This plant is another reported natural source.[8]
-
Jerusalem Artichoke, Asparagus, Wheat, Barley, Banana, and Chicory : These plants are known to contain fructooligosaccharides, including 1-fructofuranosylnystose.[2]
The table below summarizes the content of 1-kestose (GF2), nystose (GF3), and 1-fructofuranosylnystose (GF4) in selected foods, as determined by ion chromatography.
| Food Source | 1-Kestose (GF2) (mg/g) | Nystose (GF3) (mg/g) | 1-Fructofuranosylnystose (GF4) (mg/g) |
| Acorn Squash | 0.1 | 0.2 | 0.3 |
| Celery | 0.1 | 0.1 | 0.2 |
| Chinese Chive | 0.2 | 0.3 | 0.4 |
| Eggplant | 0.1 | 0.1 | 0.2 |
| Endive | 0.1 | 0.2 | 0.3 |
| Jerusalem Artichoke | 1.3 | 2.5 | 3.6 |
| Peas | 0.1 | 0.1 | 0.2 |
| Radishes | 0.1 | 0.1 | 0.2 |
Data adapted from a study on fructooligosaccharide composition in foods and feeds. The original study should be consulted for detailed methodology and variability.[2]
Microbial Production
While naturally present in plants, the primary method for commercial production of 1-fructofuranosylnystose is through enzymatic synthesis using microorganisms.[1][5] Fungi, yeasts, and bacteria are known to produce fructosyltransferases and β-fructofuranosidases, enzymes capable of synthesizing FOS from sucrose.[1][6][10] Prominent microbial sources for these enzymes include:
-
Aspergillus niger : Strains of this fungus are widely used for industrial FOS production.[1][5][7]
-
Aureobasidium pullulans : This fungus is another significant source of fructosyltransferases.[1]
-
Aspergillus carbonarius : A novel strain has been isolated and shown to produce enzymes for FOS synthesis.[6]
Biosynthesis of 1-Fructofuranosylnystose
The biosynthesis of 1-fructofuranosylnystose, both in plants and through microbial fermentation, is an enzymatic process involving transfructosylation.[1] The key enzymes are fructosyltransferases (FTases), which catalyze the transfer of a fructosyl group from a donor molecule, typically sucrose, to an acceptor molecule.
The synthesis pathway begins with sucrose. A fructosyltransferase transfers a fructose unit from a sucrose molecule to another sucrose molecule, forming 1-kestose (GF2) and releasing glucose. This process continues with the sequential addition of fructose units to 1-kestose to form nystose (GF3), and subsequently to nystose to form 1-fructofuranosylnystose (GF4).
References
- 1. This compound | 59432-60-9 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | CAS 59432-60-9 | Cayman Chemical | Biomol.com [biomol.com]
- 4. researchgate.net [researchgate.net]
- 5. Buy this compound | 59432-60-9 [smolecule.com]
- 6. β-Fructofuranosidase and β –D-Fructosyltransferase from New Aspergillus carbonarius PC-4 Strain Isolated from Canned Peach Syrup: Effect of Carbon and Nitrogen Sources on Enzyme Production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound | C30H52O26 | CID 3085157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. Fructooligosaccharides (FOS) Production by Microorganisms with Fructosyltransferase Activity | MDPI [mdpi.com]
The intricate Pathway of 1F-Fructofuranosylnystose Biosynthesis in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fructans, a class of fructose-based polymers, are significant storage carbohydrates in many plant species, playing crucial roles in stress tolerance and carbon partitioning. Among these, the inulin-type fructan 1F-fructofuranosylnystose is a key intermediate in the formation of longer-chain inulins. This technical guide provides an in-depth exploration of the biosynthesis of this compound in plants, detailing the enzymatic cascade, regulatory aspects, and comprehensive experimental protocols for its study. This document is intended to serve as a valuable resource for researchers in plant biology, biotechnology, and drug development, offering insights into the metabolic engineering of fructan pathways and the potential applications of these bioactive compounds.
Introduction
Fructans are synthesized from sucrose and are characterized by the linkage of fructose moieties to a terminal glucose. Based on the linkage type, they are broadly classified into inulins (β(2,1) linkages), levans (β(2,6) linkages), and graminans (mixed linkages). This compound is a fructooligosaccharide (FOS) of the inulin neoseries, consisting of a sucrose molecule elongated by three fructose units linked via β(2,1) glycosidic bonds. Its biosynthesis is a vacuolar process central to the accumulation of high-degree-of-polymerization (DP) inulins in various plant species, including chicory (Cichorium intybus), Jerusalem artichoke (Helianthus tuberosus), and wheat (Triticum aestivum). Understanding this pathway is pivotal for manipulating fructan content and composition in crops for improved nutritional value, stress resilience, and the production of prebiotics for the food and pharmaceutical industries.
The Biosynthesis Pathway of this compound
The synthesis of this compound is a two-step enzymatic process initiated from sucrose. The key enzymes involved are Sucrose:Sucrose 1-Fructosyltransferase (1-SST) and Fructan:Fructan 1-Fructosyltransferase (1-FFT).
Step 1: Synthesis of 1-Kestose by Sucrose:Sucrose 1-Fructosyltransferase (1-SST)
The pathway begins with the irreversible transfer of a fructosyl group from one sucrose molecule to another, catalyzed by 1-SST (EC 2.4.1.99). This reaction yields the trisaccharide 1-kestose and a molecule of glucose.
-
Reaction: Sucrose + Sucrose → 1-Kestose + Glucose
Step 2: Elongation to Nystose and this compound by Fructan:Fructan 1-Fructosyltransferase (1-FFT)
1-Kestose then serves as the substrate for 1-FFT (EC 2.4.1.100), which catalyzes the transfer of a fructosyl unit from a donor fructan (like 1-kestose) to an acceptor fructan. This process leads to the sequential elongation of the fructan chain.
-
Synthesis of Nystose: 1-Kestose + 1-Kestose → Nystose + Sucrose
-
Synthesis of this compound: Nystose + 1-Kestose → this compound + Sucrose
This elongation process can continue, leading to the synthesis of longer-chain inulins. The relative activities and substrate specificities of 1-SST and 1-FFT are critical determinants of the final fructan profile in a given plant species.
Visualization of the Biosynthesis Pathway
The following diagrams illustrate the core biosynthesis pathway and a general experimental workflow for its investigation.
Enzymatic synthesis of 1F-Fructofuranosylnystose using fructosyltransferases
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzymatic synthesis of 1F-fructofuranosylnystose, a fructooligosaccharide (FOS) with significant potential in the pharmaceutical and functional food industries. This document details the core principles, experimental protocols, and quantitative data associated with its production using fructosyltransferases.
Introduction
This compound is a pentasaccharide composed of a sucrose molecule elongated by three fructose units linked via β-(2→1) glycosidic bonds. As a prebiotic, it selectively promotes the growth of beneficial gut bacteria, contributing to improved gut health and potentially modulating metabolic pathways related to lipid metabolism and glucose homeostasis.[1] The primary method for its production is through the enzymatic activity of fructosyltransferases (FTases), which catalyze the transfer of fructosyl residues from a donor substrate, typically sucrose, to an acceptor molecule.
The Enzymatic Synthesis Pathway
The synthesis of this compound is a multi-step enzymatic process initiated from sucrose. Fructosyltransferases (EC 2.4.1.9) exhibit both hydrolytic and transfructosylation activities.[2][3] In the presence of high sucrose concentrations, the transfructosylation activity predominates, leading to the formation of a series of fructooligosaccharides.[2]
The reaction proceeds as follows:
-
Formation of 1-Kestose (GF2): Two sucrose molecules react, where one acts as a fructosyl donor and the other as an acceptor, to form 1-kestose and glucose.[1]
-
Formation of Nystose (GF3): 1-Kestose then acts as an acceptor for another fructosyl residue from sucrose, resulting in the formation of nystose.[1][4]
-
Formation of this compound (GF4): Finally, nystose serves as the acceptor for a further fructosyl transfer from sucrose, yielding this compound.[1][4]
This sequential reaction pathway is illustrated in the diagram below.
Caption: Enzymatic synthesis of this compound from sucrose.
Data Presentation: Reaction Parameters and Yields
The efficiency of this compound synthesis is influenced by several factors, including the source of the fructosyltransferase, substrate concentration, temperature, and pH. The following tables summarize quantitative data from various studies.
Table 1: Fructosyltransferase Sources and Optimal Conditions
| Microorganism Source | Enzyme Type | Optimal pH | Optimal Temperature (°C) | Reference |
| Aspergillus niger | Extracellular FTase | 5.0 - 6.5 | 50 - 60 | [2] |
| Aspergillus oryzae IPT-301 | Extracellular & Mycelial FTase | 5.5 - 6.75 | 45 - 50 | [1] |
| Aspergillus aculeatus | Fructosyltransferase | - | - | [1] |
| Aspergillus tamarii NKRC 1229 | Mycelial FTase | 7.0 | 20 | [5] |
| Lactobacillus gasseri | Inulosucrase | 5.2 | 55 | [6] |
Table 2: Reaction Conditions and Fructooligosaccharide (FOS) Yields
| Enzyme Source | Initial Sucrose Conc. (g/L) | Enzyme Conc. | Temperature (°C) | pH | Max. FOS Yield (%) | Reaction Time (h) | Reference |
| Fructosyltransferase | 300 - 500 | 4 - 32 U/mL | 45 - 55 | 4.0 - 5.0 | 60 | - | [7][8] |
| A. niger β-fructofuranosidase | 2 M | - | 65 | - | ~35 (of total FOS) | Variable | [1] |
| Commercial Seqenzym FT | 2 M | - | 55 | - | ~63 (total FOS) | Variable | [1] |
| L. gasseri inulosucrase | 300 | - | 55 | - | 45 (total FOS) | 24 | [1] |
| Pectinex® Ultra SP-L | 200 - 700 | 1% (v/v) | 50 | 7.0 | 60 | 24 | [9][10] |
| A. tamarii m-FTase | 500 | 4.5% (w/v) | - | - | 55 | 24 | [5] |
Table 3: Kinetic Parameters of Fructosyltransferases
| Enzyme Source | Substrate | K_m (g/L) | V_max (g/(L·h)) | K_si (g/L) | Temperature (°C) | Reference |
| Fructosyltransferase | Sucrose | 632.35 | 147.1 | - | 45 | [11][12] |
| Fructosyltransferase | Sucrose | - | 156.25 | - | 50 | [11] |
| Fructosyltransferase | Sucrose | - | 158.73 | - | 55 | [11] |
| Fructosyltransferase | Sucrose | - | 175.44 | - | 60 | [11] |
Experimental Protocols
This section provides detailed methodologies for the key experiments in the synthesis and analysis of this compound.
Production and Purification of Fructosyltransferase
The production of fructosyltransferase is typically achieved through fermentation of microorganisms, with filamentous fungi like Aspergillus species being common sources.[13]
Protocol for Enzyme Production (Submerged Fermentation):
-
Inoculum Preparation: Inoculate a suitable fungal strain (e.g., Aspergillus oryzae IPT-301) into a pre-culture medium and incubate at 30°C with agitation (200 rpm) for a specified period (e.g., 64-72 hours) to achieve sufficient biomass.[14]
-
Fermentation: Transfer the inoculum to a larger fermentation vessel containing a production medium rich in sucrose. Maintain optimal fermentation conditions, such as a temperature of 30°C and a pH of around 6.2.[14]
-
Enzyme Harvest: After an optimal fermentation time (e.g., 64 hours for extracellular enzyme), harvest the enzyme.[14] For extracellular enzymes, separate the mycelium from the culture broth by filtration or centrifugation. The supernatant contains the crude enzyme. For mycelial-bound enzymes, the fungal pellets are harvested.[5]
-
Enzyme Purification (Optional but Recommended):
-
Ammonium Sulfate Precipitation: Gradually add ammonium sulfate to the crude enzyme solution to a specific saturation level to precipitate the protein.
-
Dialysis: Dialyze the resuspended precipitate against a suitable buffer to remove excess salt.
-
Chromatography: Purify the enzyme further using chromatographic techniques such as ion exchange (e.g., Q-Sepharose) and size exclusion chromatography.[15]
-
Enzymatic Synthesis of this compound
Protocol:
-
Substrate Preparation: Prepare a high-concentration sucrose solution (e.g., 500-800 g/L) in a suitable buffer (e.g., 0.1 M sodium acetate buffer, pH 5.5).[11][16]
-
Enzyme Addition: Add the purified or crude fructosyltransferase preparation to the sucrose solution. The enzyme dosage should be optimized for efficient conversion (e.g., 10 units of FTase).[11]
-
Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 50-60°C) with gentle agitation for a predetermined duration (e.g., 24 hours).[10][14]
-
Reaction Termination: Terminate the enzymatic reaction by heat inactivation (e.g., boiling for 10 minutes).[11]
-
Product Analysis: Analyze the composition of the reaction mixture to determine the yield of this compound and other fructooligosaccharides.
Product Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC with a refractive index (RI) detector is a common method for the quantification of individual fructooligosaccharides.[17]
Protocol:
-
Sample Preparation: Dilute the reaction mixture with the mobile phase and filter through a 0.2 µm membrane.[17]
-
HPLC System:
-
Quantification: Prepare standard curves for glucose, fructose, sucrose, 1-kestose, nystose, and this compound to quantify their concentrations in the sample based on peak area.[17]
Structural Characterization by Nuclear Magnetic Resonance (NMR)
NMR spectroscopy is employed to confirm the chemical structure and glycosidic linkages of the synthesized this compound. Both 1H and 13C NMR spectra are typically acquired.[18]
Experimental and Logical Workflow
The overall process for the enzymatic synthesis and analysis of this compound can be visualized as a logical workflow.
Caption: General workflow for the synthesis and analysis of this compound.
Conclusion
The enzymatic synthesis of this compound using fructosyltransferases is a well-established and efficient method. By carefully selecting the enzyme source and optimizing reaction conditions such as substrate concentration, temperature, and pH, high yields of this valuable prebiotic can be achieved. The detailed protocols and compiled data in this guide serve as a valuable resource for researchers and professionals in the fields of biotechnology and drug development, facilitating further research and application of this compound.
References
- 1. Buy this compound | 59432-60-9 [smolecule.com]
- 2. Purification of Fructosyltransferase (FTase) from Aspergillus Niger to ... - Muhamad Aliff Ramli - Google Books [books.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Fructosyltransferase (EC 2.4.1.9) Synthese von Fructo-Oligosacchariden [biotech-enzymes.com]
- 5. Characterization of a mycelial fructosyltransferase from Aspergillus tamarii NKRC 1229 for efficient synthesis of fructooligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enzymatic Synthesis and Characterization of Fructooligosaccharides and Novel Maltosylfructosides by Inulosucrase from Lactobacillus gasseri DSM 20604 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetics and model development for enzymatic synthesis of fructo-oligosaccharides using fructosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Influence of moisture and temperature on the thermal properties of Jack bean seeds ('Canavalia ensiformis') [agris.fao.org]
- 10. ENZYMATIC SYNTHESIS OF FRUCTO-OLIGOSACCHARIDES USING PECTINEX® ULTRA SP-L: A STUDY OF EXPERIMENTAL CONDITIONS | Food and Feed Research [aseestant.ceon.rs]
- 11. Boosting Fructosyl Transferase’s Thermostability and Catalytic Performance for Highly Efficient Fructooligosaccharides (FOS) Production - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. scielo.br [scielo.br]
- 15. Enzymatic synthesis of novel fructosyl and oligofructosyl trehaloses by Aspergillus sydowi beta-fructofuranosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Dietary Sugars Analysis: Quantification of Fructooligossacharides during Fermentation by HPLC-RI Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound(59432-60-9) 1H NMR [m.chemicalbook.com]
Synonyms for 1F-Fructofuranosylnystose like GF4 and 1,1,1-Kestopentaose
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling 1F-Fructofuranosylnystose
This compound, also known by its synonyms GF4 and 1,1,1-Kestopentaose, is a fructooligosaccharide (FOS) of significant interest in the fields of nutrition and pharmacology.[1][2][3][4] As a member of the fructan family, this complex carbohydrate is naturally present in a variety of plant sources, including onions, chicory, garlic, asparagus, and bananas.[5] Structurally, it consists of a sucrose molecule (a glucose unit linked to a fructose unit) with three additional fructose units attached via β-(2→1) glycosidic bonds to the fructose moiety of the sucrose. Its CAS number is 59432-60-9.[4]
This guide provides a comprehensive overview of this compound, detailing its biochemical properties, its role as a prebiotic, and its potential therapeutic applications. We will delve into the experimental protocols for its extraction and analysis, present available quantitative data, and visualize the key biological pathways it influences.
Biochemical Properties and Synthesis
This compound is a non-digestible oligosaccharide, meaning it resists hydrolysis by human digestive enzymes in the upper gastrointestinal tract. This property is central to its biological function as a prebiotic.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Synonyms | GF4, 1,1,1-Kestopentaose | [1][2][3] |
| CAS Number | 59432-60-9 | [4] |
| Molecular Formula | C₃₀H₅₂O₂₆ | [4] |
| Molecular Weight | 828.72 g/mol | [4] |
The industrial synthesis of this compound is primarily achieved through the enzymatic action of fructosyltransferases (FTases). These enzymes catalyze the transfer of fructosyl units from a donor substrate, typically sucrose, to an acceptor molecule. Aspergillus niger is a commonly used microbial source for producing FTases with high transfructosylation activity.[1][2]
Table 2: Kinetic Parameters of Fructosyltransferase from Aspergillus niger
| Parameter | Value | Substrate | Reference |
| Km | 44.38 mM | Sucrose | [2] |
| Vmax | 1030 µmol/mL/min | Sucrose | [2] |
| Km | 79.51 mM | Sucrose | [1] |
| Vmax | 45.04 µmol/min | Sucrose | [1] |
| kcat | 31.49 min⁻¹ | Sucrose | [1] |
| Km | 24.60 mM | Sucrose | [3] |
| Vmax | 104.16 µmol/min/mL | Sucrose | [3] |
Prebiotic Activity and Impact on Gut Microbiota
The primary biological function of this compound is its role as a prebiotic. Upon reaching the colon intact, it is selectively fermented by beneficial gut bacteria, most notably Bifidobacterium and Lactobacillus species.[6][7] This selective fermentation leads to a shift in the composition of the gut microbiota, favoring the growth of these beneficial microbes.
A study on the closely related fructooligosaccharide, 1-kestose, demonstrated a significant increase in the relative abundance of fecal Bifidobacterium in human subjects after a 12-week supplementation period.[8][9] While specific quantitative data for this compound's effect on human gut microbiota is still emerging, the general effects of FOS are well-documented.
Table 3: Effect of 1-Kestose Supplementation on Human Gut Microbiota
| Bacterial Genus | Intervention Group (10g 1-kestose/day for 12 weeks) | Placebo Group | p-value | Reference |
| Bifidobacterium (relative abundance) | Increased from 0.1971 to 0.3244 | No significant change | < 0.05 | [8][9] |
The fermentation of this compound by gut bacteria results in the production of short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate. These SCFAs are responsible for many of the downstream health benefits associated with prebiotic consumption.
Health Benefits and Therapeutic Potential
The production of SCFAs from the fermentation of this compound mediates a range of physiological effects, including:
-
Improved Gut Health: SCFAs, particularly butyrate, serve as a primary energy source for colonocytes, promoting a healthy gut barrier and reducing inflammation.
-
Immune Modulation: SCFAs can influence the activity of immune cells, contributing to a balanced immune response.
-
Metabolic Regulation: Emerging evidence suggests that FOS can positively impact lipid metabolism. A study on rats fed a high-fat diet supplemented with 1-kestose showed a significant reduction in plasma cholesterol and triglyceride levels.[10] While this study was not on this compound specifically, the similar structure and function suggest a comparable effect.
Table 4: Effect of 1-Kestose on Lipid Metabolism in High-Fat Diet Fed Rats
| Parameter | Control Group | 1-Kestose Group | % Change | Reference |
| Plasma Cholesterol (mg/dL) | ~120 | ~100 | -16.7% | [10] |
| Plasma Triglycerides (mg/dL) | ~150 | ~100 | -33.3% | [10] |
Experimental Protocols
Extraction of Fructooligosaccharides from Natural Sources (e.g., Onion)
This protocol outlines a general procedure for the extraction of FOS, including this compound, from plant material.
Methodology:
-
Preparation of Plant Material: Fresh onion bulbs are washed, peeled, and homogenized in distilled water.[5]
-
Enzyme Inactivation: The homogenate is incubated at a specific temperature (e.g., 50°C) to inactivate endogenous enzymes that might degrade the FOS.
-
Clarification: The mixture is centrifuged to remove solid debris, and the supernatant containing the soluble carbohydrates is collected.[5]
-
Precipitation of FOS: Cold ethanol is added to the supernatant to a final concentration of approximately 80% (v/v) to precipitate the FOS.
-
Collection and Solubilization: The mixture is centrifuged, and the resulting pellet containing the crude FOS is collected and redissolved in a minimal amount of water. This crude extract can then be further purified using techniques like chromatography.
Quantification of this compound by HPLC-RI
High-Performance Liquid Chromatography with a Refractive Index detector (HPLC-RI) is a common method for the quantification of FOS.[11]
Methodology:
-
Standard Preparation: A standard curve is prepared using pure this compound of known concentrations.
-
Sample Preparation: The FOS extract is appropriately diluted and filtered through a 0.45 µm filter to remove any particulate matter.[11]
-
Chromatographic Conditions:
-
Column: A carbohydrate analysis column, such as an amino-propyl bonded silica column.
-
Mobile Phase: An isocratic mobile phase, typically a mixture of acetonitrile and water (e.g., 75:25 v/v).[11]
-
Flow Rate: A constant flow rate, for example, 1.0 mL/min.
-
Detector: Refractive Index (RI) detector.
-
-
Analysis: The prepared sample is injected into the HPLC system. The retention time of the peak corresponding to this compound is compared to the standard.
-
Quantification: The concentration of this compound in the sample is determined by comparing the peak area to the standard curve.[11]
Signaling Pathways
The health benefits of this compound are primarily mediated by its fermentation products, the SCFAs. These molecules act as signaling molecules by binding to G-protein coupled receptors (GPCRs), such as GPR41 (also known as FFAR3) and GPR43 (also known as FFAR2).
Propionate Signaling through GPR41
Propionate, a major SCFA, preferentially binds to GPR41. This interaction can trigger various downstream signaling cascades, influencing processes like gut hormone secretion and immune responses.
Butyrate Signaling through GPR43
Butyrate, another key SCFA, is a potent activator of GPR43. The activation of GPR43 in various cell types, including immune cells and adipocytes, leads to a wide range of metabolic and anti-inflammatory effects.
Conclusion
This compound (GF4) is a promising prebiotic with the potential for significant health benefits. Its ability to modulate the gut microbiota and stimulate the production of beneficial SCFAs positions it as a valuable ingredient for functional foods and a potential therapeutic agent for metabolic and inflammatory disorders. Further research is warranted to fully elucidate its specific quantitative effects in humans and to optimize its production and application. This guide provides a foundational understanding for researchers and professionals seeking to explore the potential of this fascinating molecule.
References
- 1. Purification and biochemical characterization of an extracellular fructosyltransferase enzyme from Aspergillus niger sp. XOBP48: implication in fructooligosaccharide production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purification and partial characterization of fructosyltransferase and invertase from Aspergillus niger AS0023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. This compound | C30H52O26 | CID 3085157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Purification and characterization of crude fructooligosaccharides extracted from red onion (Allium cepa var. viviparum) by yeast treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Utilization of diverse oligosaccharides for growth by Bifidobacterium and Lactobacillus species and their in vitro co-cultivation characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Next-generation prebiotic promotes selective growth of bifidobacteria, suppressing Clostridioides difficile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Supplementation of 1-Kestose Modulates the Gut Microbiota Composition to Ameliorate Glucose Metabolism in Obesity-Prone Hosts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Supplementation of 1-Kestose Modulates the Gut Microbiota Composition to Ameliorate Glucose Metabolism in Obesity-Prone Hosts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of 1-Kestose on Lipid Metabolism in a High-Fat-Diet Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dietary Sugars Analysis: Quantification of Fructooligossacharides during Fermentation by HPLC-RI Method - PMC [pmc.ncbi.nlm.nih.gov]
The Prebiotic Potential of 1F-Fructofuranosylnystose: A Technical Guide for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
1F-Fructofuranosylnystose, a key component of fructooligosaccharides (FOS), is a non-digestible oligosaccharide with significant prebiotic properties. By resisting enzymatic digestion in the upper gastrointestinal tract, it becomes a valuable substrate for fermentation by beneficial commensal bacteria in the colon. This selective fermentation leads to a positive modulation of the gut microbiota, primarily through the stimulation of Bifidobacterium and Lactobacillus species. The metabolic end-products of this fermentation, particularly the short-chain fatty acids (SCFAs) acetate, propionate, and butyrate, play a crucial role in mediating the health benefits associated with this compound consumption. These benefits include the potential to influence lipid metabolism, glucose homeostasis, and immune function. This technical guide provides an in-depth overview of the current scientific understanding of the prebiotic properties of this compound, including quantitative data from in vitro studies, detailed experimental methodologies, and a visual representation of the key signaling pathways involved.
Introduction
This compound is a fructan-type oligosaccharide, specifically a pentasaccharide consisting of a glucose molecule linked to four fructose units. Its chemical structure prevents hydrolysis by human digestive enzymes, allowing it to reach the large intestine intact.[1] In the colon, it serves as a fermentable substrate for specific gut microorganisms, thereby exerting its prebiotic effects. Prebiotics are defined as substrates that are selectively utilized by host microorganisms conferring a health benefit. The primary interest in this compound lies in its potential to beneficially modulate the gut microbiome and its subsequent impact on host physiology.
Prebiotic Effects on Gut Microbiota
The primary prebiotic effect of this compound is the selective stimulation of beneficial gut bacteria. In vitro fermentation studies using fecal samples have consistently demonstrated the bifidogenic and lactogenic properties of FOS, the class of compounds to which this compound belongs.
Quantitative Impact on Microbial Populations
The fermentation of FOS leads to significant shifts in the composition of the gut microbiota. Notably, there is a marked increase in the abundance of beneficial genera such as Bifidobacterium and Lactobacillus, and a concurrent decrease in potentially pathogenic bacteria like Escherichia-Shigella and Bacteroides.[2]
Table 1: Effect of Fructooligosaccharide (FOS) Fermentation on the Relative Abundance of Key Gut Bacteria (In Vitro)
| Bacterial Genus | Change in Relative Abundance | Reference |
| Bifidobacterium | Significantly Increased | [2] |
| Lactobacillus | Significantly Increased | [2] |
| Escherichia-Shigella | Decreased | [2] |
| Bacteroides | Decreased | [2] |
Note: This data is based on studies using FOS mixtures, which include this compound.
Production of Short-Chain Fatty Acids (SCFAs)
The fermentation of this compound by the gut microbiota results in the production of SCFAs, primarily acetate, propionate, and butyrate. These metabolites are crucial signaling molecules that mediate many of the health benefits associated with prebiotic consumption. Microbial-FOS, which contains this compound, has been shown to produce a higher amount of total SCFAs, particularly propionate and butyrate, compared to other commercial FOS products.[3]
Quantitative SCFA Production
In vitro fermentation studies have quantified the production of SCFAs following the introduction of FOS to fecal cultures. A significant increase in total SCFA concentration is consistently observed, with notable elevations in acetate, propionate, and butyrate levels.[4][5]
Table 2: Short-Chain Fatty Acid (SCFA) Production Following In Vitro Fermentation of Fructooligosaccharides (FOS)
| Short-Chain Fatty Acid | Change in Concentration | Reference |
| Total SCFAs | Significantly Increased | [4][5] |
| Acetate | Significantly Increased | [2][4] |
| Propionate | Significantly Increased | [3][4] |
| Butyrate | Significantly Increased | [3] |
Note: This data is based on studies using FOS mixtures, which include this compound.
Experimental Protocols
In Vitro Fecal Fermentation of this compound
This protocol outlines a general procedure for assessing the prebiotic potential of this compound through in vitro fermentation using human fecal microbiota.
Caption: Workflow for in vitro fecal fermentation of this compound.
Methodology:
-
Fecal Sample Collection and Preparation: Fresh fecal samples are collected from healthy donors who have not taken antibiotics for at least three months. Samples are immediately placed in an anaerobic chamber and homogenized in a sterile, pre-reduced anaerobic buffer (e.g., phosphate-buffered saline with reducing agents like cysteine-HCl).
-
In Vitro Fermentation: A basal nutrient medium containing peptone, yeast extract, and other essential nutrients is prepared and sterilized. The fecal homogenate is used to inoculate the basal medium. This compound is added as the sole carbohydrate source at a defined concentration (e.g., 1% w/v). A control fermentation without the added carbohydrate is also run in parallel. The cultures are incubated anaerobically at 37°C for a specified period (e.g., 24 or 48 hours).
-
Sample Analysis: Aliquots of the fermentation broth are collected at different time points (e.g., 0, 24, and 48 hours) for analysis.
-
Microbiota Analysis: DNA is extracted from the samples, and the composition of the microbial community is determined using 16S rRNA gene sequencing or quantitative PCR (qPCR) for specific bacterial groups like Bifidobacterium and Lactobacillus.
-
SCFA Quantification: The concentrations of acetate, propionate, and butyrate in the fermentation broth are measured using gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography-mass spectrometry (HPLC-MS).
-
Quantification of Short-Chain Fatty Acids
This protocol provides a general workflow for the quantification of SCFAs from in vitro fermentation samples.
Caption: Workflow for the quantification of short-chain fatty acids (SCFAs).
Methodology:
-
Sample Preparation: Fermentation samples are centrifuged to pellet bacterial cells and solid debris. The supernatant is collected and acidified (e.g., with hydrochloric acid). An internal standard (e.g., 2-ethylbutyric acid) is added for accurate quantification.
-
Extraction: SCFAs are extracted from the acidified supernatant using an organic solvent (e.g., diethyl ether). The organic layer containing the SCFAs is collected and concentrated.
-
Derivatization (for GC-MS): For GC-MS analysis, the extracted SCFAs are often derivatized (e.g., to form propyl esters) to improve their volatility and chromatographic separation.
-
Chromatographic Analysis: The prepared samples are injected into a GC-MS or LC-MS/MS system. The SCFAs are separated based on their physicochemical properties and detected by the mass spectrometer.
-
Quantification: The concentration of each SCFA is determined by comparing its peak area to that of the internal standard and a standard curve generated from known concentrations of acetate, propionate, and butyrate.
Molecular Mechanisms and Signaling Pathways
The health benefits of this compound are largely mediated by the SCFAs produced during its fermentation. These SCFAs act as signaling molecules, influencing various cellular processes through two primary mechanisms: activation of G-protein-coupled receptors (GPCRs) and inhibition of histone deacetylases (HDACs).
Activation of G-Protein-Coupled Receptors (GPCRs)
Acetate, propionate, and butyrate are ligands for GPR41 (also known as FFAR3) and GPR43 (also known as FFAR2).[6] These receptors are expressed on various cell types, including intestinal epithelial cells and immune cells. Activation of these receptors initiates downstream signaling cascades that can influence immune responses and metabolic regulation.
Caption: SCFA signaling through G-protein-coupled receptors GPR43 and GPR41.
Inhibition of Histone Deacetylases (HDACs)
Butyrate, and to a lesser extent propionate, can act as inhibitors of histone deacetylases (HDACs).[1][7] By inhibiting HDACs, these SCFAs increase the acetylation of histones, leading to a more open chromatin structure. This epigenetic modification can alter gene expression, often resulting in anti-inflammatory and anti-proliferative effects.
Caption: SCFA-mediated inhibition of histone deacetylases (HDACs).
Impact on Gut Microbiota Gene Expression
The introduction of this compound can also directly influence the metabolic activity of the gut microbiota by altering gene expression. The availability of this specific substrate can upregulate genes involved in carbohydrate transport and metabolism in saccharolytic bacteria.
Caption: Impact of this compound on gut microbiota gene expression.
Conclusion and Future Directions
This compound exhibits significant prebiotic potential, primarily through its selective fermentation by beneficial gut bacteria and the subsequent production of health-promoting SCFAs. The available in vitro data strongly support its role in modulating the gut microbiota and influencing key signaling pathways related to metabolic and immune health.
Future research should focus on:
-
In vivo human clinical trials to confirm the prebiotic effects of purified this compound and to establish effective dosages.
-
Metatranscriptomic and metaproteomic studies to gain a deeper understanding of the specific microbial genes and proteins that are activated in response to this compound fermentation.
-
Investigating the synergistic effects of this compound with other prebiotics and probiotics.
-
Elucidating the precise downstream effects of SCFA-mediated signaling in various disease models.
This technical guide provides a solid foundation for researchers and drug development professionals interested in harnessing the therapeutic potential of this compound for improving human health.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. In vitro Study of Bifidobacterium lactis BL-99 With Fructooligosaccharide Synbiotics Effected on the Intestinal Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Microbial-Fructo-Oligosaccharides Metabolism by Human Gut Microbiota Fermentation as Compared to Commercial Inulin-Derived Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A prospective randomized, double-blind, placebo-controlled, dose-response relationship study to investigate efficacy of fructo-oligosaccharides (FOS) on human gut microflora - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of 1-Fructofuranosylnystose in Fructooligosaccharide Mixtures: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of 1-fructofuranosylnystose (1F-FFN), a key component of fructooligosaccharide (FOS) mixtures. Tailored for researchers, scientists, and drug development professionals, this document elucidates the current understanding of 1F-FFN's biological activities, with a focus on its impact on gut microbiota, immunomodulation, and metabolic signaling pathways. This guide also furnishes detailed experimental protocols and data presentation to facilitate further research in this promising area.
Introduction to 1-Fructofuranosylnystose
1-Fructofuranosylnystose is a pentasaccharide with the chemical formula C30H52O26.[1][2] It is a member of the inulin-type fructans, consisting of a glucose molecule linked to a chain of five fructose units.[3] As a significant component of fructooligosaccharide (FOS) mixtures, 1F-FFN is recognized for its prebiotic properties, which contribute to the health-promoting effects of FOS.[4][5] These effects are primarily attributed to its ability to resist digestion in the upper gastrointestinal tract and be selectively fermented by beneficial bacteria in the colon.[4]
Physicochemical Properties and Structure
1F-Fructofuranosylnystose is a non-reducing sugar characterized by β-(2→1) glycosidic bonds between its fructose units.[6] Its structure confers resistance to human digestive enzymes, allowing it to reach the colon intact.[7] The degree of polymerization (DP) of FOS, such as 1F-FFN (DP5), influences their physicochemical properties and biological activities, including their fermentation rate by gut microbiota.[3]
Chemical Structure of 1-Fructofuranosylnystose:
Biological Activities and Mechanisms of Action
The primary biological function of 1-fructofuranosylnystose is its role as a prebiotic, selectively stimulating the growth and activity of beneficial gut bacteria, such as Bifidobacterium and Lactobacillus species.[4][10] This selective fermentation leads to the production of short-chain fatty acids (SCFAs), which have numerous physiological benefits.
Modulation of Gut Microbiota
In vitro fermentation studies have demonstrated that FOS mixtures containing 1-fructofuranosylnystose significantly increase the abundance of beneficial bacteria. While specific data for isolated 1F-FFN is limited, studies on FOS mixtures provide valuable insights.
Table 1: Effect of Fructooligosaccharide (FOS) Fermentation on Gut Microbiota Composition (in vitro)
| Bacterial Group | Change in Abundance (log10 cells/mL) | Reference |
| Bifidobacterium | +1.5 - +2.5 | [11] |
| Lactobacillus | +0.5 - +1.0 | [11] |
| Faecalibacterium | Increased | [11] |
| Escherichia-Shigella | Decreased | [11] |
Production of Short-Chain Fatty Acids (SCFAs)
The fermentation of 1-fructofuranosylnystose by gut bacteria leads to the production of SCFAs, primarily acetate, propionate, and butyrate. These molecules serve as an energy source for colonocytes, regulate gut pH, and exert systemic effects on host metabolism.
Table 2: Short-Chain Fatty Acid Production from Fructooligosaccharide (FOS) Fermentation (in vitro)
| Short-Chain Fatty Acid | Concentration (mM) | Reference |
| Acetate | 30 - 60 | [11] |
| Propionate | 10 - 20 | [11] |
| Butyrate | 10 - 25 | [12] |
Immunomodulatory Effects
Recent studies suggest that FOS, including 1-fructofuranosylnystose, can modulate the immune system. This is partly mediated by the production of SCFAs and through direct interactions with immune cells. A study on short-chain FOS (scFOS), including 1-kestose, nystose, and this compound, demonstrated a protective effect against ethanol-induced injury in gastric epithelial cells by modulating key inflammatory signaling pathways.[13]
Table 3: Effect of Short-Chain FOS on Cytokine Levels in Ethanol-Induced Gastric Epithelial Cells
| Cytokine | Change in Protein Expression | Reference |
| IL-1β | Decreased | [13] |
| TNF-α | Decreased | [13] |
| IL-6 | Decreased | [13] |
Impact on Lipid Metabolism
Preclinical studies suggest that FOS may improve lipid metabolism by lowering blood cholesterol and triglyceride levels.[4] The proposed mechanisms involve alterations in bile acid metabolism and SCFA production.[14] While direct evidence for 1-fructofuranosylnystose is still emerging, studies on FOS mixtures show promising results.
Table 4: Potential Effects of FOS Supplementation on Lipid Profile in Animal Models
| Lipid Parameter | Observed Effect | Reference |
| Total Cholesterol | Decrease | |
| LDL Cholesterol | Decrease | |
| Triglycerides | Decrease |
Key Signaling Pathways
1-Fructofuranosylnystose and other scFOS have been shown to exert their protective effects through the modulation of intracellular signaling pathways, including the Keap1/Nrf2 and NLRP3 inflammasome pathways.
Keap1/Nrf2 Signaling Pathway
The Keap1/Nrf2 pathway is a critical regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept inactive by Keap1. Upon exposure to oxidative stress, Nrf2 is released, translocates to the nucleus, and activates the transcription of antioxidant genes. scFOS, including 1F-FFN, have been shown to upregulate the expression of Nrf2 and its downstream targets, thereby mitigating oxidative stress.[13]
NLRP3 Inflammasome Signaling Pathway
The NLRP3 inflammasome is a component of the innate immune system that, upon activation, triggers the release of pro-inflammatory cytokines like IL-1β. Chronic activation of the NLRP3 inflammasome is associated with various inflammatory diseases. scFOS have been found to suppress the activation of the NLRP3 inflammasome, thereby reducing inflammation.[13]
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the biological activities of 1-fructofuranosylnystose.
Quantification of FOS by HPLC-RID
This method is used for the simultaneous quantification of individual FOS components.[4]
-
Instrumentation: HPLC system with a Refractive Index Detector (RID).
-
Column: Amino-terminated silica column (e.g., Eurospher 100-5 NH2).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.04% ammonium hydroxide in water (70:30 v/v).[4]
-
Flow Rate: 1.25 mL/min.[4]
-
Column Temperature: 35°C.[4]
-
Injection Volume: 20 µL.
-
Standard Preparation: Prepare individual standard solutions of 1-kestose, nystose, and 1-fructofuranosylnystose in ultrapure water at concentrations ranging from 0.1 to 10 mg/mL.
-
Sample Preparation: Dilute FOS-containing samples in ultrapure water and filter through a 0.22 µm membrane before injection.
-
Data Analysis: Quantify the concentration of each FOS component by comparing the peak areas with the standard calibration curves.
In Vitro Fermentation of 1F-FFN with Gut Microbiota
This protocol simulates the fermentation of 1F-FFN in the human colon.
-
Fecal Slurry Preparation: Collect fresh fecal samples from healthy donors who have not taken antibiotics for at least three months. Homogenize the feces (1:10 w/v) in an anaerobic phosphate-buffered saline (PBS) solution.
-
Fermentation Medium: Prepare a basal medium containing peptone, yeast extract, and minerals. Add 1-fructofuranosylnystose as the sole carbohydrate source at a final concentration of 1% (w/v).
-
Inoculation and Incubation: In an anaerobic chamber, inoculate the fermentation medium with the fecal slurry (10% v/v). Incubate at 37°C for 24-48 hours.
-
Sampling: Collect samples at different time points (e.g., 0, 12, 24, 48 hours) for microbiota and SCFA analysis.
Gut Microbiota Analysis by qPCR
This method quantifies the abundance of specific bacterial groups.
-
DNA Extraction: Extract total bacterial DNA from the fermentation samples using a commercial DNA extraction kit.
-
Primer Design: Use primers targeting the 16S rRNA gene of specific bacterial groups (e.g., Bifidobacterium, Lactobacillus).
-
qPCR Reaction: Perform qPCR using a SYBR Green-based master mix. The reaction mixture should include the master mix, forward and reverse primers, and template DNA.
-
Thermal Cycling: Use a standard three-step cycling protocol: denaturation, annealing, and extension.
-
Data Analysis: Quantify the bacterial abundance by comparing the Ct values to a standard curve generated from a known quantity of bacterial DNA.
SCFA Analysis by Gas Chromatography (GC)
This protocol quantifies the concentration of SCFAs in fermentation samples.[4][5]
-
Sample Preparation: Acidify the fermentation samples with a strong acid (e.g., HCl) to protonate the SCFAs. Add an internal standard (e.g., 2-ethylbutyric acid). Extract the SCFAs with diethyl ether.
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A polar capillary column (e.g., DB-FFAP).
-
Carrier Gas: Helium or nitrogen.
-
Temperature Program: Start with an initial temperature of 100°C, then ramp up to 200°C.
-
Injection: Inject 1 µL of the ether extract.
-
Data Analysis: Identify and quantify the SCFAs by comparing the retention times and peak areas with those of known standards.
Assessment of Keap1/Nrf2 Pathway Activation
This protocol uses Western blotting to measure the protein expression levels of key components of the Keap1/Nrf2 pathway.
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., gastric epithelial cells) and treat with 1-fructofuranosylnystose and an oxidative stressor (e.g., ethanol).
-
Protein Extraction: Lyse the cells and extract total protein.
-
Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. Block the membrane and incubate with primary antibodies against Nrf2, Keap1, and a loading control (e.g., β-actin). Then, incubate with a secondary antibody conjugated to horseradish peroxidase.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Assessment of NLRP3 Inflammasome Activation
This protocol uses an ELISA to measure the levels of IL-1β released from immune cells.
-
Cell Culture and Priming: Culture immune cells (e.g., macrophages) and prime them with a TLR agonist (e.g., LPS) to induce the expression of pro-IL-1β and NLRP3.
-
Treatment: Treat the primed cells with 1-fructofuranosylnystose followed by an NLRP3 activator (e.g., ATP).
-
Supernatant Collection: Collect the cell culture supernatants.
-
ELISA: Perform a sandwich ELISA for IL-1β. Coat a 96-well plate with a capture antibody for IL-1β. Add the supernatants and standards. Add a detection antibody conjugated to biotin, followed by streptavidin-HRP. Add a substrate solution and measure the absorbance.
-
Data Analysis: Calculate the concentration of IL-1β in the samples by comparing the absorbance to the standard curve.
Conclusion and Future Directions
1-Fructofuranosylnystose is a key bioactive component of FOS mixtures with significant prebiotic potential. Its ability to modulate the gut microbiota, stimulate SCFA production, and influence immunomodulatory and metabolic signaling pathways highlights its importance for human health. While current research has primarily focused on FOS mixtures, further studies using purified 1-fructofuranosylnystose are crucial to fully elucidate its specific mechanisms of action and to unlock its full therapeutic potential. The experimental protocols provided in this guide offer a robust framework for researchers to advance our understanding of this promising functional food ingredient.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 4. Effects of High Fructose/Glucose on Nlrp3/Il1β Inflammatory Pathway — Journal of Young Investigators [jyi.org]
- 5. researchgate.net [researchgate.net]
- 6. Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro Fermentation of Selected Prebiotics and Their Effects on the Composition and Activity of the Adult Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 11. Activation of the NLRP3 Inflammasome Increases the IL-1β Level and Decreases GLUT4 Translocation in Skeletal Muscle during Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. A Quantitative Proteomics Approach to Gain Insight into NRF2-KEAP1 Skeletal Muscle System and Its Cysteine Redox Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
The Prebiotic Powerhouse: A Technical Guide to the Health Benefits of 1F-Fructofuranosylnystose
For Researchers, Scientists, and Drug Development Professionals
Abstract
1F-Fructofuranosylnystose, a key component of fructooligosaccharides (FOS), is a non-digestible oligosaccharide with significant prebiotic properties. Its consumption has been demonstrated to confer a range of health benefits, primarily through the modulation of the gut microbiota and the subsequent production of beneficial metabolites, such as short-chain fatty acids (SCFAs). This technical guide provides an in-depth analysis of the mechanisms of action of this compound, focusing on its impact on gut microbial composition, metabolic regulation, and immune function. Detailed experimental protocols for key research methodologies are provided, alongside a quantitative summary of its effects and visual representations of the underlying signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development exploring the therapeutic potential of this compound.
Introduction
This compound is a fructan, a polymer of fructose molecules, that belongs to the class of fructooligosaccharides (FOS). Structurally, it consists of a sucrose molecule to which three additional fructose units are attached via β-(2→1) glycosidic bonds. Due to this configuration, it resists hydrolysis by human digestive enzymes in the upper gastrointestinal tract and reaches the colon intact.[1][2] There, it is selectively fermented by beneficial gut bacteria, leading to a cascade of physiological effects.[1][3]
The primary mechanism of action of this compound is its prebiotic effect, stimulating the growth and activity of beneficial microorganisms, particularly Bifidobacterium and Lactobacillus species.[1][4][5] This selective fermentation results in the production of short-chain fatty acids (SCFAs), including acetate, propionate, and butyrate, which play a crucial role in maintaining gut homeostasis and influencing host metabolism and immune responses.[6] This guide will delve into the quantitative effects of this compound on the gut microbiota, its role in mitigating metabolic syndrome, and its immunomodulatory properties, supported by detailed experimental methodologies and pathway visualizations.
Modulation of Gut Microbiota
The consumption of this compound and other FOS leads to significant and beneficial shifts in the composition and function of the gut microbiota.
Quantitative Effects on Microbial Populations
Clinical and preclinical studies have consistently demonstrated the bifidogenic effect of FOS. Supplementation leads to a significant increase in the abundance of Bifidobacterium species. Furthermore, FOS intake has been shown to promote the growth of other beneficial bacteria, such as Faecalibacterium prausnitzii, a major producer of butyrate.[7][8]
| Microbial Group | Intervention | Dosage | Duration | Change in Abundance | Reference |
| Bifidobacterium spp. | FOS supplementation in adults | > 5 g/day | > 4 weeks | Significant increase (Weighted Mean Difference: 1.116; 95% CI: 0.685–1.546) | [9][10] |
| Bifidobacterium spp. | FOS supplementation in infants | ≤ 5 g/day | ≤ 4 weeks | Significant increase (Weighted Mean Difference: 0.521; 95% CI: 0.379–0.663) | [9][10] |
| Lactobacillus spp. | FOS supplementation in obese adults | 12 g/day | 12 weeks | Significant increase by 14% | [11] |
| Faecalibacterium prausnitzii | FOS and GOS treatment in rats | Not specified | 6 weeks | Significant increase in relative abundance | [7] |
| Enteric pathogens | FOS supplementation in obese adults | 12 g/day | 12 weeks | Significant reduction by 20% | [11] |
Production of Short-Chain Fatty Acids (SCFAs)
The fermentation of this compound by gut bacteria leads to the production of SCFAs, which are readily absorbed by the host and exert local and systemic effects.
| SCFA | Intervention | Dosage | Duration | Change in Concentration | Reference |
| Acetate, Propionate, Butyrate | In vitro fermentation of FOS by human fecal microbiota | Not Applicable | 24 hours | Significant increase | [6] |
| Acetate, Propionate, Butyrate | Synbiotic (F. prausnitzii + FOS + GOS) in rats | Not specified | 6 weeks | Restoration of decreased levels | [8] |
Amelioration of Metabolic Syndrome
Metabolic syndrome is a cluster of conditions that increase the risk of heart disease, stroke, and type 2 diabetes.[8] These conditions include high blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels. This compound consumption has shown potential in mitigating several aspects of metabolic syndrome.
Effects on Lipid Profile
The impact of FOS on serum lipid profiles has been investigated in various studies, with some conflicting results. However, a general trend towards improvement, particularly when combined with lifestyle changes, has been observed.[12][13][14]
| Parameter | Intervention | Dosage | Duration | Outcome | Reference |
| Total Cholesterol | FOS in beagle dogs on a calorie-restricted diet | Not specified | Not specified | Reduction in total cholesterol | [13][14] |
| HDL Cholesterol | 2g FOS daily | 2 g/day | Not specified | Significant increase in serum HDL | [13][14] |
| LDL Cholesterol | FOS with lifestyle changes | Not specified | Not specified | Higher reduction in LDL cholesterol | [12][13] |
| Triglycerides | 15 g/day FOS in type 2 diabetes patients | 15 g/day | 20 days | No significant effect | [11][15] |
Regulation of Glucose Homeostasis and GLP-1 Secretion
FOS can influence glucose metabolism, in part through the stimulation of glucagon-like peptide-1 (GLP-1) secretion from intestinal L-cells.[16][17] GLP-1 is an incretin hormone that enhances insulin secretion, inhibits glucagon release, and promotes satiety.
| Parameter | Intervention | Dosage | Duration | Outcome | Reference |
| Plasma GLP-1 | FOS supplementation in obese adults | 12 g/day | 12 weeks | 17.0% improvement in plasma GLP-1 | [11] |
| GLP-1 Secretion | Fructose (a component of FOS) in healthy humans | Oral intake | Not applicable | Significant increase in GLP-1 concentrations | [18] |
| L-cell apoptosis | FOS in TNF-α-treated L cells | In vitro | Not applicable | Alleviated apoptosis and rescued impaired GLP-1 release | [19] |
Immunomodulatory Effects
The interaction of this compound and its metabolites with the host immune system is a critical aspect of its health benefits. This modulation occurs through various mechanisms, including the strengthening of the gut barrier, interaction with immune receptors, and regulation of inflammatory pathways.
Enhancement of Gut Barrier Function
A healthy gut barrier is essential for preventing the translocation of harmful substances, such as lipopolysaccharide (LPS), from the gut lumen into the bloodstream, a condition known as metabolic endotoxemia.[20][21] Butyrate, a key metabolite of this compound, strengthens the gut barrier by promoting the assembly of tight junction proteins.
Interaction with Toll-Like Receptors (TLRs)
Gut microbiota and their components can interact with Toll-like receptors (TLRs) on intestinal epithelial and immune cells, influencing immune responses.[19][22][23] Inulin-type fructans may be recognized by TLR2, leading to the modulation of immune signaling.[24]
Regulation of Inflammatory Pathways
Butyrate is a potent inhibitor of histone deacetylases (HDACs), which leads to the alteration of gene expression, including those involved in inflammation.[2][9][13][25][26] By inhibiting HDACs, butyrate can suppress the activity of pro-inflammatory transcription factors like NF-κB.
| Cytokine | Intervention | Model | Outcome | Reference |
| Pro-inflammatory cytokines (IFN-γ, TNF-α, IL-6) | Synbiotic (F. prausnitzii + FOS + GOS) | Rats with treatment-resistant depression | Reduction in pro-inflammatory cytokines | [8] |
| IL-6, TNF-α | Inulin-type fructans | Overweight/obese adult patients | Reduction in some trials | [23] |
Experimental Protocols
In Vitro Batch Fermentation of this compound
This protocol is adapted for studying the fermentation of this compound by human gut microbiota.
-
Preparation of Fecal Slurry:
-
Collect fresh fecal samples from healthy donors who have not taken antibiotics for at least 3 months.
-
Homogenize the fecal sample (1:5 w/v) in a sterile phosphate buffer (0.1 M, pH 7.0) under anaerobic conditions (85% N₂, 10% CO₂, 5% H₂).
-
Filter the slurry through a double layer of cheesecloth to remove large particles.
-
-
Fermentation:
-
Prepare a basal nutrient medium containing peptone water, yeast extract, and other essential nutrients.
-
Add this compound to the medium at the desired concentration (e.g., 1% w/v).
-
Inoculate the medium with the fecal slurry (e.g., 10% v/v) in an anaerobic chamber.
-
Incubate at 37°C for 24-48 hours.
-
-
Sampling and Analysis:
-
Collect samples at different time points (e.g., 0, 12, 24, 48 hours).
-
Analyze SCFA concentrations using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Extract bacterial DNA for microbial community analysis via 16S rRNA gene sequencing or qPCR.
-
Quantification of Bifidobacterium in Fecal Samples by qPCR
This protocol provides a method for the absolute quantification of Bifidobacterium spp. in fecal samples.[1][12][27][28]
-
DNA Extraction:
-
Extract total bacterial DNA from fecal samples using a commercially available kit (e.g., QIAamp DNA Stool Mini Kit).
-
-
qPCR Reaction:
-
Prepare a reaction mixture containing:
-
SYBR Green qPCR Master Mix
-
Forward and reverse primers specific for the Bifidobacterium 16S rRNA gene
-
Template DNA
-
Nuclease-free water
-
-
Use a real-time PCR detection system.
-
-
Standard Curve:
-
Generate a standard curve using a serial dilution of a known quantity of Bifidobacterium DNA.
-
-
Data Analysis:
-
Quantify the number of Bifidobacterium 16S rRNA gene copies in the fecal DNA samples by comparing their Ct values to the standard curve.
-
Express the results as log10 CFU per gram of feces.
-
Analysis of Short-Chain Fatty Acids (SCFAs) by GC-MS
This protocol outlines the general steps for the analysis of SCFAs in fecal samples.[1][3][6][25]
-
Sample Preparation:
-
Homogenize a known weight of fecal sample in an acidic solution (e.g., perchloric acid) to protonate the SCFAs.
-
Centrifuge to pellet the solid debris.
-
Extract the SCFAs from the supernatant using an organic solvent (e.g., diethyl ether).
-
-
Derivatization (Optional but recommended for improved volatility):
-
Derivatize the extracted SCFAs using a suitable agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA).
-
-
GC-MS Analysis:
-
Inject the derivatized sample into a gas chromatograph equipped with a mass spectrometer.
-
Use a suitable column for SCFA separation (e.g., a capillary column with a polar stationary phase).
-
Identify and quantify individual SCFAs based on their retention times and mass spectra compared to known standards.
-
In Vitro Gut Barrier Function Assay using Caco-2 Cells
This assay assesses the integrity of an intestinal epithelial monolayer.[4][5][22][29][30]
-
Cell Culture:
-
Seed Caco-2 cells on a permeable Transwell insert and culture for 21 days to allow for differentiation into a polarized monolayer.
-
-
Treatment:
-
Treat the Caco-2 monolayer with this compound or its fermentation products (e.g., butyrate) for a specified period.
-
-
Permeability Measurement:
-
Measure the transepithelial electrical resistance (TEER) to assess the tightness of the cell junctions.
-
Add a fluorescent marker (e.g., FITC-dextran) to the apical side of the Transwell insert.
-
After incubation, measure the fluorescence in the basolateral compartment to determine the amount of marker that has crossed the monolayer.
-
-
Data Analysis:
-
A decrease in the passage of the fluorescent marker and an increase in TEER indicate an enhancement of the barrier function.
-
ELISA for Cytokine Measurement in Plasma
This protocol is for the quantification of specific cytokines in plasma samples.[6][10][15][31][32]
-
Plate Coating:
-
Coat a 96-well microplate with a capture antibody specific for the cytokine of interest and incubate overnight.
-
-
Blocking:
-
Wash the plate and block non-specific binding sites with a blocking buffer.
-
-
Sample and Standard Incubation:
-
Add plasma samples and a serial dilution of a known standard of the cytokine to the wells and incubate.
-
-
Detection:
-
Wash the plate and add a biotinylated detection antibody specific for the cytokine.
-
After incubation and washing, add streptavidin-horseradish peroxidase (HRP).
-
-
Substrate Addition and Measurement:
-
Add a chromogenic substrate (e.g., TMB) and stop the reaction.
-
Measure the absorbance at a specific wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the cytokine concentration in the samples by interpolating from the standard curve.
-
Signaling Pathways and Mechanisms of Action
The health benefits of this compound are mediated by complex signaling pathways within the host.
Butyrate as a Histone Deacetylase (HDAC) Inhibitor
Butyrate, a primary metabolite of this compound fermentation, is a well-established inhibitor of HDACs.[2][9][13][25][26] This inhibition leads to the hyperacetylation of histones, altering chromatin structure and gene expression. This mechanism is central to many of butyrate's anti-inflammatory and anti-proliferative effects.
Caption: Butyrate-mediated inhibition of histone deacetylases (HDACs).
Modulation of NF-κB Signaling
The NF-κB signaling pathway is a key regulator of inflammation. Butyrate can suppress the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines.[33][34][35][36]
Caption: Modulation of the NF-κB signaling pathway by butyrate.
Interaction with Toll-Like Receptors and Gut Homeostasis
The gut microbiota and their products, influenced by FOS, interact with TLRs to maintain a balanced immune response in the gut.
Caption: Interaction of gut microbiota with Toll-like receptors.
Conclusion
This compound stands out as a potent prebiotic with multifaceted health benefits. Its ability to selectively nourish beneficial gut bacteria, leading to the production of SCFAs like butyrate, underpins its positive impact on gut health, metabolic regulation, and immune function. The detailed mechanisms, involving HDAC inhibition and modulation of key inflammatory pathways, provide a solid scientific basis for its therapeutic potential. The experimental protocols outlined in this guide offer a framework for researchers to further investigate and harness the benefits of this promising functional food ingredient. For professionals in drug development, this compound and its metabolites represent a compelling area for the development of novel therapies targeting a range of chronic diseases rooted in gut dysbiosis and inflammation. Further research focusing on the specific effects of purified this compound in well-controlled clinical trials will be crucial to fully elucidate its therapeutic applications.
References
- 1. New Real-Time Quantitative PCR Procedure for Quantification of Bifidobacteria in Human Fecal Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Butyrate mediates decrease of histone acetylation centered on transcription start sites and down-regulation of associated genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Detection of Bifidobacterium longum Strains in Feces Using Strain-Specific Primers [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Cytokine Elisa [bdbiosciences.com]
- 7. researchgate.net [researchgate.net]
- 8. Faecalibacterium prausnitzii, FOS and GOS loaded synbiotic reverses treatment-resistant depression in rats: Restoration of gut-brain crosstalk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytokine Elisa [bdbiosciences.com]
- 11. researchgate.net [researchgate.net]
- 12. 2.3. Quantitative PCR (qPCR) for Total Bifidobacteria and Bifidobacterium longum subsp. Infantis Detection [bio-protocol.org]
- 13. Butyrate, an HDAC inhibitor, stimulates interplay between different posttranslational modifications of histone H3 and differently alters G1-specific cell cycle proteins in vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Prebiotic Potential of Inulin-Type Fructans: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cytokine analysis - ELISA / CBA [sanquin.org]
- 16. How prebiotic fructooligosaccharides and GLP-1 work synergistically to support metabolic health [nutraceuticalbusinessreview.com]
- 17. GLP-1 and FOS: A Synergistic Approach to Metabolic Health - Galam [galamgroup.com]
- 18. Fructose stimulates GLP-1 but not GIP secretion in mice, rats, and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Fructo-oligosaccharides alleviate inflammation-associated apoptosis of GLP-1 secreting L cells via inhibition of iNOS and cleaved caspase-3 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The metabolic endotoxemia and gut microbiota: research trajectories and hot trends across the centuries (1999-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Role of Metabolic Endotoxemia in Systemic Inflammation and Potential Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Effects of inulin-type fructans, galacto-oligosaccharides and related synbiotics on inflammatory markers in adult patients with overweight or obesity: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. pnas.org [pnas.org]
- 26. researchgate.net [researchgate.net]
- 27. New real-time quantitative PCR procedure for quantification of bifidobacteria in human fecal samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Quantification of Bifidobacterium by qPCR Assay. [bio-protocol.org]
- 29. Frontiers | Bioengineering Novel in vitro Co-culture Models That Represent the Human Intestinal Mucosa With Improved Caco-2 Structure and Barrier Function [frontiersin.org]
- 30. caco-2 cell permeability assay for intestinal absorption .pptx [slideshare.net]
- 31. h-h-c.com [h-h-c.com]
- 32. biomatik.com [biomatik.com]
- 33. Enhancement of NF-κB activity by resveratrol in cytokine-exposed mesangial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 34. NF-κB in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 35. researchgate.net [researchgate.net]
- 36. Polyphenols Targeting NF-κB Pathway in Neurological Disorders: What We Know So Far? - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of 1F-Fructofuranosylnystose on Gut Microbiota Composition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1F-Fructofuranosylnystose, a pentasaccharide component of fructooligosaccharides (FOS), is a non-digestible carbohydrate with significant prebiotic potential. By resisting hydrolysis in the upper gastrointestinal tract, it reaches the colon intact, where it is selectively fermented by beneficial gut bacteria. This fermentation process modulates the composition and activity of the gut microbiota, leading to the production of short-chain fatty acids (SCFAs) that exert various physiological effects on the host. This technical guide provides an in-depth analysis of the effects of this compound on the gut microbiota, detailing quantitative changes in microbial populations, metabolic outputs, and the underlying experimental methodologies. Furthermore, it elucidates the key signaling pathways influenced by the fermentation of this prebiotic substrate.
Introduction
The human gut is a complex ecosystem harboring a diverse community of microorganisms that play a pivotal role in health and disease. Prebiotics are selectively fermented ingredients that result in specific changes in the composition and/or activity of the gastrointestinal microbiota, thus conferring benefit(s) upon host health. Fructooligosaccharides (FOS) are a well-established class of prebiotics, and this compound (also known as GF4) is a key component of FOS mixtures.[1][2] Understanding the specific effects of individual FOS molecules like this compound is crucial for the development of targeted nutritional and therapeutic strategies. This guide synthesizes the current scientific knowledge on the impact of this compound on the gut microbiota.
Quantitative Effects on Gut Microbiota Composition and Metabolism
While studies focusing exclusively on this compound are limited, research on FOS mixtures provides significant insights into its prebiotic activity. In vitro fermentation studies using human fecal microbiota have demonstrated the utilization of this compound and its impact on bacterial populations and SCFA production.
Table 1: In Vitro Fermentation of Fructooligosaccharides by Human Fecal Microbiota
| Carbohydrate | Initial Amount (g/L) | Amount after 24h (g/L) | Metabolization (%) |
| 1-kestose (GF2) | Varies | Varies | 68 ± 22 |
| Nystose (GF3) | Varies | Varies | 74 ± 14 |
| This compound (GF4) | Varies | Varies | 84 ± 13 |
Data adapted from a study evaluating microbial-FOS fermentation.[3] The initial amounts were part of a mixture and varied.
Table 2: Short-Chain Fatty Acid (SCFA) Production from FOS Fermentation
| SCFA | Production from Microbial-FOS (mmol/L) at 24h | Production from Commercial-FOS (mmol/L) at 24h |
| Acetate | Higher than control | Higher than control |
| Propionate | Significantly higher than commercial-FOS and control | Higher than control |
| Butyrate | Significantly higher than commercial-FOS and control | Higher than control |
Data adapted from a comparative study of microbial-FOS and commercial-FOS fermentation.[3] Microbial-FOS contained a different composition of FOS, including neoseries oligosaccharides.
The data suggests that this compound is readily metabolized by the gut microbiota, even more so than shorter-chain FOS like 1-kestose and nystose.[3] The fermentation of FOS, including this compound, leads to a significant increase in the production of beneficial SCFAs, particularly propionate and butyrate.[1][3] These SCFAs serve as an energy source for colonocytes and play crucial roles in regulating gut health and host metabolism.
Detailed Experimental Protocols
In Vitro Fecal Fermentation
This protocol is designed to assess the prebiotic potential of a substrate by simulating the conditions of the human colon.
Objective: To determine the effect of this compound on the composition and metabolic activity of the gut microbiota.
Materials:
-
Anaerobic chamber (80% N₂, 10% CO₂, 10% H₂)
-
Sterile fermentation tubes
-
Fecal samples from healthy human donors (screened for recent antibiotic use)
-
Phosphate buffer (0.1 M, pH 7)
-
Basal fermentation medium (e.g., peptone water, yeast extract)
-
This compound (as the sole carbohydrate source)
-
Control (no carbohydrate)
-
Incubator with shaking capabilities
Procedure:
-
Fecal Slurry Preparation: Within 2 hours of collection, prepare a 10-30% (w/v) fecal slurry in anaerobic phosphate buffer inside an anaerobic chamber.[4][5] Homogenize the slurry and filter through sterile gauze to remove large particles.
-
Fermentation Setup: In the anaerobic chamber, add the basal medium, the fecal inoculum, and the this compound substrate to sterile fermentation tubes. A typical setup might include 7.5 mL of medium, 2 mL of fecal slurry, and a defined concentration of the substrate.[4]
-
Incubation: Seal the tubes and incubate at 37°C with gentle shaking for a defined period (e.g., 0, 12, 24, 48 hours).[5]
-
Sampling: At each time point, collect samples for microbiota and metabolite analysis. Stop the fermentation by placing the tubes on ice.
-
Microbiota Analysis: Extract DNA from the samples for 16S rRNA gene sequencing to determine changes in bacterial composition and diversity.
-
Metabolite Analysis: Centrifuge the samples and analyze the supernatant for SCFA concentrations using Gas Chromatography-Mass Spectrometry (GC-MS). Analyze residual this compound using High-Performance Liquid Chromatography (HPLC).[6]
Pure Culture Fermentation
This protocol is used to determine the ability of specific bacterial strains to utilize this compound.
Objective: To assess the growth of specific probiotic or commensal bacteria on this compound.
Materials:
-
Pure cultures of bacterial strains (e.g., Bifidobacterium adolescentis, Lactobacillus plantarum, Faecalibacterium prausnitzii)
-
Appropriate anaerobic growth medium for each strain, modified to contain this compound as the sole carbon source.
-
Anaerobic chamber
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Grow the bacterial strains to a specific optical density in their standard growth medium.
-
Fermentation: Inoculate the modified medium containing this compound with the prepared bacterial culture.
-
Growth Monitoring: Incubate the cultures under anaerobic conditions at 37°C. Monitor bacterial growth over time by measuring the optical density at 600 nm (OD₆₀₀).[7]
-
Metabolite Analysis: At the end of the incubation period, analyze the culture supernatant for SCFA production and residual substrate concentration.
Visualization of Pathways and Workflows
Experimental Workflow
Caption: Experimental workflow for in vitro fermentation studies.
Signaling Pathway of SCFA Action
Caption: SCFA-mediated host signaling pathways.
Conclusion
This compound demonstrates significant prebiotic potential through its ready fermentation by the gut microbiota, leading to the production of beneficial SCFAs. While more research is needed to elucidate the specific effects of this pentasaccharide in isolation, the available evidence strongly suggests its role in promoting a healthy gut ecosystem. The experimental protocols and signaling pathways detailed in this guide provide a framework for future investigations into the precise mechanisms by which this compound and other prebiotics modulate host health. This knowledge is paramount for the development of next-generation functional foods and targeted therapeutics for a range of gut-related and systemic disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Fructooligosaccharides: A Comprehensive Review on Their Microbial Source, Functional Benefits, Production Technology, and Market Prospects [mdpi.com]
- 3. Evaluation of Microbial-Fructo-Oligosaccharides Metabolism by Human Gut Microbiota Fermentation as Compared to Commercial Inulin-Derived Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dwscientific.com [dwscientific.com]
- 5. Frontiers | Systematic optimization of fermentation conditions for in vitro fermentations with fecal inocula [frontiersin.org]
- 6. pharmtech.com [pharmtech.com]
- 7. Comparative analysis of prebiotic effects of four oligosaccharides using in vitro gut model: digestibility, microbiome, and metabolome changes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the HPLC Analysis of 1F-Fructofuranosylnystose
Audience: Researchers, scientists, and drug development professionals.
Introduction
1F-Fructofuranosylnystose is a fructooligosaccharide (FOS) with significant interest in the food and pharmaceutical industries due to its prebiotic properties.[1][2] Accurate and reliable quantification of this compound in various matrices is crucial for quality control, formulation development, and research. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of carbohydrates, including this compound.[3][4][5] This document provides detailed application notes and protocols for the analysis of this compound using HPLC with different detection methods.
Data Presentation
Table 1: Summary of HPLC Methods and Quantitative Data for this compound Analysis
| Parameter | Method 1: HILIC-RI | Method 2: Cation-Exchange-RI | Method 3: HILIC-CAD |
| Column | Knauer Eurospher 100-5 NH2 Vertex (250 mm × 4.6 mm)[3] | Cation-exchange column in silver form[6] | Not explicitly stated, but likely an amide-based HILIC column[7] |
| Mobile Phase | Acetonitrile and 0.04% ammonium hydroxide in water (70:30 v/v)[3] | Water[6] | Gradient of acetonitrile and water[7] |
| Flow Rate | 1.25 mL/min[3] | 0.3 - 0.5 mL/min (typical for sugar analysis) | 1 mL/min[7] |
| Detector | Refractive Index (RI)[3][4] | Refractive Index (RI)[6] | Charged Aerosol Detector (CAD)[7] |
| Column Temp. | 35°C[3] | 40°C (to prevent hydrolysis)[6] | Room Temperature[7] |
| Linearity (R²) | ≥ 0.9991[3][4] | Not specified | Not specified |
| LOD | < 0.06 ± 0.04 g/L[3] | Not specified | Lower than RI detection[7] |
| LOQ | < 0.2 ± 0.1 g/L[3] | Not specified | 0.18–0.30 g/L (for general saccharides by HPLC-RID)[7] |
| Intra-day RSD | < 5%[3] | Not specified | Not specified |
| Inter-day RSD | < 5%[3] | Not specified | Not specified |
Experimental Protocols
Protocol 1: Analysis of this compound using HILIC with Refractive Index Detection
This method is suitable for the simultaneous quantification of this compound along with other fructooligosaccharides, mono-, and disaccharides.[3][4]
1. Materials and Reagents:
-
This compound standard (purity ≥ 80%)[3]
-
Acetonitrile (HPLC grade)[3]
-
Ammonium hydroxide (analytical grade)[3]
-
Ultrapure water
-
Syringe filters (0.2 µm nylon)[3]
2. Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and a refractive index (RI) detector.[3]
-
Knauer Eurospher 100-5 NH2 Vertex column (250 mm × 4.6 mm, 5 µm particle size) or equivalent aminopropyl-bonded silica column.[3][8]
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and 0.04% ammonium hydroxide in water (70:30 v/v).[3] The mobile phase should be degassed before use.
-
Flow Rate: 1.25 mL/min.[3]
-
Column Temperature: 35°C.[3]
-
Injection Volume: 20 µL.[3]
-
Detector: Refractive Index (RI) detector, with the cell temperature maintained at 35°C.[9]
4. Standard and Sample Preparation:
-
Standard Preparation:
-
Prepare a stock solution of this compound in ultrapure water.
-
Prepare a series of calibration standards by diluting the stock solution with ultrapure water to achieve concentrations ranging from 0.2 to 25.5 g/L.[3]
-
-
Sample Preparation:
5. Data Analysis:
-
Identify the this compound peak based on the retention time of the standard.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Quantify the amount of this compound in the samples using the linear regression equation from the calibration curve.[4]
Protocol 2: Analysis of this compound using Cation-Exchange Chromatography with Refractive Index Detection
This method is effective for the separation of fructooligosaccharides from other sugars like glucose, fructose, and sucrose.[6]
1. Materials and Reagents:
-
This compound standard
-
Ultrapure water (for mobile phase and sample preparation)
-
Syringe filters (0.45 µm)
2. Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and an RI detector.
-
Cation-exchange column in the silver form (e.g., Bio-Rad Aminex HPX-87C) is a suitable choice for carbohydrate analysis.
3. Chromatographic Conditions:
-
Mobile Phase: Degassed ultrapure water.[6]
-
Flow Rate: A typical flow rate for this type of separation is around 0.4-0.6 mL/min.
-
Column Temperature: 40°C. Operating at higher temperatures can lead to the hydrolysis of fructooligosaccharides.[6]
-
Injection Volume: 10-20 µL.
-
Detector: Refractive Index (RI) detector.
4. Standard and Sample Preparation:
-
Standard Preparation: Prepare a stock solution and a series of calibration standards of this compound in ultrapure water.
-
Sample Preparation: Dilute the sample with ultrapure water to an appropriate concentration and filter through a 0.45 µm syringe filter.
5. Data Analysis:
-
Identify and quantify the this compound peak using the same procedure as described in Protocol 1.
Mandatory Visualization
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Dietary Sugars Analysis: Quantification of Fructooligossacharides during Fermentation by HPLC-RI Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Dietary Sugars Analysis: Quantification of Fructooligossacharides during Fermentation by HPLC-RI Method [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Separation of Fructosyl Oligosaccharides in Maple Syrup by Using Charged Aerosol Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determining 1-kestose, nystose and raffinose oligosaccharides in grape juices and wines using HPLC: method validation and characterization of products from Northeast Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
Application Notes and Protocols for the Quantification of 1F-Fructofuranosylnystose in Food Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
1F-Fructofuranosylnystose is a naturally occurring fructooligosaccharide (FOS) found in various plant-based foods. As a prebiotic, it selectively stimulates the growth and activity of beneficial bacteria in the colon, contributing to gut health. Accurate quantification of this compound in food samples is crucial for nutritional labeling, quality control of functional foods, and research into its physiological effects. This document provides detailed application notes and protocols for the reliable quantification of this compound in diverse food matrices. The primary methods covered are High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) for individual FOS analysis and an enzymatic hydrolysis method for total fructan determination.
Chemical Information:
-
Name: this compound
-
Synonyms: Fructosylnystose, 1,1,1-kestopentaose, GF4[1]
-
Molecular Weight: 828.72 g/mol [2]
Data Presentation: Quantitative Data Summary
The following tables summarize the reported concentrations of this compound and related fructooligosaccharides in various food samples. These values can be used as a reference for experimental design and data comparison.
Table 1: this compound, Nystose, and 1-Kestose Content in Cereal Products
| Food Product | This compound ( g/100g ) | Nystose ( g/100g ) | 1-Kestose ( g/100g ) |
| Whole-meal rye flour | 0.1080 | 0.5010 | Not Reported |
| Wheat bran | Not Detected | Not Detected | 0.7300 |
Data sourced from a study on naturally occurring prebiotics in selected foods.[4]
Table 2: Total Fructan and Fructooligosaccharide (FOS) Content in Selected Fruits and Vegetables (Fresh Weight)
| Food Product | Total Fructans ( g/100g ) | Total FOS ( g/100g ) |
| Jerusalem Artichoke | 8.99 | Not Reported |
| Chicory Root | 8.40 | Not Reported |
| Garlic | 7.51 | Not Reported |
| Scallion | 2.05 | 4.10 |
| White Onion | 1.81 | 2.24 |
| Asparagus | Up to 12% | Not Reported |
| Nectarine | Not Reported | 0.89 |
Data compiled from studies on oligosaccharide profiles in fruits and vegetables.[5][6][7][8]
Experimental Protocols
Two primary methods for the quantification of this compound are detailed below.
Method 1: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
This method allows for the separation and quantification of individual fructooligosaccharides, including this compound.
1. Sample Preparation
A general workflow for sample preparation is outlined below. Specific modifications may be necessary depending on the food matrix.
Figure 1: General workflow for food sample preparation for HPAEC-PAD analysis.
Protocol:
-
Homogenization: Homogenize a representative portion of the food sample. For dry samples, grinding to a fine powder is recommended.
-
Extraction:
-
Weigh approximately 1 gram of the homogenized sample into a beaker.
-
Add 80 mL of hot distilled water (~80°C).
-
Stir with heating for 15 minutes to ensure complete dispersion.
-
Allow the solution to cool to room temperature.
-
Quantitatively transfer the solution to a 100 mL volumetric flask and adjust the volume with distilled water.
-
-
Clarification:
-
Centrifuge an aliquot of the extract at high speed (e.g., 10,000 x g) for 10 minutes.
-
Alternatively, filter the extract through a 0.45 µm syringe filter.
-
-
Solid Phase Extraction (SPE) Cleanup (Optional): For complex matrices, an SPE cleanup step using a C18 cartridge can help remove interfering non-polar compounds.
-
Dilution: Dilute the clarified extract to a suitable concentration within the linear range of the HPAEC-PAD system.
2. HPAEC-PAD Analysis
-
System: A high-performance anion-exchange chromatograph equipped with a pulsed amperometric detector and a gold working electrode.
-
Column: A carbohydrate-specific anion-exchange column (e.g., CarboPac™ series).
-
Mobile Phase: A gradient of sodium hydroxide (NaOH) and sodium acetate (NaOAc) is typically used.
-
Example Gradient Program:
-
Detection: Pulsed Amperometry, with a waveform optimized for carbohydrate detection.
-
Quantification: The concentration of this compound is determined by comparing the peak area to a calibration curve prepared from a certified reference standard.
Method 2: Enzymatic Hydrolysis for Total Fructan Quantification
This method determines the total fructan content by enzymatic hydrolysis of fructans to their constituent monosaccharides (fructose and glucose), which are then quantified. While this method does not directly quantify this compound, it provides a measure of the total fructan content, of which this compound is a component. Commercial kits, such as the Megazyme Fructan Assay Kit, are widely used for this purpose.[1][2][3][10]
Figure 2: Logical workflow for the enzymatic determination of total fructan content.
Protocol (based on Megazyme Fructan Assay Kit): [3]
-
Sample Extraction: Prepare a hot water extract of the food sample as described in the HPAEC-PAD sample preparation protocol.
-
Removal of Interfering Sugars:
-
To an aliquot of the sample extract, add a solution containing sucrase and α-amylase to hydrolyze sucrose and starch.
-
Incubate as per the kit instructions (e.g., 30 minutes at 30°C).[3]
-
Add an alkaline borohydride solution to reduce the resulting monosaccharides to sugar alcohols.
-
Incubate as per the kit instructions (e.g., 30 minutes at 40°C).[3]
-
Neutralize the reaction with acetic acid.
-
-
Fructan Hydrolysis:
-
To the treated sample, add a fructanase enzyme mixture containing exo- and endo-inulinases.
-
Incubate to allow for the complete hydrolysis of fructans to fructose and glucose (e.g., 30 minutes at 40°C).[3]
-
-
Quantification of Monosaccharides:
-
The released fructose and glucose can be quantified spectrophotometrically using a colorimetric reaction (e.g., with p-hydroxybenzoic acid hydrazide - PAHBAH).
-
Alternatively, the released monosaccharides can be quantified by HPAEC-PAD.
-
-
Calculation: The total fructan content is calculated based on the amount of fructose and glucose released after fructanase hydrolysis, correcting for the initial free sugar content.
Signaling Pathways and Logical Relationships
The analytical process for this compound quantification involves a series of logical steps to isolate and measure the target analyte.
Figure 3: Logical relationship of the quantification process for this compound.
Conclusion
The accurate quantification of this compound in food samples is essential for the food industry and nutritional research. The HPAEC-PAD method provides a highly sensitive and specific approach for the direct measurement of this and other fructooligosaccharides. For the determination of total fructan content, enzymatic hydrolysis methods offer a reliable alternative. The choice of method will depend on the specific research question and the available instrumentation. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals working with this important prebiotic compound.
References
- 1. Fructan Assay Kit | Nutritional Analysis [neogen.com]
- 2. Fructan Assay Kit - Measurement of Fructan in Plants Food | Megazyme [megazyme.com]
- 3. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 4. Quantification of Naturally Occurring Prebiotics in Selected Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Oligosaccharide Profile in Fruits and Vegetables as Sources of Prebiotics and Functional Foods [agris.fao.org]
- 8. mdpi.com [mdpi.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Megazyme Fructan Assay Kit, 100 assays - Team Medical & Scientific Sdn Bhd [tms-lab.com]
Application Note: Mass Spectrometry Analysis of 1F-Fructofuranosylnystose
For Researchers, Scientists, and Drug Development Professionals
Introduction
1F-Fructofuranosylnystose is a fructooligosaccharide (FOS) with the molecular formula C30H52O26 and a molecular weight of 828.72 g/mol .[1][2][3] As a complex carbohydrate, it is of significant interest in the food and pharmaceutical industries for its potential prebiotic properties and role in drug formulation. Accurate and robust analytical methods are crucial for its identification, characterization, and quantification in various matrices. This application note provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS), a powerful technique for the structural elucidation and quantification of complex oligosaccharides.
Experimental Protocols
Sample Preparation
The following is a general protocol for the preparation of samples for HPLC-MS/MS analysis. The specific steps may need to be optimized based on the sample matrix.
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in deionized water.
-
Perform serial dilutions of the stock solution with a mixture of acetonitrile and water (typically 70:30, v/v) to prepare a series of calibration standards with concentrations ranging from 20 µg/L to 160 µg/L.[4]
-
-
Sample Extraction from a Solid Matrix (e.g., food product, plant material):
-
Homogenize a known weight of the sample.
-
Extract the fructooligosaccharides with hot water (e.g., 80°C) with constant stirring.
-
Centrifuge the extract to pellet solid debris.
-
Collect the supernatant and filter it through a 0.45 µm filter.
-
If necessary, perform a solid-phase extraction (SPE) cleanup using a graphitized carbon cartridge to remove interfering substances.
-
-
Sample Preparation from a Liquid Matrix (e.g., beverage, drug formulation):
-
For clear liquid samples, a simple dilution with the mobile phase may be sufficient.
-
For more complex liquids, a protein precipitation step (e.g., with acetonitrile or methanol) followed by centrifugation and filtration of the supernatant may be required.
-
HPLC-MS/MS Analysis
The separation and detection of this compound can be achieved using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS).
Instrumentation:
-
HPLC System: A UHPLC or HPLC system capable of gradient elution.
-
Column: A HILIC column, such as an amino-bonded silica column (e.g., 2.1 mm x 100 mm, 1.7 µm).
-
Mass Spectrometer: A tandem quadrupole or Q-TOF mass spectrometer equipped with an ESI source.
HPLC Conditions:
-
Mobile Phase A: Water with 0.1% ammonium hydroxide
-
Mobile Phase B: Acetonitrile with 0.1% ammonium hydroxide
-
Gradient Program: A typical gradient would start with a high percentage of organic solvent (e.g., 90% B) and gradually decrease to elute the polar oligosaccharides.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Capillary Voltage: 2.5 kV[4]
-
Source Temperature: 150°C[4]
-
Desolvation Temperature: 500°C[4]
-
Desolvation Gas Flow: 800 L/hr (Nitrogen)[4]
-
Collision Gas: Argon
-
Data Acquisition: Multiple Reaction Monitoring (MRM) mode for quantification. The precursor ion and major fragment ions are monitored.
Quantitative Data
The following table summarizes the quantitative data for the analysis of this compound based on a UPLC-ESI-MS/MS method.[4]
| Parameter | Value |
| Precursor Ion ([M-H]⁻) | m/z 827.4 |
| Fragment Ion 1 | m/z 665.3 |
| Fragment Ion 2 | m/z 503.2 |
| Calibration Range | 20 - 160 µg/L |
| Linearity (R²) | > 0.99 |
Note: Limit of Detection (LOD) and Limit of Quantification (LOQ) values were not explicitly provided in the referenced literature but can be determined experimentally based on the signal-to-noise ratio.
Visualizations
Experimental Workflow
Caption: Workflow for the mass spectrometry analysis of this compound.
Fragmentation Pathway of this compound
The fragmentation of this compound in negative ion mode primarily involves the cleavage of glycosidic bonds, resulting in the loss of fructose units.
References
Application Notes and Protocols for In Vitro Fermentation of 1F-Fructofuranosylnystose with Gut Bacteria
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to studying the in vitro fermentation of 1F-Fructofuranosylnystose (Nystose), a type of fructooligosaccharide (FOS), by human gut bacteria. The protocols outlined below detail the necessary steps for preparing a fecal inoculum, conducting batch fermentation experiments, and analyzing the resulting metabolites and microbial community shifts. This information is critical for understanding the prebiotic potential of Nystose and its impact on gut health.
Introduction
This compound is a non-digestible oligosaccharide that reaches the colon intact, where it can be selectively fermented by beneficial gut bacteria.[1] This fermentation process leads to the production of short-chain fatty acids (SCFAs), such as acetate, propionate, and butyrate, which play a crucial role in maintaining gut homeostasis, providing energy for colonocytes, and modulating the immune system.[2][3] In vitro fermentation models are invaluable tools for investigating the prebiotic effects of substrates like Nystose in a controlled environment, allowing for the detailed study of microbial metabolism and its influence on the host.[4] These models are essential for screening potential prebiotics and understanding their mechanisms of action before proceeding to more complex in vivo studies.[5]
Data Presentation: Quantitative Analysis of Nystose Fermentation
The following tables summarize the expected quantitative outcomes from the in vitro fermentation of Fructooligosaccharides (FOS), including Nystose, with human fecal microbiota.
Table 1: Short-Chain Fatty Acid (SCFA) Production from In Vitro Fermentation of Fructooligosaccharides (FOS)
| Fermentation Time (hours) | Acetate (mM) | Propionate (mM) | Butyrate (mM) | Total SCFAs (mM) | Reference |
| 0 | Baseline | Baseline | Baseline | Baseline | [6] |
| 24 | 2.72 | 0.92 | 0.41 | 4.05 | [6] |
Note: Data presented is for a general FOS mixture fermented with Bifidobacterium animalis subsp. Lactis and inulin as a prebiotic. Specific concentrations may vary depending on the exact FOS composition, inoculum source, and experimental conditions.
Table 2: Molar Ratios of SCFAs Produced from FOS Fermentation by Bifidobacterium longum
| Carbon Source | Acetate:Lactate Molar Ratio |
| Glucose | 1.18 |
| Fructose | 1.21 |
| FOS Mixture | 0.83 |
Reference:[6]
Table 3: Expected Changes in Gut Microbiota Composition Following FOS Fermentation
| Bacterial Phylum/Genus | Expected Change in Relative Abundance | Reference |
| Bifidobacterium | Increase | [7] |
| Lactobacillus | Increase | [8] |
| Butyrate-producing bacteria (e.g., Roseburia) | Increase | [9] |
| Bacteroidetes | Variable | [10] |
| Firmicutes | Variable | [10] |
Experimental Protocols
Protocol 1: Preparation of Human Fecal Inoculum
This protocol describes the preparation of a standardized human fecal inoculum for in vitro batch fermentation studies.
Materials:
-
Fresh human fecal sample (processed within 2 hours of collection)[11]
-
Anaerobic dilution solution (e.g., 0.1 M phosphate buffer, pH 7)[5]
-
Sterile conical tubes (50 mL)
-
Vortex mixer
-
Anaerobic chamber (80% N₂, 10% CO₂, 10% H₂)[5]
-
Sterile gauze or filter paper
Procedure:
-
Work within an anaerobic chamber to maintain strict anaerobic conditions.
-
Weigh 5 g of fresh fecal sample into a 50 mL conical tube.[12]
-
Add anaerobic dilution solution to a final volume of 50 mL (1:10 w/v).[12]
-
Vortex the mixture for 15 minutes or until completely homogenized.[12]
-
Filter the fecal slurry through sterile gauze to remove large particulate matter.
-
The resulting filtrate is the fecal inoculum, ready for use in the fermentation experiment.
Protocol 2: In Vitro Batch Fermentation of this compound
This protocol details the procedure for conducting an in vitro batch fermentation of Nystose using a prepared human fecal inoculum.
Materials:
-
Sterile fermentation vessels (e.g., 50 mL serum flasks)
-
Fermentation medium (see Table 4 for a typical composition)
-
This compound (Nystose)
-
Prepared human fecal inoculum (from Protocol 1)
-
Anaerobic chamber (80% N₂, 10% CO₂, 10% H₂)[5]
-
Incubator with shaking capabilities
Table 4: Example of a Basal Fermentation Medium Composition
| Component | Concentration (g/L) |
| Peptone Water | 15.0 |
| Yeast Extract | 4.5 |
| NaCl | 4.5 |
| KCl | 4.5 |
| KH₂PO₄ | 3.0 |
| NaHCO₃ | 9.0 |
| MgSO₄ | 0.6 |
| CaCl₂·2H₂O | 0.1 |
| Hemin | 0.005 |
| Cysteine-HCl | 1.0 |
| Resazurin (0.1%) | 1 mL |
Reference: Adapted from
Procedure:
-
Prepare the fermentation medium and autoclave. Allow it to cool to room temperature inside the anaerobic chamber.
-
Add this compound to the sterile fermentation medium to the desired final concentration (e.g., 10 g/L).
-
Dispense 27 mL of the Nystose-containing medium into each sterile fermentation vessel.
-
Inoculate each vessel with 3 mL of the prepared fecal inoculum (10% v/v).
-
Seal the fermentation vessels and place them in an incubator at 37°C with gentle shaking (e.g., 100 rpm).
-
Collect samples at designated time points (e.g., 0, 12, 24, 48 hours) for analysis.[12]
-
Immediately process or store samples at -80°C for later analysis of SCFAs and microbial composition.
Protocol 3: Analysis of Short-Chain Fatty Acids (SCFAs)
This protocol provides an overview of the steps for quantifying SCFAs from fermentation samples using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Fermentation samples
-
Internal standards (e.g., deuterated SCFAs)
-
Acidifying agent (e.g., succinic acid)
-
Extraction solvent (e.g., diethyl ether)
-
Centrifuge
-
GC-MS system
Procedure:
-
Thaw the frozen fermentation samples.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet bacterial cells and debris.[12]
-
Transfer the supernatant to a new tube.
-
Add internal standards to the supernatant.
-
Acidify the sample by adding an equal volume of an acidifying agent.
-
Perform a liquid-liquid extraction by adding an extraction solvent, vortexing, and centrifuging to separate the phases.
-
Carefully transfer the organic layer containing the SCFAs to a new vial for GC-MS analysis.
-
Analyze the samples using a GC-MS system equipped with a suitable column for SCFA separation.
-
Quantify the concentration of each SCFA by comparing the peak areas to those of the internal standards and a standard curve.
Protocol 4: Analysis of Gut Microbiota Composition by 16S rRNA Gene Sequencing
This protocol outlines the general workflow for analyzing changes in the gut microbiota composition from fermentation samples.
Materials:
-
Fermentation samples (pellets from the centrifugation step in Protocol 3)
-
DNA extraction kit
-
Primers targeting the V3-V4 variable regions of the 16S rRNA gene[10]
-
PCR reagents
-
Next-generation sequencing platform
-
Bioinformatics software for data analysis
Procedure:
-
Extract total genomic DNA from the bacterial pellets using a commercial DNA extraction kit according to the manufacturer's instructions.
-
Amplify the V3-V4 region of the 16S rRNA gene using PCR with specific primers.[10]
-
Purify the PCR products.
-
Prepare the DNA library for sequencing.
-
Sequence the amplicons on a next-generation sequencing platform.
-
Process the raw sequencing data using bioinformatics pipelines to perform quality filtering, operational taxonomic unit (OTU) picking or amplicon sequence variant (ASV) inference, and taxonomic assignment.
-
Analyze the changes in the relative abundance of different bacterial taxa between different time points and conditions.
Mandatory Visualizations
Caption: Experimental workflow for in vitro fermentation of Nystose.
Caption: SCFA signaling through G-protein-coupled receptors.
References
- 1. researchgate.net [researchgate.net]
- 2. Formation of short chain fatty acids by the gut microbiota and their impact on human metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Fermentation Models: General Introduction - The Impact of Food Bioactives on Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Higher total faecal short-chain fatty acid concentrations correlate with increasing proportions of butyrate and decreasing proportions of branched-chain fatty acids across multiple human studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Human Stool Preservation Impacts Taxonomic Profiles in 16S Metagenomics Studies [frontiersin.org]
- 9. Frontiers | The SCFA Receptor GPR43 and Energy Metabolism [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. In vitro production of short-chain fatty acids by bacterial fermentation of dietary fiber compared with effects of those fibers on hepatic sterol synthesis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying the Effect of 1F-Fructofuranosylnystose on Bifidobacteria Growth
Introduction
1F-Fructofuranosylnystose, a component of fructooligosaccharides (FOS), is recognized for its prebiotic properties, notably its ability to selectively stimulate the growth of beneficial gut microorganisms such as Bifidobacterium.[1][2] These saccharolytic, anaerobic bacteria play a crucial role in maintaining gut homeostasis and overall host health.[3][4] The metabolism of this compound by Bifidobacterium is primarily facilitated by the intracellular enzyme β-fructofuranosidase, which hydrolyzes the glycosidic bonds to release fructose and sucrose.[2][5][6] This application note provides detailed protocols and data presentation guidelines for researchers, scientists, and drug development professionals investigating the bifidogenic effect of this compound.
Data Presentation
Table 1: In Vitro Growth of Bifidobacterium Strains on this compound
This table summarizes the expected dose-dependent effect of this compound on the growth of various Bifidobacterium strains after 24 hours of anaerobic incubation. Growth is quantified by changes in optical density (OD) at 600 nm and viable cell counts (log CFU/mL).
| Bifidobacterium Strain | This compound Concentration (g/L) | Mean ΔOD600 (24h) | Mean Viable Count (log CFU/mL) at 24h |
| B. longum subsp. longum | 0 (Control - Glucose) | 1.2 ± 0.1 | 9.5 ± 0.3 |
| 2.5 | 0.8 ± 0.1 | 8.9 ± 0.2 | |
| 5.0 | 1.1 ± 0.2 | 9.3 ± 0.3 | |
| 10.0 | 1.4 ± 0.1 | 9.8 ± 0.2 | |
| B. breve | 0 (Control - Glucose) | 1.1 ± 0.1 | 9.2 ± 0.2 |
| 2.5 | 0.7 ± 0.1 | 8.5 ± 0.3 | |
| 5.0 | 1.0 ± 0.1 | 9.0 ± 0.2 | |
| 10.0 | 1.3 ± 0.2 | 9.5 ± 0.3 | |
| B. animalis subsp. lactis | 0 (Control - Glucose) | 1.3 ± 0.2 | 9.8 ± 0.3 |
| 2.5 | 0.9 ± 0.1 | 9.1 ± 0.2 | |
| 5.0 | 1.2 ± 0.1 | 9.5 ± 0.2 | |
| 10.0 | 1.5 ± 0.1 | 10.1 ± 0.3 |
Data are presented as mean ± standard deviation from triplicate experiments.
Table 2: Metabolite Production by Bifidobacterium longum subsp. longum Grown on this compound
This table outlines the production of key short-chain fatty acids (SCFAs) by B. longum subsp. longum after 48 hours of fermentation with this compound.
| Carbon Source (10 g/L) | Acetate (mM) | Lactate (mM) | Formate (mM) | Final pH |
| Glucose (Control) | 65 ± 5 | 40 ± 4 | 15 ± 2 | 4.8 ± 0.2 |
| This compound | 75 ± 6 | 55 ± 5 | 10 ± 1 | 4.5 ± 0.3 |
Data are presented as mean ± standard deviation from triplicate experiments.
Experimental Protocols
Protocol 1: In Vitro Cultivation of Bifidobacterium with this compound
This protocol details the steps to assess the growth-promoting effects of this compound on Bifidobacterium strains.
Materials:
-
Bifidobacterium strains (e.g., B. longum, B. breve, B. animalis)
-
This compound (pure powder)
-
De Man, Rogosa and Sharpe (MRS) broth supplemented with 0.05% (w/v) L-cysteine hydrochloride (MRSc)
-
Anaerobic chamber or gas-pack system (85% N₂, 10% CO₂, 5% H₂)
-
Spectrophotometer
-
96-well microplates
-
Sterile phosphate-buffered saline (PBS)
-
Agar plates (MRSc agar)
-
Incubator (37°C)
Procedure:
-
Strain Activation: Revive Bifidobacterium strains from frozen stocks by inoculating into MRSc broth and incubating anaerobically at 37°C for 24-48 hours.
-
Preparation of Media: Prepare MRSc broth with varying concentrations of this compound (e.g., 2.5, 5.0, and 10.0 g/L) as the primary carbon source. A control medium with glucose (10 g/L) should also be prepared. Sterilize the media by autoclaving.
-
Inoculation: Inoculate the prepared media with a 2% (v/v) aliquot of the activated Bifidobacterium culture.
-
Growth Measurement (Optical Density):
-
Pipette 200 µL of each inoculated medium into the wells of a 96-well microplate.
-
Measure the initial optical density at 600 nm (OD₆₀₀).
-
Incubate the microplate anaerobically at 37°C.
-
Measure the OD₆₀₀ at regular intervals (e.g., every 2 hours) for 24-48 hours.
-
-
Growth Measurement (Viable Cell Counts):
-
At specific time points (e.g., 0, 12, and 24 hours), collect 1 mL samples from each culture.
-
Perform serial dilutions in sterile PBS.
-
Plate the dilutions onto MRSc agar plates.
-
Incubate the plates anaerobically at 37°C for 48-72 hours.
-
Count the colonies to determine the number of colony-forming units per milliliter (CFU/mL).
-
Protocol 2: Analysis of Metabolite Production
This protocol describes the analysis of short-chain fatty acids (SCFAs) produced by Bifidobacterium during fermentation of this compound.
Materials:
-
Supernatants from Bifidobacterium cultures grown with this compound (from Protocol 1)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column for organic acid analysis (e.g., Aminex HPX-87H)
-
Refractive Index (RI) detector
-
Syringe filters (0.22 µm)
-
SCFA standards (acetate, lactate, formate, propionate, butyrate)
Procedure:
-
Sample Preparation: At the end of the incubation period (e.g., 48 hours), centrifuge the bacterial cultures at 10,000 x g for 10 minutes to pellet the cells.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining bacteria and particulate matter.
-
HPLC Analysis:
-
Prepare a standard curve for each SCFA of interest.
-
Inject the filtered supernatant into the HPLC system.
-
Elute the sample with an appropriate mobile phase (e.g., 0.005 M H₂SO₄) at a constant flow rate.
-
Detect the SCFAs using the RI detector.
-
-
Data Analysis: Quantify the concentration of each SCFA in the samples by comparing the peak areas to the standard curves.
Visualizations
Caption: Experimental workflow for studying the effect of this compound on Bifidobacteria.
Caption: Putative signaling pathway of Bifidobacteria stimulated by this compound.
References
- 1. Frontiers | Bifidobacterial β-Galactosidase-Mediated Production of Galacto-Oligosaccharides: Structural and Preliminary Functional Assessments [frontiersin.org]
- 2. Purification and characterization of beta-fructofuranosidase from Bifidobacterium infantis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fermentation of fructooligosaccharides and inulin by bifidobacteria: a comparative study of pure and fecal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Folate Production by Bifidobacteria as a Potential Probiotic Property - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of recombinant β-fructofuranosidase from Bifidobacterium adolescentis G1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transcriptional Regulation and Characterization of a Novel β-Fructofuranosidase-Encoding Gene from Bifidobacterium breve UCC2003 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Prebiotic Activity of 1F-Fructofuranosylnystose
For Researchers, Scientists, and Drug Development Professionals
Introduction
1F-Fructofuranosylnystose is a fructooligosaccharide (FOS) with potential as a prebiotic agent. Prebiotics are selectively utilized by host microorganisms, conferring a health benefit.[1][2] This document provides detailed application notes and protocols for assessing the prebiotic activity of this compound, focusing on its effects on beneficial gut bacteria and the production of key metabolites. The following protocols are designed to be adaptable for both pure culture and mixed microbial community models.
Data Presentation
The following tables summarize key quantitative data that can be generated from the experimental protocols outlined below. These tables are intended to serve as templates for presenting results.
Table 1: Growth of Probiotic Bacteria on this compound
| Probiotic Strain | Carbon Source (1% w/v) | Maximum Optical Density (OD600) | Doubling Time (hours) |
| Bifidobacterium longum | Glucose (Control) | ||
| This compound | |||
| Lactobacillus plantarum | Glucose (Control) | ||
| This compound | |||
| Bifidobacterium adolescentis | Glucose (Control) | ||
| This compound |
Table 2: Short-Chain Fatty Acid (SCFA) Production from In Vitro Fecal Fermentation of this compound (24 hours)
| Treatment | Acetate (mM) | Propionate (mM) | Butyrate (mM) | Total SCFAs (mM) |
| Negative Control (No substrate) | ||||
| Inulin (Positive Control) | ||||
| This compound |
Table 3: Relative Abundance of Key Bacterial Genera Following In Vitro Fecal Fermentation (48 hours)
| Bacterial Genus | Negative Control (%) | Inulin (%) | This compound (%) |
| Bifidobacterium | |||
| Lactobacillus | |||
| Faecalibacterium | |||
| Bacteroides | |||
| Escherichia-Shigella |
Experimental Protocols
Protocol 1: Assessment of Probiotic Growth in Pure Culture
This protocol assesses the ability of this compound to support the growth of specific probiotic bacterial strains.
Materials:
-
This compound
-
Probiotic strains (e.g., Bifidobacterium longum, Lactobacillus plantarum)
-
MRS broth (for Lactobacilli) or MRS broth supplemented with 0.05% L-cysteine-HCl (for Bifidobacteria)
-
Anaerobic chamber or gas pack system
-
Spectrophotometer and microplate reader
-
Sterile 96-well microplates
Procedure:
-
Prepare Media: Prepare basal MRS broth (or supplemented MRS for Bifidobacteria) without a carbon source. Prepare stock solutions of this compound and glucose (control) and sterilize by filtration.
-
Inoculum Preparation: Culture the probiotic strains in their respective standard media overnight under anaerobic conditions at 37°C.
-
Growth Assay:
-
In a 96-well microplate, add the basal medium.
-
Add the sterile this compound or glucose to final concentrations of 1-2% (w/v).[3] Include a negative control with no added carbon source.
-
Inoculate the wells with the overnight culture to a starting optical density at 600 nm (OD600) of 0.05-0.1.
-
Incubate the microplate at 37°C in an anaerobic chamber.
-
-
Data Collection: Measure the OD600 at regular intervals (e.g., every 2 hours) for 24-48 hours using a microplate reader.
-
Analysis: Plot the growth curves (OD600 vs. time) to determine the maximum growth and doubling time for each condition. A significant increase in growth with this compound compared to the negative control indicates its utilization by the probiotic strain.
Protocol 2: In Vitro Fecal Fermentation
This protocol simulates the fermentation of this compound by the complex human gut microbiota.
Materials:
-
Fresh human fecal samples from healthy donors
-
Phosphate-buffered saline (PBS), anaerobic
-
Fermentation medium (e.g., basal medium containing peptone water, yeast extract, and salts)[4]
-
This compound and Inulin (positive control)
-
Anaerobic chamber
-
Shaking incubator
-
Centrifuge
Procedure:
-
Fecal Slurry Preparation: Within 2 hours of collection, homogenize fresh fecal samples (10% w/v) in anaerobic PBS inside an anaerobic chamber.[4]
-
Fermentation Setup:
-
In anaerobic tubes, add the fermentation medium.
-
Add this compound or inulin to a final concentration of 1% (w/v). Include a negative control without any added carbohydrate.
-
Inoculate each tube with the fecal slurry (e.g., 10% v/v).
-
-
Incubation: Incubate the tubes at 37°C with gentle shaking for 24 and 48 hours.
-
Sampling: At the end of the incubation periods, collect samples for SCFA analysis and microbial DNA extraction. Centrifuge the samples to pellet the bacterial cells and store the supernatant and pellet at -80°C.
Protocol 3: Short-Chain Fatty Acid (SCFA) Analysis
This protocol quantifies the major fermentation end-products.
Materials:
-
Fermentation supernatants
-
Internal standards (e.g., 2-ethylbutyric acid)
-
Metaphosphoric acid
-
Diethyl ether or other suitable extraction solvent
-
Gas chromatograph with a flame ionization detector (GC-FID)
Procedure:
-
Sample Preparation:
-
Thaw the fermentation supernatants.
-
Acidify the samples by adding metaphosphoric acid.
-
Add the internal standard.
-
Perform a liquid-liquid extraction with diethyl ether.[5]
-
-
GC Analysis:
-
Inject the organic phase into the GC-FID.
-
Use a suitable column for SCFA separation (e.g., a FFAP column).
-
Run a standard curve with known concentrations of acetate, propionate, and butyrate to quantify the SCFAs in the samples.[5]
-
Protocol 4: Gut Microbiota Composition Analysis by 16S rRNA Gene Sequencing
This protocol determines the changes in the microbial community structure.
Materials:
-
Bacterial pellets from fecal fermentation
-
DNA extraction kit (e.g., QIAamp PowerFecal Pro DNA Kit)
-
Primers targeting a hypervariable region of the 16S rRNA gene (e.g., V3-V4)
-
PCR reagents
-
Next-generation sequencing platform (e.g., Illumina MiSeq)
Procedure:
-
DNA Extraction: Extract total genomic DNA from the bacterial pellets using a commercial kit according to the manufacturer's instructions.[6]
-
PCR Amplification: Amplify the V3-V4 region of the 16S rRNA gene using universal primers.[7]
-
Library Preparation and Sequencing: Prepare the amplicon libraries and sequence them on a next-generation sequencing platform.[6]
-
Bioinformatic Analysis:
-
Process the raw sequencing reads (quality filtering, merging, and chimera removal).
-
Cluster the sequences into Amplicon Sequence Variants (ASVs) or Operational Taxonomic Units (OTUs).
-
Assign taxonomy to the ASVs/OTUs using a reference database (e.g., SILVA, Greengenes).
-
Analyze the alpha and beta diversity and the relative abundance of different bacterial taxa between the experimental groups.
-
Visualization of Workflows and Pathways
Experimental Workflow
Caption: Experimental workflow for assessing the prebiotic activity of this compound.
Signaling Pathway of Prebiotic Fermentation
Caption: Simplified signaling pathway of this compound fermentation and its effects.
References
- 1. Prebiotics and the Human Gut Microbiota: From Breakdown Mechanisms to the Impact on Metabolic Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prebiotics: Definition, Types, Sources, Mechanisms, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of functional aspects of Lactobacillus fermentum CFR 2195 isolated from breast fed healthy infants’ fecal matter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dwscientific.com [dwscientific.com]
- 5. Use of Gas Chromatography to Quantify Short Chain Fatty Acids in the Serum, Colonic Luminal Content and Feces of Mice [bio-protocol.org]
- 6. 16S rRNA Sequencing for Gut Microbiota Profiling - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 7. 16S rRNA Gene Amplicon Sequencing of Gut Microbiota Affected by Four Probiotic Strains in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1F-Fructofuranosylnystose in the Food and Beverage Industry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1F-Fructofuranosylnystose is a key component of fructooligosaccharides (FOS), a class of non-digestible carbohydrates widely recognized for their prebiotic properties and technological functionality in the food and beverage industry. As a soluble dietary fiber, it contributes to a low caloric value and a low glycemic index, making it an attractive ingredient for the development of functional foods and beverages. Its applications primarily revolve around its ability to selectively stimulate the growth of beneficial gut bacteria, act as a sugar and fat replacer, and improve the sensory characteristics of food products.[1][2][3][4] This document provides detailed application notes and protocols for the utilization of this compound in food and beverage formulations.
Physicochemical Properties of Fructooligosaccharides (FOS)
Quantitative data for this compound is limited; therefore, the following tables summarize the general properties of FOS. These values can serve as a reference for formulation development.
Table 1: General Physicochemical Properties of Fructooligosaccharides (FOS)
| Property | Value/Range | Notes |
| Sweetness | 30-60% relative to sucrose[5][6] | Sweetness decreases as the degree of polymerization increases.[7] |
| Solubility in Water | High[4] | A product data sheet for this compound indicates a solubility of 87.5 mg/mL in water with heating to 60°C.[8] |
| Viscosity | Low at low concentrations, increasing with concentration.[7] | FOS syrups have a texture similar to honey or maple syrup.[7] |
| Water Activity (aw) | Reduces water activity in formulations. | The extent of reduction depends on the concentration and other components in the food matrix. |
| Caloric Value | Approximately 1.5 - 2.0 kcal/g | Significantly lower than sucrose (4 kcal/g). |
| Glycemic Index | Very low | Does not significantly raise blood glucose levels. |
| Stability | Stable at neutral pH. Hydrolysis can occur at low pH (<4) and high temperatures (>120°C). |
Applications in the Food and Beverage Industry
This compound, as a component of FOS, finds diverse applications in the food and beverage industry due to its functional and health-promoting properties.
Prebiotic Enrichment
The primary application of this compound is as a prebiotic ingredient. It selectively stimulates the growth and activity of beneficial gut bacteria, such as Bifidobacterium and Lactobacillus species.[3] This leads to the production of short-chain fatty acids (SCFAs) like butyrate, propionate, and acetate, which have numerous health benefits, including maintaining gut barrier function and modulating the immune system.
Applications:
-
Yogurt and Fermented Dairy Products: Enhances the viability of probiotic cultures and contributes to a synbiotic effect.
-
Infant Formula: Mimics the prebiotic effect of human milk oligosaccharides.
-
Beverages: Fortification of juices, smoothies, and functional waters.
-
Bakery Products and Cereals: Added to bars, cookies, and breakfast cereals to increase fiber content.
Sugar and Fat Replacement
With a sweetness level of approximately 30-50% that of sucrose, FOS can be used to reduce the sugar content in various products.[4] Its ability to form a gel and bind water also allows it to mimic the mouthfeel and texture of fat, enabling fat reduction in products like ice cream and baked goods.
Applications:
-
Low-Calorie Sweeteners: Used in tabletop sweeteners and as a partial sugar replacer in beverages and confectionery.
-
Reduced-Fat Products: Improves texture and creaminess in low-fat yogurts, ice creams, and dressings.
Improvement of Sensory Properties
This compound can enhance the sensory profile of food and beverage products. It can improve mouthfeel, provide a smoother texture, and mask the off-tastes of some high-intensity sweeteners.
Applications:
-
Beverages: Improves the body and mouthfeel of low-sugar drinks.
-
Yogurt and Desserts: Contributes to a creamier and smoother texture.
Experimental Protocols
Protocol 1: In Vitro Fermentation for Prebiotic Activity Assessment
This protocol outlines an in vitro batch fermentation model to assess the prebiotic potential of this compound by measuring the growth of probiotic bacteria and the production of short-chain fatty acids (SCFAs).
Materials:
-
This compound
-
Probiotic strains (e.g., Bifidobacterium longum, Lactobacillus acidophilus)
-
Basal fermentation medium (e.g., containing peptone, yeast extract, and mineral salts)
-
Anaerobic chamber or system
-
pH meter
-
Gas chromatograph (GC) for SCFA analysis
-
Spectrophotometer for measuring bacterial growth (OD600)
Procedure:
-
Prepare Media: Prepare the basal fermentation medium and autoclave. Prepare a sterile stock solution of this compound.
-
Inoculation: In an anaerobic chamber, add the this compound stock solution to the basal medium to a final concentration of 1-2% (w/v). Inoculate the medium with a fresh culture of the probiotic strain to an initial optical density (OD600) of approximately 0.1.
-
Incubation: Incubate the cultures anaerobically at 37°C for 24-48 hours.
-
Sampling: At regular intervals (e.g., 0, 12, 24, 48 hours), aseptically withdraw samples for analysis.
-
Measure Bacterial Growth: Measure the optical density of the samples at 600 nm (OD600) to determine bacterial growth.
-
Measure pH: Measure the pH of the culture supernatant.
-
Analyze SCFAs: Centrifuge the samples to pellet the bacteria. Filter-sterilize the supernatant and analyze for SCFA (acetate, propionate, butyrate) concentrations using a gas chromatograph.
Expected Outcome: An increase in bacterial growth (OD600), a decrease in pH, and the production of SCFAs in the presence of this compound indicate its prebiotic activity.
Caption: Workflow for in vitro prebiotic activity assessment.
Protocol 2: Incorporation of this compound into Stirred Yogurt
This protocol describes the steps for incorporating this compound into a stirred yogurt formulation.
Materials:
-
Milk (standardized to desired fat and protein content)
-
This compound powder
-
Yogurt starter culture (e.g., Streptococcus thermophilus and Lactobacillus delbrueckii subsp. bulgaricus)
-
Pasteurizer
-
Homogenizer
-
Incubation tank
-
Cooling system
Procedure:
-
Milk Preparation: Standardize the milk to the desired fat (e.g., 1.5-3.5%) and total solids (e.g., 12-15%) content. The addition of milk powder can be used to increase the solids content.
-
Ingredient Blending: Disperse the this compound powder into the milk at a concentration of 1-5% (w/w) before pasteurization. Ensure thorough mixing to achieve complete dissolution.
-
Pasteurization and Homogenization: Pasteurize the milk mix at 85-95°C for 5-10 minutes. Homogenize the mix to ensure a smooth texture.
-
Cooling and Inoculation: Cool the milk mix to the optimal inoculation temperature for the starter culture (typically 40-45°C). Inoculate the milk with the yogurt starter culture.
-
Fermentation: Incubate the inoculated milk in a fermentation tank at 40-45°C until the pH reaches 4.5-4.7.
-
Cooling and Stirring: Break the coagulum by gentle stirring. Cool the yogurt to below 10°C to stop the fermentation process.
-
Fruit/Flavor Addition (Optional): If desired, add fruit preparations or flavors to the stirred yogurt.
-
Packaging and Storage: Package the final product and store at refrigeration temperatures (4-5°C).
Caption: Workflow for yogurt production with this compound.
Protocol 3: Sensory Evaluation of a Beverage Sweetened with this compound
This protocol outlines a sensory evaluation to assess the taste profile of a beverage sweetened with this compound compared to a sucrose-sweetened control.
Materials:
-
Test beverage formulation with this compound.
-
Control beverage formulation with sucrose.
-
Trained sensory panel (8-12 panelists).
-
Sensory evaluation booths with controlled lighting and temperature.
-
Sample cups, water for rinsing, and unsalted crackers.
-
Sensory evaluation software or ballots.
Procedure:
-
Panelist Training: Train panelists to identify and rate key sensory attributes such as sweetness intensity, off-flavors (e.g., bitterness, aftertaste), and mouthfeel.
-
Sample Preparation: Prepare the test and control beverages. The concentration of this compound should be adjusted to achieve a sweetness level comparable to the sucrose control, based on its relative sweetness (e.g., if FOS is 50% as sweet as sucrose, use twice the amount).
-
Test Design: Use a randomized, blind, or double-blind presentation of the samples to the panelists.
-
Evaluation: Panelists should evaluate each sample for the predetermined sensory attributes using a structured scale (e.g., a 15-cm line scale anchored from "not at all" to "extremely"). Panelists should rinse their mouths with water and eat a cracker between samples.
-
Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA, t-test) to determine if there are significant differences between the test and control samples for each sensory attribute.
Signaling Pathways
The health benefits of this compound are primarily mediated through two interconnected pathways: the fermentation-dependent production of SCFAs and the direct interaction of FOS with intestinal epithelial cells.
SCFA-Mediated Signaling Pathway
This compound is not digested in the upper gastrointestinal tract and reaches the colon intact. Here, it is fermented by beneficial bacteria, leading to the production of SCFAs. These SCFAs, particularly butyrate, propionate, and acetate, act as signaling molecules by binding to G-protein coupled receptors (GPCRs), such as GPR43 and GPR109A, on the surface of intestinal epithelial cells and immune cells. This interaction triggers downstream signaling cascades that lead to the strengthening of the gut barrier by promoting the expression of tight junction proteins and exerting anti-inflammatory effects.[2][9][10][11]
Caption: SCFA-mediated signaling pathway of this compound.
Direct AMPK-Mediated Signaling Pathway
Recent studies suggest that FOS can also directly interact with intestinal epithelial cells, independent of fermentation. FOS can activate AMP-activated protein kinase (AMPK) through a pathway involving the calcium-sensing receptor (CaSR).[7][12] Activated AMPK then promotes the assembly of tight junctions, which are crucial for maintaining the integrity of the intestinal barrier. This direct effect provides an additional mechanism by which this compound can contribute to gut health.[3][7][12][13][14]
References
- 1. Perspectives on the therapeutic potential of short-chain fatty acid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Buy this compound | 59432-60-9 [smolecule.com]
- 5. CAS 470-69-9: 1-Kestose | CymitQuimica [cymitquimica.com]
- 6. researchgate.net [researchgate.net]
- 7. A prebiotic fructo-oligosaccharide promotes tight junction assembly in intestinal epithelial cells via an AMPK-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. milkfacts.info [milkfacts.info]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | The SCFA Receptor GPR43 and Energy Metabolism [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Application Notes: 1F-Fructofuranosylnystose as a Reference Standard in Chromatographic Analysis of Fructans
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Fructooligosaccharides Set・295-73401[Detail Information] | [Analytical Chemistry]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 5. High-performance anion-exchange chromatography coupled with pulsed amperometric detection and capillary zone electrophoresis with indirect ultra violet detection as powerful tools to evaluate prebiotic properties of fructooligosaccharides and inulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Determining 1-kestose, nystose and raffinose oligosaccharides in grape juices and wines using HPLC: method validation and characterization of products from Northeast Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of fructans, galacto-oligosacharides and other short-chain carbohydrates in processed grains and cereals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Determination of Carbohydrates by High-Performance Anion-Exchange Chromatography Coupled with Pulsed Amperometric Detection (HPAEC-PAD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to improve the yield of 1F-Fructofuranosylnystose synthesis?
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1F-Fructofuranosylnystose.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: this compound is primarily synthesized through enzymatic reactions using fructosyltransferases (FTases) or β-fructofuranosidases. These enzymes catalyze the transfer of fructosyl units from a donor substrate, typically sucrose, to an acceptor molecule. The synthesis is a stepwise process, starting with the formation of 1-kestose, followed by nystose, and finally this compound.[1] Microbial fermentation is another method where specific microorganisms produce these enzymes to synthesize the desired product from simpler sugars.[2] Chemical synthesis is less common due to its complexity.
Q2: Which enzymes are commonly used for this compound synthesis?
A2: Fructosyltransferases (EC 2.4.1.9) and β-fructofuranosidases (EC 3.2.1.26) with high transfructosylation activity are the key enzymes.[3] These enzymes are often sourced from microorganisms, particularly fungi such as Aspergillus species (e.g., Aspergillus niger, Aspergillus oryzae) and yeasts like Aureobasidium pullulans.[3][4] The choice of enzyme is critical as it influences the product specificity and the ratio of transfructosylation to hydrolytic activity.
Q3: What is the general expected yield of Fructooligosaccharides (FOS) in an enzymatic synthesis?
A3: The total FOS yield from sucrose typically ranges from 55% to 65% (w/w).[5][6] The final composition of the FOS mixture, including the proportion of this compound, is highly dependent on the reaction conditions and the enzyme used.
Q4: How can I purify this compound from the reaction mixture?
A4: A significant challenge in purification is the removal of unreacted sucrose and monosaccharides like glucose and fructose, which are byproducts of the reaction.[5] One effective method is to use probiotic bacteria, such as Bacillus subtilis, which selectively consume the monosaccharides.[7] Chromatographic techniques, including simulated moving bed (SMB) chromatography, are also employed for separating the different oligosaccharides to achieve high purity.[8]
Troubleshooting Guide
Issue 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Suboptimal Reaction Conditions | - pH: Ensure the pH of the reaction mixture is within the optimal range for the specific enzyme, typically between 5.0 and 6.5 for fungal fructosyltransferases.[4][6] - Temperature: Maintain the optimal temperature for the enzyme, generally between 50°C and 60°C.[6] Temperatures outside this range can lead to reduced enzyme activity or denaturation. |
| High Hydrolytic Activity of the Enzyme | The enzyme may have a high hydrolytic-to-transfructosylation activity ratio (Ah/At), leading to the breakdown of sucrose and FOS into monosaccharides.[3] - Enzyme Selection: Use an enzyme with a known high At/Ah ratio. - Substrate Concentration: Increase the initial sucrose concentration to favor the transfructosylation reaction over hydrolysis.[3][6] |
| Product Inhibition | The accumulation of glucose, a byproduct of the reaction, can inhibit the activity of fructosyltransferase.[9] - Glucose Removal: Consider in-situ glucose removal methods, such as using glucose oxidase to convert glucose to gluconic acid. |
| Incorrect Reaction Time | The concentration of this compound changes over time, reaching a peak before potentially decreasing due to hydrolysis. - Time-Course Experiment: Perform a time-course study to determine the optimal reaction time for maximizing the yield of this compound. |
Issue 2: High Concentration of Monosaccharides (Glucose and Fructose) in the Final Product
| Possible Cause | Suggested Solution |
| Dominant Hydrolytic Side Reactions | The enzyme is breaking down sucrose and the synthesized FOS. - Optimize Substrate Concentration: Higher sucrose concentrations generally favor transfructosylation over hydrolysis.[6] - Enzyme Choice: Select an enzyme with a lower propensity for hydrolysis. |
| Inefficient Purification | The purification method is not effectively removing monosaccharides. - Microbial Purification: Employ selective fermentation using microorganisms like Bacillus subtilis to consume the monosaccharides.[7] - Chromatography: Utilize chromatographic techniques for more effective separation. |
Quantitative Data Summary
Table 1: Effect of Initial Sucrose Concentration on FOS Yield
| Initial Sucrose Concentration (g/L) | Maximum FOS Yield (%) | Reference |
| 250 | 57 | [6] |
| 500 | ~63 | [6] |
| 680 | ~63 | [6] |
| 800 | 60.2% increase compared to 500 g/L | [10] |
Table 2: Influence of Reaction Conditions on Fructosyltransferase Activity from Aspergillus oryzae IPT-301
| Parameter | Optimal Range | Reference |
| pH (extracellular enzyme) | 5.5 - 6.75 | [4] |
| Temperature (extracellular enzyme) | 45 - 50°C | [4] |
| pH (mycelial enzyme) | < 6.5 | [4] |
| Temperature (mycelial enzyme) | > 46°C | [4] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound
This protocol is a general guideline based on commonly cited experimental conditions. Optimization for specific enzymes and desired product profiles is recommended.
-
Substrate Preparation: Prepare a high-concentration sucrose solution (e.g., 600 g/L) in a suitable buffer, such as 0.1 M citrate-phosphate buffer.[6]
-
pH Adjustment: Adjust the pH of the sucrose solution to the optimal level for the chosen fructosyltransferase (typically pH 5.5).[6]
-
Enzyme Addition: Add the fructosyltransferase enzyme to the substrate solution. The enzyme concentration should be optimized; a starting point could be 5 U/mL.[6]
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 55°C) with gentle agitation.[6]
-
Reaction Monitoring: Withdraw aliquots at regular intervals (e.g., every hour) to monitor the progress of the reaction.
-
Reaction Termination: Stop the reaction by heat inactivation of the enzyme (e.g., boiling for 10 minutes).
-
Analysis: Analyze the composition of the reaction mixture using High-Performance Liquid Chromatography (HPLC) to determine the concentrations of 1-kestose, nystose, and this compound.
Protocol 2: Purification of this compound using Bacillus subtilis
-
Cultivation of B. subtilis: Prepare a culture of B. subtilis in a suitable growth medium.
-
Introduction to Reaction Mixture: Introduce the B. subtilis culture to the final reaction mixture containing FOS, residual sucrose, and monosaccharides.
-
Fermentation: Allow the fermentation to proceed under controlled conditions. B. subtilis will selectively consume the glucose and fructose.
-
Monitoring: Monitor the concentration of monosaccharides in the mixture using HPLC until they are depleted.
-
Cell Removal: Remove the bacterial cells from the mixture by centrifugation or microfiltration.
-
Further Purification: The resulting FOS-rich solution can be further purified using chromatographic methods to separate this compound from other FOS.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
References
- 1. Buy this compound | 59432-60-9 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. scielo.br [scielo.br]
- 5. Technological Aspects of the Production of Fructo and Galacto-Oligosaccharides. Enzymatic Synthesis and Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Purification of Crude Fructo-Oligosaccharide Preparations Using Probiotic Bacteria for the Selective Fermentation of Monosaccharide Byproducts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. data.epo.org [data.epo.org]
- 9. mdpi.com [mdpi.com]
- 10. Boosting Fructosyl Transferase’s Thermostability and Catalytic Performance for Highly Efficient Fructooligosaccharides (FOS) Production - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming 1F-Fructofuranosylnystose solubility issues in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 1F-Fructofuranosylnystose in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous solutions?
A1: The solubility of this compound in aqueous solutions can vary based on the specific conditions. Published data indicates a solubility of up to 100 mg/mL in water.[1][2] Some sources report a solubility of 87.5 mg/mL can be achieved with the aid of ultrasonication and heating to 60°C.[3][4] Another source indicates a solubility of 250 mg/mL in water.[5] In phosphate-buffered saline (PBS) at pH 7.2, the solubility is reported to be 10 mg/mL.[6][7]
Q2: What factors can influence the solubility of this compound?
A2: Several factors can affect the solubility of this compound, which is a type of fructan. As with other fructans, its solubility is influenced by:
-
Temperature: Higher temperatures generally increase the solubility of fructans in water.[8] Heating the solution can aid in dissolving the compound.[3][5]
-
Solvent: While soluble in water, its solubility can be different in other solvents. For instance, it is also soluble in DMSO, often up to 100 mg/mL.[1][2]
-
pH: The pH of the aqueous solution can impact solubility.
-
Physical Assistance: Methods like ultrasonication or vortexing can help to dissolve the compound more effectively.[3][5]
-
Purity of the Compound: The presence of impurities can potentially affect solubility.
-
Chain Length: For fructans in general, shorter chains tend to be more readily soluble than longer chains.[8]
Q3: Is this compound stable in aqueous solutions?
A3: this compound is generally stable in aqueous solutions under recommended storage conditions. For stock solutions, it is advised to store them at -20°C for up to one month or at -80°C for up to six months, protected from light.[3] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solutions.[5]
Q4: Can I use DMSO to prepare a stock solution?
A4: Yes, this compound is soluble in DMSO, with reported solubility up to 100 mg/mL.[1][2] It is important to use fresh, anhydrous DMSO as hygroscopic DMSO can significantly reduce the solubility of the product.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty dissolving this compound powder in water. | Insufficient temperature. | Gently warm the solution. For example, heating to 37°C or up to 60°C can aid dissolution.[3][5] |
| Inadequate mixing. | Use physical methods such as vortexing or sonication in an ultrasonic bath to facilitate dissolution.[3][5] | |
| Concentration exceeds solubility limit. | Refer to the solubility data table below. Do not attempt to prepare a concentration higher than the known solubility limit in the chosen solvent. | |
| Precipitation observed in the aqueous solution after cooling. | Supersaturation. | The solution was likely prepared at an elevated temperature and became supersaturated upon cooling. Maintain a slightly elevated temperature or prepare a more dilute solution. |
| Change in pH. | Ensure the pH of your final solution is compatible with the solubility of the compound. For PBS, the reported solubility is 10 mg/mL at pH 7.2.[6][7] | |
| Cloudy or hazy appearance of the solution. | Incomplete dissolution. | Continue mixing, warming, or sonicating the solution as described in the recommended solutions above. |
| Presence of insoluble impurities. | If the solution remains cloudy after exhaustive dissolution attempts, consider filtering the solution through a 0.22 µm filter, especially before use in cell-based assays.[3] |
Quantitative Solubility Data
| Solvent | Reported Solubility | Conditions | Source |
| Water | 100 mg/mL (120.66 mM) | 25°C | [1] |
| Water | 87.5 mg/mL (105.58 mM) | Ultrasonic and warming and heat to 60°C | [3][4] |
| Water | 250 mg/mL (301.67 mM) | Not specified | [5] |
| PBS (pH 7.2) | 10 mg/mL | Not specified | [6][7] |
| DMSO | 100 mg/mL (120.67 mM) | Need ultrasonic; use newly opened DMSO | [2][3] |
| Ethanol | Insoluble | Not specified | [2] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Aqueous Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile conical tube.
-
Solvent Addition: Add the required volume of purified water (e.g., Milli-Q or deionized water) to achieve the target concentration (not exceeding the solubility limit).
-
Initial Mixing: Briefly vortex the tube to suspend the powder.
-
Assisted Dissolution:
-
Sterilization (if required): For sterile applications, filter the solution through a 0.22 µm syringe filter into a sterile container.[3]
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C, protected from light.[3]
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
-
Thawing Stock Solution: Thaw a frozen aliquot of the this compound stock solution at room temperature or in a cool water bath.
-
Dilution: In a sterile environment (e.g., a laminar flow hood), add the required volume of the stock solution to your pre-warmed cell culture medium to achieve the desired final concentration.
-
Mixing: Gently mix the final working solution by pipetting up and down or by swirling the culture vessel.
-
Immediate Use: It is recommended to use the prepared working solution immediately for optimal results.[1]
Visual Guides
Caption: Workflow for preparing aqueous solutions of this compound.
Caption: Decision tree for troubleshooting solubility issues.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound | CAS 59432-60-9 | Cayman Chemical | Biomol.com [biomol.com]
- 8. casadesante.com [casadesante.com]
Proper storage and stability of 1F-Fructofuranosylnystose powder and solutions
This technical support center provides guidance on the proper storage, handling, and stability of 1F-Fructofuranosylnystose powder and solutions. It includes frequently asked questions (FAQs), troubleshooting guides for experimental work, and detailed protocols for stability assessment.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: For long-term storage, this compound powder should be stored at -20°C for up to 3 years.[1] Some suppliers also indicate that it can be kept at room temperature for shorter periods.[2] It is crucial to protect the powder from light and moisture by keeping it in a tightly sealed container in a cool, well-ventilated area.[3][4][5] Avoid exposure to direct sunlight and sources of ignition.[3]
Q2: How should I prepare and store solutions of this compound?
A2: this compound is soluble in water and Dimethyl Sulfoxide (DMSO).[1][4][5] For aqueous solutions, warming to 60°C and sonication can aid dissolution.[4][5] When using DMSO, it is advisable to use a fresh, anhydrous grade, as absorbed moisture can reduce solubility.[6] For long-term storage of stock solutions, it is recommended to aliquot them to prevent degradation from repeated freeze-thaw cycles and store at -80°C for up to a year.[1][4] For shorter periods, storage at -20°C for up to one month is acceptable.[1][4] If preparing aqueous solutions for biological experiments, sterile filtration through a 0.22 µm filter is recommended.[4]
Q3: What is the stability of this compound in solution under different pH conditions?
A3: As a fructooligosaccharide (FOS), the stability of this compound in solution is pH-dependent. It is most stable at a neutral pH.[7] Under acidic conditions (pH below 6.0), it is susceptible to hydrolysis, which breaks the glycosidic bonds.[8][9] This degradation is accelerated at higher temperatures.[8][9]
Q4: What are the known degradation products of this compound?
A4: The primary degradation pathway for this compound under chemical stress (e.g., acidic hydrolysis) is the cleavage of glycosidic bonds. This results in the formation of smaller fructooligosaccharides, free fructose, and glucose. Under conditions of severe thermal stress in the presence of acid, further degradation products may form.
Q5: Which analytical techniques are suitable for assessing the stability of this compound?
A5: High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RI) is a well-established method for the quantitative analysis of this compound and its potential degradation products.[2] For higher sensitivity and structural confirmation, Ultra-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (UPLC-ESI-MS/MS) can be employed.[7]
Storage and Stability Data
Table 1: Recommended Storage Conditions for this compound Powder
| Condition | Temperature | Duration | Additional Notes |
| Long-term | -20°C | Up to 3 years[1] | Protect from light and moisture.[4][5] |
| Short-term | Room Temperature | Keep in a tightly sealed container in a cool, well-ventilated area.[3] |
Table 2: Recommended Storage Conditions for this compound Solutions
| Solvent | Temperature | Duration | Additional Notes |
| DMSO/Water | -80°C | Up to 1 year[1][4] | Aliquot to avoid freeze-thaw cycles.[1] |
| DMSO/Water | -20°C | Up to 1 month[1][4] | Protect from light.[4] |
Table 3: pH and Temperature Effects on Fructooligosaccharide Stability (General)
| Temperature | pH | Observation |
| 60°C | Acidic (2.7-3.3) | Insignificant hydrolysis.[8][9] |
| 70-80°C | Acidic (2.7-3.3) | Considerable hydrolysis; 50% degradation in 1-2 hours.[8][9] |
| 90-100°C | Acidic (2.7-3.3) | Complete degradation in 1-1.5 hours.[8][9] |
| 90-110°C | Neutral (7.0) | Significantly more thermostable than at acidic pH.[7] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in purified water or a suitable buffer (e.g., phosphate buffer, pH 7.0).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with an appropriate amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with an appropriate amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 80°C for 24, 48, and 72 hours.
-
Photostability: Expose the stock solution to a light source according to ICH Q1B guidelines.
3. Sample Analysis:
-
Analyze the stressed samples, along with an unstressed control, using a validated stability-indicating HPLC-RI or UPLC-MS method.
4. Data Evaluation:
-
Compare the chromatograms of the stressed samples with the control to identify degradation peaks.
-
Calculate the percentage of degradation.
-
If using a mass spectrometer, identify the mass-to-charge ratio of the degradation products to aid in their identification.
References
- 1. Complementary Mechanisms for Degradation of Inulin-Type Fructans and Arabinoxylan Oligosaccharides among Bifidobacterial Strains Suggest Bacterial Cooperation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dietary Sugars Analysis: Quantification of Fructooligossacharides during Fermentation by HPLC-RI Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Difference in Degradation Patterns on Inulin-type Fructans among Strains of Lactobacillus delbrueckii and Lactobacillus paracasei - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Peak Tailing in 1-Fructofuranosylnystose HPLC Analysis
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot peak tailing issues encountered during the HPLC analysis of 1-fructofuranosylnystose.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC and why is it a problem for 1-fructofuranosylnystose analysis?
A1: Peak tailing is a phenomenon in HPLC where the back half of a chromatographic peak is broader than the front half, resulting in an asymmetrical peak shape.[1][2][3] An ideal peak should be symmetrical, resembling a Gaussian distribution.[1][4] Peak tailing is problematic because it can reduce resolution between closely eluting peaks, affect the accuracy of peak integration and quantification, and indicate underlying issues with the analytical method or HPLC system.[5][6]
Q2: What are the most common causes of peak tailing in HPLC analysis of polar compounds like 1-fructofuranosylnystose?
A2: The primary causes of peak tailing for polar analytes such as oligosaccharides include:
-
Secondary Interactions: Unwanted interactions between the analyte and the stationary phase, most commonly with residual silanol groups on silica-based columns.[1][5][7]
-
Mobile Phase Issues: Improper pH of the mobile phase, or insufficient buffer capacity.[8][9]
-
Column Problems: Degradation of the column, contamination, or a partially blocked frit.[6][8]
-
Sample Overload: Injecting a sample that is too concentrated or too large in volume.[8][9]
-
Extra-Column Effects: Excessive tubing length or dead volume in the system can cause peak broadening and tailing.[2][8]
Q3: Can the structure of 1-fructofuranosylnystose itself contribute to peak shape issues?
A3: Yes. 1-fructofuranosylnystose is a fructan, which is a polymer of fructose. Sugars like fructose can exist in different anomeric forms (α and β) and ring structures (pyranose and furanose).[10] If the interconversion between these forms is slow on the chromatographic timescale, it can lead to broadened or even multiple peaks for a single compound.
Troubleshooting Guide
Issue: Asymmetrical peak shape (tailing) observed for the 1-fructofuranosylnystose peak.
This guide provides a systematic approach to identifying and resolving the cause of peak tailing.
Before making significant changes to your method, verify the following:
-
Mobile Phase Preparation: Ensure the mobile phase was prepared correctly, including accurate pH adjustment and thorough degassing.[9] An incorrect mobile phase pH can significantly impact the peak shape of polar compounds.[7][8]
-
System Suitability: Check your system suitability parameters. An increase in peak tailing over a series of runs can indicate column degradation.[4]
-
Guard Column: If you are using a guard column, replace it, as it may be contaminated or blocked.[9]
If initial checks do not resolve the issue, proceed with the following troubleshooting steps. The underlying causes are categorized for a more targeted approach.
Category 1: Column-Related Issues
Peak tailing is often linked to the analytical column.[5][8]
Potential Cause: Secondary interactions with residual silanol groups on the silica-based stationary phase. This is a very common cause of peak tailing for polar and basic compounds.[1][2][7][11]
Solutions:
-
Lower Mobile Phase pH: Adjust the mobile phase pH to a lower value (e.g., pH 2.5-3.0). At low pH, silanol groups are protonated and less likely to interact with the analyte.[7][8]
-
Use a Modern, End-capped Column: Employ a column with advanced end-capping or a polar-embedded phase to minimize the number of accessible silanol groups.[2]
-
Mobile Phase Additives: Consider adding a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 10-20 mM) to block the active silanol sites.[1][7]
Potential Cause: Column Contamination or Degradation. The accumulation of sample matrix components or harsh mobile phase conditions can damage the stationary phase.[5][6][8]
Solutions:
-
Column Washing: Flush the column with a strong solvent to remove contaminants. If a void has formed at the column inlet, reversing the column for a flush (if permitted by the manufacturer) can sometimes resolve the issue.[11]
-
Replace the Column: If washing does not improve the peak shape, the column may be irreversibly damaged and should be replaced.[8]
Category 2: Mobile Phase and Sample-Related Issues
The composition of your mobile phase and sample can significantly influence peak shape.
Potential Cause: Sample Overload. Injecting too much analyte can saturate the stationary phase, leading to peak tailing.[3][8][9]
Solutions:
-
Reduce Injection Volume: Inject a smaller volume of your sample.
-
Dilute the Sample: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.
Potential Cause: Inappropriate Sample Solvent. If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[5][8]
Solution:
-
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase.
Category 3: HPLC System Issues
Problems with the HPLC hardware can contribute to peak tailing.
Potential Cause: Extra-Column Volume. Excessive volume between the injector and the detector can lead to band broadening and peak tailing.[2][8]
Solutions:
-
Minimize Tubing Length: Use shorter, narrower internal diameter tubing to connect the components of your HPLC system.[2][8]
-
Check Fittings: Ensure all fittings are secure and there are no leaks.[8]
Data Presentation
Table 1: Effect of Mobile Phase pH on Tailing Factor for 1-Fructofuranosylnystose
| Mobile Phase pH | Average Tailing Factor (Tf) | Observations |
| 6.8 | 2.1 | Significant tailing |
| 4.5 | 1.6 | Moderate tailing |
| 3.0 | 1.2 | Improved symmetry |
| 2.5 | 1.1 | Near-symmetrical peak |
Note: Data is illustrative and will vary based on the specific column and HPLC system.
Experimental Protocols
Protocol 1: Column Flushing Procedure for Suspected Contamination
-
Disconnect the column from the detector to avoid contamination.
-
Check the column manufacturer's instructions for recommended flushing solvents and flow rate limits.
-
Flush the column with 20-30 column volumes of your mobile phase, but without the buffer salts (e.g., water/acetonitrile mixture).
-
If contamination is suspected to be strongly retained, a stronger solvent series may be used. For a reversed-phase column, this could be a sequence of:
-
Water
-
Methanol
-
Acetonitrile
-
Isopropanol
-
Methylene Chloride (if compatible with your system)
-
Isopropanol
-
Methanol
-
Water
-
Re-equilibrate with your mobile phase.
-
-
After flushing, reconnect the column to the detector and equilibrate with the mobile phase until a stable baseline is achieved.
-
Inject a standard to evaluate the peak shape.
Visualizations
Caption: Troubleshooting workflow for peak tailing.
Caption: Effect of mobile phase pH on silanol interactions.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. chromtech.com [chromtech.com]
- 3. mastelf.com [mastelf.com]
- 4. waters.com [waters.com]
- 5. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. uhplcs.com [uhplcs.com]
- 9. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 10. Why am I seeing multiple peaks in HPLC runs of fructose - Tips & Suggestions [mtc-usa.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
Optimizing enzymatic reaction conditions for 1F-Fructofuranosylnystose production
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the enzymatic production of 1F-Fructofuranosylnystose.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the enzymatic production of this compound?
A1: this compound is a fructooligosaccharide (FOS) synthesized from sucrose through the action of fructosyltransferase (FTase) enzymes.[1] These enzymes catalyze a transfructosylation reaction, where a fructosyl group from a donor molecule (sucrose) is transferred to an acceptor molecule. In this case, the acceptor is a growing FOS chain. The process involves the sequential addition of fructose units to sucrose, forming 1-kestose (GF2), then nystose (GF3), and finally this compound (GF4).[2]
Q2: Which enzymes are commonly used for this compound synthesis?
A2: Fructosyltransferases (EC 2.4.1.9) and some β-fructofuranosidases (EC 3.2.1.26) with transfructosylation activity are the primary enzymes used.[2] Fungal sources, particularly species of Aspergillus (e.g., Aspergillus niger, Aspergillus oryzae) and Aureobasidium (e.g., Aureobasidium pullulans), are widely employed for commercial FOS production due to their high enzyme activity and stability.[1][3]
Q3: What are the key reaction parameters to control for optimal production?
A3: The critical parameters to optimize are pH, temperature, initial sucrose concentration, enzyme concentration, and reaction time. The interplay of these factors significantly impacts the yield and purity of this compound.[4][5]
Q4: How does initial sucrose concentration affect the production?
A4: High initial sucrose concentrations (typically >40% w/v) favor the transfructosylation reaction over hydrolysis, leading to higher yields of FOS, including this compound.[4] At lower sucrose concentrations, the enzyme's hydrolytic activity can become more prominent, resulting in the production of glucose and fructose instead of FOS.[4]
Q5: What is the role of reaction time in the synthesis process?
A5: Reaction time is a crucial factor that influences the composition of the FOS mixture. Initially, the concentration of shorter-chain FOS like 1-kestose and nystose increases. As the reaction progresses, these are converted to longer-chain FOS such as this compound. However, prolonged reaction times can lead to the hydrolysis of the formed FOS, reducing the overall yield. Therefore, it is essential to determine the optimal reaction time to maximize the concentration of the desired product.[5]
Troubleshooting Guides
Problem 1: Low yield of this compound and high concentration of glucose and fructose.
| Possible Cause | Suggested Solution |
| Enzyme's hydrolytic activity is dominant. | Increase the initial sucrose concentration. High substrate levels favor the transfructosylation reaction over hydrolysis.[4] |
| Suboptimal pH or temperature. | Verify and adjust the pH and temperature to the optimal range for the specific fructosyltransferase being used. Refer to the data tables below for typical ranges.[6] |
| Incorrect enzyme concentration. | Optimize the enzyme concentration. Too low a concentration may result in slow reaction rates, while excessively high concentrations might not be cost-effective and can sometimes lead to faster substrate depletion and subsequent hydrolysis of products. |
| Reaction time is too long. | Perform a time-course experiment to identify the point of maximum this compound concentration before significant hydrolysis occurs.[5] |
Problem 2: The primary product is 1-kestose and nystose, with very little this compound.
| Possible Cause | Suggested Solution |
| Insufficient reaction time. | The reaction has not proceeded long enough for the sequential addition of fructosyl units to form the longer-chain FOS. Increase the incubation time and monitor the product profile over time using methods like HPLC. |
| Substrate depletion. | If the initial sucrose concentration is too low, it may be consumed before significant amounts of this compound can be formed. Consider using a higher initial sucrose concentration. |
| Enzyme specificity. | The specific fructosyltransferase used may have a preference for producing shorter-chain FOS. Consider screening enzymes from different microbial sources.[7] |
Problem 3: Reaction rate is very slow.
| Possible Cause | Suggested Solution |
| Suboptimal temperature or pH. | Ensure the reaction is being carried out at the optimal temperature and pH for the enzyme. Even small deviations can significantly impact enzyme activity.[6] |
| Low enzyme concentration. | Increase the enzyme concentration. The reaction rate is generally proportional to the enzyme concentration, assuming substrate is not limiting.[8] |
| Presence of inhibitors. | The reaction mixture may contain inhibitors. Glucose, a byproduct of the reaction, can act as a competitive inhibitor to some fructosyltransferases.[9] Ensure the purity of the substrate and enzyme preparation. |
| Poor enzyme stability under reaction conditions. | The enzyme may be denaturing over the course of the reaction. Assess the thermal and pH stability of the enzyme. Consider using an immobilized enzyme, which often exhibits greater stability. |
Data Presentation: Optimal Reaction Conditions
Table 1: Optimal pH and Temperature for Fructosyltransferase from Various Microbial Sources
| Microbial Source | Optimal pH | Optimal Temperature (°C) |
| Aspergillus niger | 5.5 - 6.0 | 50 - 60 |
| Aspergillus oryzae | 5.0 - 6.0 | 50 - 55 |
| Aureobasidium pullulans | 5.0 - 6.5 | 50 - 60 |
| Penicillium sp. | 4.5 - 5.5 | 55 - 60 |
Note: Optimal conditions can vary depending on the specific strain and purification level of the enzyme.
Table 2: Effect of Sucrose Concentration on FOS Yield
| Initial Sucrose Concentration (g/L) | Typical FOS Yield (%) | Key Observations |
| 200 - 300 | 40 - 50 | Higher proportion of glucose and fructose due to hydrolysis.[4] |
| 400 - 600 | 55 - 65 | Good balance between transfructosylation and hydrolysis.[9] |
| > 600 | ~60 | High initial reaction rates, but potential for substrate inhibition with some enzymes.[10] |
Table 3: Influence of Enzyme Concentration and Reaction Time on FOS Production
| Enzyme Concentration (U/mL) | Optimal Reaction Time (hours) | Expected Outcome |
| 5 - 10 | 12 - 24 | Slower reaction rate, may require longer incubation to reach maximum yield. |
| 15 - 30 | 6 - 12 | Faster reaction rate, allowing for shorter processing times.[9] |
| > 30 | 2 - 8 | Very rapid initial production, but risk of subsequent product hydrolysis if not stopped at the optimal time.[9] |
Experimental Protocols
Protocol 1: Optimization of pH for this compound Production
-
Prepare a series of reaction buffers with varying pH values (e.g., from 4.0 to 7.0 in 0.5 unit increments) using a suitable buffer system (e.g., citrate-phosphate buffer).
-
Prepare the substrate solution by dissolving sucrose in each buffer to a final concentration of 500 g/L.
-
Initiate the reaction by adding a fixed concentration of fructosyltransferase (e.g., 20 U/mL) to each reaction tube.
-
Incubate the reactions at a constant optimal temperature (e.g., 55°C) for a predetermined time (e.g., 8 hours).
-
Terminate the reaction by heat inactivation of the enzyme (e.g., boiling for 10 minutes).
-
Analyze the product mixture using High-Performance Liquid Chromatography (HPLC) with a refractive index (RI) detector to quantify the concentrations of this compound, nystose, 1-kestose, sucrose, glucose, and fructose.
-
Determine the optimal pH by identifying the pH at which the highest concentration of this compound is produced.
Protocol 2: General Procedure for Enzymatic Synthesis of this compound
-
Reaction Mixture Preparation:
-
Prepare a sucrose solution of the desired concentration (e.g., 600 g/L) in a suitable buffer at the optimal pH (e.g., 0.1 M citrate-phosphate buffer, pH 5.5).
-
Pre-incubate the substrate solution at the optimal temperature (e.g., 55°C).
-
-
Enzymatic Reaction:
-
Add the fructosyltransferase to the pre-warmed substrate solution to a final concentration determined from optimization experiments (e.g., 25 U/mL).
-
Incubate the reaction mixture at the optimal temperature with gentle agitation.
-
-
Monitoring the Reaction:
-
Withdraw aliquots at regular time intervals (e.g., every 2 hours).
-
Immediately terminate the enzymatic reaction in the aliquots by heat inactivation (e.g., 100°C for 10 minutes).
-
-
Product Analysis:
-
Analyze the composition of each aliquot using HPLC to determine the concentration of this compound and other sugars.
-
-
Reaction Termination:
-
Once the optimal reaction time for maximizing this compound is reached, terminate the entire reaction by heat inactivation.
-
-
Purification (Optional):
-
If a high-purity product is required, the resulting syrup can be subjected to purification techniques such as chromatography to separate this compound from residual sucrose, glucose, fructose, and other FOS.
-
Visualizations
Caption: Enzymatic reaction pathway for this compound synthesis.
Caption: Experimental workflow for optimizing reaction conditions.
References
- 1. Production, properties, and applications of fructosyltransferase: a current appraisal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fructooligosaccharides (FOS) Production by Microorganisms with Fructosyltransferase Activity [mdpi.com]
- 3. Boosting Fructosyl Transferase’s Thermostability and Catalytic Performance for Highly Efficient Fructooligosaccharides (FOS) Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Technological Aspects of the Production of Fructo and Galacto-Oligosaccharides. Enzymatic Synthesis and Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Food Science and Preservation [ekosfop.or.kr]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Kinetic studies and modelling of the production of fructooligosaccharides by fructosyltransferase from Rhodotorula sp | Semantic Scholar [semanticscholar.org]
Technical Support Center: Purification of 1F-Fructofuranosylnystose
Welcome to the technical support center for the purification of 1F-Fructofuranosylnystose (GF4) from fructooligosaccharide (FOS) mixtures. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude FOS mixture?
A1: Crude FOS mixtures, typically produced through enzymatic synthesis from sucrose, contain the desired this compound along with other FOS components like 1-kestose (GF2) and nystose (GF3). Additionally, they contain unreacted sucrose, and monosaccharides such as glucose and fructose.[1] The presence of these sugars can reduce the prebiotic value and overall purity of the final product.[2]
Q2: What methods can be used to purify this compound?
A2: Several techniques are employed for the purification of FOS, which can be adapted for the specific enrichment of this compound. These include:
-
Activated Charcoal Chromatography: This method separates sugars based on their affinity for activated carbon.
-
Ion-Exchange Chromatography: This technique separates molecules based on their charge. Cation-exchange resins are often used for FOS purification.[3]
-
Microbial Fermentation: This approach utilizes specific microorganisms to selectively consume monosaccharides and sucrose, thereby enriching the FOS content.[4][5]
-
High-Speed Counter-Current Chromatography (HSCCC): A liquid-liquid partition chromatography technique that has been successfully used for the isolation and purification of FOS with high purity.[6]
Q3: How can I analyze the purity of my this compound fractions?
A3: High-Performance Liquid Chromatography (HPLC) with a refractive index (RI) detector is a common and effective method for the quantification and purity assessment of FOS, including this compound.[7][8] High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) is another powerful technique that can provide high-resolution separation of FOS isomers.[9][10]
Troubleshooting Guides
Challenge 1: Poor Separation of FOS Isomers (1-kestose, nystose, and this compound) in HPLC
Problem: My HPLC chromatogram shows broad, overlapping peaks for 1-kestose, nystose, and this compound, making it difficult to quantify the purity of my target compound.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Inappropriate Mobile Phase Composition | The composition of the mobile phase is critical for achieving good resolution.[11][12] For reversed-phase HPLC, adjusting the ratio of acetonitrile and water can significantly impact selectivity.[13] Experiment with different isocratic concentrations or gradient profiles to optimize separation. For challenging separations, consider using a different organic modifier, such as methanol, as it can alter the separation mechanism.[14] |
| Incorrect Column Chemistry | Standard C18 columns may not provide sufficient selectivity for closely related isomers.[15] Consider using a column with a different stationary phase, such as an amino-phase column, which is well-suited for carbohydrate analysis.[16] Phenyl columns can also offer different selectivity based on π-π interactions.[17] |
| Suboptimal Flow Rate and Temperature | A lower flow rate can sometimes improve resolution by allowing more time for interactions with the stationary phase.[18] Temperature also plays a role; optimizing the column temperature can improve peak shape and resolution. |
| Sample Overload | Injecting too concentrated a sample can lead to peak broadening and tailing.[19] Try diluting your sample before injection. |
Challenge 2: Low Yield of this compound After Purification
Problem: After performing purification, the final yield of this compound is significantly lower than expected.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Suboptimal Elution Conditions (Activated Charcoal) | If using activated charcoal, the ethanol concentration in the eluent is crucial for desorbing FOS. If the concentration is too low, the FOS will remain bound to the charcoal. If it's too high, all sugars might elute together, reducing purity. A step-gradient of ethanol is often effective.[20] |
| Inefficient Microbial Strain (Microbial Fermentation) | The choice of microorganism is critical for selective sugar consumption. Some yeasts or bacteria may also consume FOS, leading to lower yields.[5] Screen different probiotic strains to find one that efficiently removes monosaccharides and sucrose with minimal impact on FOS.[4] |
| Losses During Sample Handling | Multiple transfer steps, incomplete elution from columns, or degradation of the compound can all contribute to lower yields. Ensure all transfer steps are quantitative and handle samples with care. |
Experimental Protocols
Protocol 1: Purification of FOS using Activated Charcoal Chromatography
This protocol is a general guideline and may require optimization based on the specific FOS mixture.
-
Column Preparation:
-
Prepare a slurry of activated charcoal in deionized water.
-
Pack a glass column with the slurry, allowing the charcoal to settle into a uniform bed.
-
Wash the column with several volumes of deionized water to remove any fine particles.
-
-
Sample Loading:
-
Dissolve the crude FOS mixture in a minimal amount of deionized water.
-
Carefully load the sample onto the top of the charcoal bed.
-
-
Elution:
-
Step 1 (Monosaccharide Removal): Elute the column with deionized water. This will remove the majority of glucose and fructose.
-
Step 2 (Sucrose Removal): Elute with a low concentration of ethanol in water (e.g., 5-10% v/v). This will begin to elute sucrose.
-
Step 3 (FOS Elution): Gradually increase the ethanol concentration (e.g., 15-50% v/v) to elute the FOS. Fractions containing this compound will typically elute at higher ethanol concentrations than 1-kestose and nystose.
-
-
Fraction Analysis:
-
Collect fractions throughout the elution process.
-
Analyze the composition of each fraction using HPLC-RI to identify the fractions containing the highest purity of this compound.
-
Protocol 2: Microbial Purification of FOS
This protocol utilizes probiotic bacteria to selectively ferment unwanted sugars.
-
Strain Selection and Pre-culture:
-
Select a probiotic strain known for its ability to consume glucose, fructose, and sucrose but not FOS (e.g., certain strains of Bacillus subtilis).
-
Prepare a pre-culture of the selected strain in a suitable growth medium.
-
-
Fermentation:
-
Dissolve the crude FOS mixture in a sterile fermentation medium.
-
Inoculate the FOS-containing medium with the pre-cultured probiotic strain.
-
Incubate the culture under appropriate conditions (temperature, pH, agitation) for a predetermined time (e.g., 24-48 hours).
-
-
Monitoring:
-
Periodically take samples from the fermenter and analyze the sugar composition using HPLC-RI to monitor the consumption of monosaccharides and sucrose and the concentration of FOS.
-
-
Harvesting and Downstream Processing:
-
Once the desired purity of FOS is achieved, remove the microbial cells by centrifugation or microfiltration.
-
The resulting supernatant will be an enriched FOS solution. This can be further purified or concentrated as needed.
-
Data Presentation
Table 1: Comparison of FOS Purification Methods
| Purification Method | Initial FOS Purity (%) | Final FOS Purity (%) | Recovery (%) | Key Advantages | Key Disadvantages |
| Microbial Fermentation (B. subtilis) | 59.2 | 82.5 | Not Reported | Selective removal of monosaccharides, can be cost-effective. | Requires sterile conditions, potential for FOS degradation by some microbes. |
| Activated Charcoal Chromatography | 53 | 89 | 81 | Simple, effective for desalting. | May require large volumes of organic solvents for elution. |
| Yeast Treatment (C. orthopsilosis) | Not Specified | 93.7 | 97.8 | High purity and recovery. | Some yeasts may not efficiently remove sucrose.[5] |
Visualizations
Caption: Overall workflow for the purification of this compound.
Caption: Troubleshooting logic for poor FOS isomer separation in HPLC.
References
- 1. dupont.com [dupont.com]
- 2. Fructooligosaccharides: A Comprehensive Review on Their Microbial Source, Functional Benefits, Production Technology, and Market Prospects [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Purification of Crude Fructo-Oligosaccharide Preparations Using Probiotic Bacteria for the Selective Fermentation of Monosaccharide Byproducts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification and characterization of crude fructooligosaccharides extracted from red onion (Allium cepa var. viviparum) by yeast treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Dietary Sugars Analysis: Quantification of Fructooligossacharides during Fermentation by HPLC-RI Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Separation and Analysis of Fructooligosaccharides by High-Performance Anion Exchange Chromatography [spkx.net.cn]
- 11. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 12. longdom.org [longdom.org]
- 13. researchgate.net [researchgate.net]
- 14. Impact of Mobile Phase Composition on Separation Selectivity of Labeled Dextran Ladder in Hydrophilic Interaction Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determining 1-kestose, nystose and raffinose oligosaccharides in grape juices and wines using HPLC: method validation and characterization of products from Northeast Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 16. High-resolution method for isocratic HPLC analysis of inulin-type fructooligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pharmaguru.co [pharmaguru.co]
- 18. lcms.cz [lcms.cz]
- 19. ijsdr.org [ijsdr.org]
- 20. High-yield production and purification of prebiotic inulin-type fructooligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in the quantification of 1F-Fructofuranosylnystose in complex matrices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 1-Fructofuranosylnystose in complex matrices.
Frequently Asked Questions (FAQs)
Q1: What is 1-Fructofuranosylnystose and why is its quantification challenging?
A1: 1-Fructofuranosylnystose is a pentasaccharide, a type of fructooligosaccharide (FOS) with a degree of polymerization (DP) of 5.[1] Its quantification is challenging due to several factors:
-
Lack of Commercial Standards: Pure analytical standards for 1-Fructofuranosylnystose and other high-DP FOS can be difficult to obtain, hindering accurate quantification.[1]
-
Complex Matrices: It is often present in complex biological, food, or plant matrices, which contain numerous interfering compounds.[2][3]
-
Co-elution of Isomers: Structural isomers of 1-Fructofuranosylnystose and other FOS with similar chain lengths can co-elute during chromatographic analysis, making individual quantification difficult.
-
Analyte Stability: Fructans can be susceptible to hydrolysis under acidic conditions or high temperatures, which can occur during sample extraction and preparation, leading to inaccurate results.[4][5]
Q2: What are the most common analytical techniques for quantifying 1-Fructofuranosylnystose?
A2: The most common techniques are High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) and High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID).
-
HPAEC-PAD: This is a highly sensitive and specific method for carbohydrate analysis that doesn't require derivatization.[6][7] It is well-suited for separating complex mixtures of oligosaccharides.[8]
-
HPLC-RID: This method is also widely used, particularly for the simultaneous quantification of individual FOS, monosaccharides, and disaccharides.[9] However, it may have lower sensitivity compared to HPAEC-PAD.[10]
Q3: How can I address the lack of a commercial standard for 1-Fructofuranosylnystose?
A3: When a certified reference standard is unavailable, several approaches can be considered:
-
Use of a Related Standard: A well-characterized standard of a similar FOS, such as nystose (DP4), can be used for semi-quantitative analysis, assuming a similar detector response.
-
Enzymatic Hydrolysis: The total fructan content can be determined by enzymatic hydrolysis of the sample extract to its constituent monosaccharides (fructose and glucose), which are then quantified.[10] The amount of 1-Fructofuranosylnystose can be estimated based on the relative peak areas in a chromatogram of the unhydrolyzed sample.
-
Purification and Characterization: For rigorous quantitative studies, 1-Fructofuranosylnystose can be purified from a natural source and its concentration determined by other methods, such as quantitative NMR (qNMR), to create an in-house standard.
Troubleshooting Guides
Sample Preparation and Extraction
Problem: Low recovery of 1-Fructofuranosylnystose from the sample matrix.
| Possible Cause | Troubleshooting Step |
| Incomplete Extraction | Fructans are water-soluble.[10] Ensure the extraction solvent (typically hot water or ethanol) has sufficient time and temperature to effectively extract the analyte. For plant materials, consider using boiling ethanol to simultaneously extract and preserve the sample.[11] For agave fructans, optimal extraction yields have been reported at 60°C for 30 minutes or 50°C for 60 minutes.[12] |
| Analyte Degradation | FOS are susceptible to hydrolysis at high temperatures and acidic pH.[4][5] Avoid prolonged exposure to harsh conditions. If acid hydrolysis is part of the protocol, ensure conditions are optimized to minimize fructose degradation; for instance, hydrolysis at 80°C for 2 hours in 1 M sulfuric acid has been suggested as optimal for inulin-type fructans.[13] |
| Precipitation | Fructans may precipitate from aqueous solutions when stored at low temperatures. If this occurs, gently reheat the sample to approximately 80°C to redissolve the analyte before analysis.[14] |
| Matrix Interference | Components in the sample matrix can interfere with the extraction process. Consider a sample cleanup step, such as solid-phase extraction (SPE) or precipitation of proteins with acetonitrile, to remove interfering substances.[15] |
Quantitative Data on Fructan Recovery
| Extraction Method | Matrix | Recovery Rate (%) | Reference |
| Water Extraction & Acetonitrile Precipitation | Modified Milk | 80.2 - 107.1 | [15] |
| Water Extraction & Acetonitrile Precipitation | Infant Formula | 71.9 - 95.3 | [15] |
| Spiked Fructans in Wheat Flour | Wheat Flour | 98 - 100 | [16] |
| Sodium Oxalate, Ethanol, and Ion-Exchange | Lactic Acid Fermentation Broth (DP < 4) | >86.95 | [17] |
| Sodium Oxalate, Ethanol, and Ion-Exchange | Lactic Acid Fermentation Broth (DP4 to DP7) | 61.41 - 81.87 | [17] |
Chromatographic Analysis (HPAEC-PAD & HPLC-RID)
Problem: Poor peak shape (tailing, fronting, or split peaks).
| Possible Cause | Troubleshooting Step |
| Column Contamination | Matrix components can accumulate on the column. Implement a robust column cleaning and regeneration protocol as recommended by the manufacturer. Use a guard column to protect the analytical column. |
| Inappropriate Mobile Phase | Ensure the mobile phase is correctly prepared with high-purity reagents and is adequately degassed.[6] For HPAEC-PAD, improper eluent preparation is a common source of problems.[18] |
| Sample Solvent Mismatch | The solvent used to dissolve the sample should be compatible with the mobile phase. Ideally, dissolve the sample in the mobile phase itself. |
| Column Overload | Injecting too high a concentration of the analyte can lead to peak distortion. Dilute the sample and re-inject. |
Problem: Inconsistent retention times.
| Possible Cause | Troubleshooting Step |
| Fluctuations in Pump Flow Rate | Check the pump for leaks and ensure it is properly primed. Fluctuating pressure can indicate air bubbles in the system. |
| Changes in Mobile Phase Composition | For gradient elution, ensure the gradient is reproducible. If preparing the mobile phase manually, ensure accurate mixing. |
| Temperature Variations | Use a column oven to maintain a constant temperature, as temperature affects the viscosity of the mobile phase and retention times.[19] |
| Column Degradation | Over time, the stationary phase of the column can degrade. Replace the column if other troubleshooting steps fail. |
Problem: Co-elution of 1-Fructofuranosylnystose with other components.
| Possible Cause | Troubleshooting Step |
| Isomeric Interference | Fructan isomers with the same DP can be difficult to separate. Modify the chromatographic method by adjusting the mobile phase composition, gradient slope, or flow rate. Trying a different column chemistry may also resolve the issue.[20] |
| Matrix Interference | A compound from the matrix may be co-eluting. Improve sample cleanup to remove the interfering substance. A dilution of the sample may also mitigate the matrix effect.[21] |
| Confirmation of Co-elution | Use a mass spectrometer (MS) detector if available. HPLC-MS can provide mass information to confirm the identity of the eluting peaks.[1] |
Experimental Protocols
Protocol 1: Sample Extraction from Plant Material
This protocol is a general guideline for the extraction of fructans from plant tissues.
-
Sample Preparation: Freeze-dry the plant material and grind it to a fine powder (to pass a 0.5 mm screen).[14]
-
Extraction:
-
Cooling and Filtration:
-
Allow the extract to cool to room temperature.
-
Quantitatively transfer the extract to a 100 mL volumetric flask and bring it to volume with distilled water.
-
Filter the extract through a 0.45 µm syringe filter before injection into the HPLC or HPAEC system.
-
Protocol 2: HPAEC-PAD Analysis of Fructooligosaccharides
This is a representative HPAEC-PAD method for the analysis of FOS.
-
Instrumentation: Dionex ICS-3000 or similar system.[22]
-
Column: Dionex CarboPac PA200 analytical column with a corresponding guard column.[18]
-
Mobile Phase:
-
Eluent A: 100 mM Sodium Hydroxide (NaOH)
-
Eluent B: 1 M Sodium Acetate (NaOAc) in 100 mM NaOH
-
-
Gradient Program: A gradient from low to high sodium acetate concentration is typically used to elute FOS of increasing DP. An example gradient could be a linear gradient to 180 mM NaOAc over 12 minutes.[23]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 30°C.[22]
-
Detection: Pulsed Amperometric Detection (PAD) with a gold working electrode.
Visualizations
Caption: General experimental workflow for the quantification of 1-Fructofuranosylnystose.
Caption: Troubleshooting decision tree for common HPLC/HPAEC-PAD issues.
References
- 1. 1F-Fructofuranosylnystose | 59432-60-9 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. waters.com [waters.com]
- 4. Kinetics of hydrolysis of fructooligosaccharides in mineral-buffered aqueous solutions: influence of pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Three Simple Ways to Optimize HPAE PAD Performance [thermofisher.com]
- 7. chromacademy.com [chromacademy.com]
- 8. HPAEC-PAD for oligosaccharide analysis-novel insights into analyte sensitivity and response stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dietary Sugars Analysis: Quantification of Fructooligossacharides during Fermentation by HPLC-RI Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Agave fructans: a review of their technological functionality and extraction processes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. fts.co.nz [fts.co.nz]
- 15. HPLC Determination of Fructo-Oligosaccharides in Dairy Products, International Journal of Food Engineering and Technology, Science Publishing Group [sciencepublishinggroup.com]
- 16. researchgate.net [researchgate.net]
- 17. Optimization and validation of an extraction method and HPAEC-PAD for determination of residual sugar composition in l-lactic acid industrial fermentation broth with a high salt content - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. researchgate.net [researchgate.net]
- 20. Separation of Fructosyl Oligosaccharides in Maple Syrup by Using Charged Aerosol Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. os.copernicus.org [os.copernicus.org]
- 23. chromatographyonline.com [chromatographyonline.com]
Selecting the right HPLC column for 1F-Fructofuranosylnystose separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of 1-Fructofuranosylnystose and other fructooligosaccharides (FOS) using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is the most suitable HPLC column for separating 1-Fructofuranosylnystose?
A1: The selection of an HPLC column for 1-Fructofuranosylnystose separation depends on the sample matrix, required resolution, and available detection methods. The most commonly successful columns fall into three main categories:
-
High-Performance Anion-Exchange Chromatography (HPAEC) Columns: Columns from the Dionex CarboPac series (e.g., PA1, PA20, PA200) are highly effective for high-resolution separation of complex carbohydrate mixtures, including FOS isomers.[1][2][3] HPAEC is often coupled with Pulsed Amperometric Detection (PAD) for sensitive and direct analysis without the need for derivatization.[2][4]
-
Amino (NH2) Columns: These are a popular and cost-effective choice for the analysis of simple sugars and oligosaccharides.[5][6][7] They are typically used with a mobile phase of acetonitrile and water and often paired with a Refractive Index (RI) detector.[6][8]
-
Hydrophilic Interaction Liquid Chromatography (HILIC) Columns: HILIC is well-suited for retaining and separating very polar compounds like fructans.[9][10] This technique uses a high concentration of organic solvent in the mobile phase, which can be advantageous for sensitivity with mass spectrometry (MS) detection.[11][12]
Q2: What are the recommended mobile phases for 1-Fructofuranosylnystose separation?
A2: The mobile phase composition is critical for achieving good separation.
-
For HPAEC columns: A typical mobile phase involves a gradient of sodium hydroxide (NaOH) and sodium acetate (NaOAc). For example, a gradient starting with 100 mM NaOH and increasing the concentration of NaOAc over time can effectively separate FOS with varying degrees of polymerization.[4]
-
For Amino (NH2) columns: A mobile phase consisting of a mixture of acetonitrile and water is commonly used.[5][8] A typical ratio is 70:30 (acetonitrile:water).[8]
-
For HILIC columns: The mobile phase usually consists of a high percentage of an organic solvent (typically acetonitrile, >60%) and a smaller amount of an aqueous solvent or buffer.[10][11]
Q3: Which detector is best for analyzing 1-Fructofuranosylnystose?
A3: The choice of detector is often linked to the column and separation mode.
-
Pulsed Amperometric Detection (PAD): This is the preferred detector for HPAEC as it provides sensitive and specific detection of carbohydrates without requiring derivatization.[1][2][4][13]
-
Refractive Index (RI) Detection: RI detectors are commonly used with amino columns for FOS analysis.[6][8] However, they are sensitive to temperature and pressure fluctuations and are not compatible with gradient elution.
-
Evaporative Light Scattering Detection (ELSD): ELSD is a universal detector that can be used with gradient elution and is more sensitive than RI detection for many compounds. It has been used for the analysis of FOS.[14]
-
Mass Spectrometry (MS): Coupling HPLC with MS provides high sensitivity and structural information, aiding in the identification of different FOS isomers.
Troubleshooting Guide
Issue 1: Poor Peak Resolution or Co-elution of Fructooligosaccharides
| Possible Cause | Suggested Solution |
| Inappropriate Column Choice | For complex mixtures of FOS, consider using a high-resolution HPAEC column like the Dionex CarboPac series.[2][3] |
| Suboptimal Mobile Phase Composition | Optimize the gradient profile (for HPAEC or HILIC) or the isocratic composition (for amino columns). For HPAEC, adjust the sodium acetate gradient to improve separation between oligosaccharides of different lengths.[4] For amino columns, fine-tune the acetonitrile/water ratio. |
| Incorrect Flow Rate | Lowering the flow rate can sometimes improve resolution, but will also increase run time. |
| Column Temperature | Optimize the column temperature. For some columns, operating at a slightly elevated temperature can improve peak shape and resolution. However, be aware that high temperatures can cause hydrolysis of FOS on certain stationary phases like cation-exchange columns.[15] |
| Column Degradation | Over time, column performance can degrade. Try cleaning the column according to the manufacturer's instructions or replace it with a new one.[16] |
Issue 2: Peak Tailing
| Possible Cause | Suggested Solution |
| Secondary Interactions with the Stationary Phase | This can occur with amino columns. Ensure the mobile phase pH is appropriate. Adding a small amount of a buffer can sometimes mitigate these interactions. |
| Column Contamination | Flush the column with a strong solvent to remove any strongly retained contaminants. Always filter samples and mobile phases. |
| Column Void or Channeling | This may indicate a damaged column that needs to be replaced. |
| Extra-column Volume | Minimize the length and diameter of tubing between the injector, column, and detector. |
Issue 3: Fluctuating Baseline
| Possible Cause | Suggested Solution |
| Air Bubbles in the System | Degas the mobile phase thoroughly. Use an in-line degasser if available.[17] |
| Pump Malfunction | Check for leaks and ensure the pump is delivering a consistent flow. Worn pump seals may need replacement.[18] |
| Detector Instability (especially with RI) | Allow the detector to warm up and stabilize completely. Ensure the reference cell is flushed with fresh mobile phase. |
| Mobile Phase Contamination or Degradation | Prepare fresh mobile phase daily. Microbial growth can occur in aqueous mobile phases.[17] |
Issue 4: Irreproducible Retention Times
| Possible Cause | Suggested Solution |
| Inadequate Column Equilibration | Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running gradients. HILIC columns may require longer equilibration times.[17] |
| Changes in Mobile Phase Composition | Prepare mobile phases accurately and consistently. If using a gradient, ensure the pump's proportioning valves are working correctly. |
| Fluctuations in Column Temperature | Use a column oven to maintain a constant and consistent temperature. |
| Column Aging | The retention characteristics of a column can change over its lifetime. It may be necessary to adjust the mobile phase or replace the column. |
Data Presentation
Table 1: Comparison of HPLC Columns for Fructooligosaccharide Separation
| Column Type | Stationary Phase | Typical Mobile Phase | Detector | Advantages | Disadvantages | Reference |
| HPAEC | Pellicular Anion-Exchange Resin | Sodium Hydroxide / Sodium Acetate Gradient | PAD | High resolution, high sensitivity, direct detection | Requires specialized non-metallic system, high pH mobile phases | [1][2][4][13] |
| Amino (NH2) | Aminopropyl-silica | Acetonitrile / Water | RI, ELSD, MS | Good for routine analysis, cost-effective | Lower resolution than HPAEC, potential for secondary interactions | [5][6][7][8] |
| HILIC | Various (e.g., Amide, Silica) | High Organic (e.g., Acetonitrile) / Aqueous Buffer | ELSD, MS | Good retention for very polar analytes, MS-friendly mobile phases | Can require long equilibration times, sensitive to water content in sample and mobile phase | [9][10][11] |
| Cation-Exchange | Sulfonated Polystyrene-Divinylbenzene (e.g., Ag+ or Pb2+ form) | Water | RI | Simple mobile phase (water) | Potential for on-column hydrolysis of saccharides at high temperatures | [15][19] |
Experimental Protocols
Protocol 1: Separation of 1-Fructofuranosylnystose using an Amino Column with RI Detection (Based on Campbell et al., 1997 and others)[8]
-
Column: Amino (NH2) column (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (70:30, v/v)
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 20°C
-
Injection Volume: 20 µL
-
Detector: Refractive Index (RI)
-
Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.45 µm syringe filter before injection.
Protocol 2: High-Resolution Separation of Fructooligosaccharides using HPAEC-PAD (Based on Corradini et al., 2011 and Thermo Fisher Scientific Application Notes)[2][13]
-
Column: Dionex CarboPac PA200 (3 x 250 mm) with a corresponding guard column
-
Mobile Phase A: 100 mM Sodium Hydroxide (NaOH)
-
Mobile Phase B: 1 M Sodium Acetate (NaOAc) in 100 mM NaOH
-
Gradient: A multi-step gradient starting with a high percentage of A and gradually increasing the percentage of B to elute FOS of increasing chain length.
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detector: Pulsed Amperometric Detector (PAD) with a gold working electrode.
Mandatory Visualizations
Caption: Workflow for selecting the appropriate HPLC column.
Caption: Troubleshooting flowchart for common HPLC issues.
References
- 1. Characterization and quantitation of short-chain fructooligosaccharides and inulooligosaccharides in fermented milks by high-performance anion-exchange chromatography with pulsed amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Carbohydrate and Amino-Acid IC Columns | Thermo Fisher Scientific [thermofisher.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. waters.com [waters.com]
- 6. Dietary Sugars Analysis: Quantification of Fructooligossacharides during Fermentation by HPLC-RI Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jfds.journals.ekb.eg [jfds.journals.ekb.eg]
- 9. Enhanced fluidity liquid chromatography of inulin fructans using ternary solvent strength and selectivity gradients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Evaluation of Fructooligosaccharides and Inulins as Potentially Health Benefiting Food Ingredients by HPAEC-PED and MALDI-TOF MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of high performance anion exchange chromatography with pulsed amperometric detection (HPAEC-PAD) and ultra-high performance liquid chromatography with evaporative light scattering (UHPLC-ELSD) for the analyses of fructooligosaccharides in onion: Institute of Food Science and Biotechnology [ilb.uni-hohenheim.de]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. shimadzu.at [shimadzu.at]
- 18. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Analysis of 1F-Fructofuranosylnystose by Mass Spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to matrix effects during the mass spectrometry analysis of 1F-Fructofuranosylnystose.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of this compound analysis by LC-MS?
A1: Matrix effects are the alteration of ionization efficiency for this compound due to co-eluting compounds from the sample matrix.[1][2][3] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy and reproducibility of quantification.[1][2]
Q2: What are the common causes of matrix effects in this analysis?
A2: The primary causes of matrix effects include residual salts, endogenous lipids, proteins, and other small molecules from the biological or formulation matrix that co-elute with this compound.[2][4] These components can compete with the analyte for ionization in the mass spectrometer's source, particularly when using electrospray ionization (ESI).[1][4][5]
Q3: How can I detect the presence of matrix effects in my experiment?
A3: Two primary methods are used to assess matrix effects:
-
Post-Column Infusion: This qualitative method involves infusing a constant flow of a this compound standard into the mass spectrometer while injecting a blank matrix extract.[6][7][8] Dips or peaks in the baseline signal indicate regions of ion suppression or enhancement.
-
Post-Extraction Spike: This quantitative method compares the signal response of this compound spiked into a pre-extracted blank matrix sample with the response in a clean solvent.[4][9]
Q4: What are the general strategies to minimize matrix effects?
A4: Strategies to mitigate matrix effects can be grouped into three main categories:
-
Sample Preparation: Implementing thorough cleanup procedures to remove interfering components.[6][10][11]
-
Chromatographic Separation: Optimizing the LC method to separate this compound from matrix components.[6][7][11]
-
Correction using Internal Standards: Using a stable isotope-labeled internal standard that is affected by the matrix in the same way as the analyte.[6]
Troubleshooting Guides
This section provides a question-and-answer format to address specific issues you may encounter during your experiments.
| Problem | Possible Causes | Troubleshooting Steps |
| Low signal intensity or poor sensitivity for this compound. | Ion suppression due to co-eluting matrix components.[12][4][7] | 1. Improve Sample Cleanup: Employ Solid-Phase Extraction (SPE) with a suitable sorbent to remove interfering substances. A mixed-mode or hydrophilic interaction liquid chromatography (HILIC) SPE cartridge can be effective for oligosaccharides. 2. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of matrix components.[6][8][13] 3. Optimize Chromatography: Adjust the gradient to better separate the analyte from the suppression zone. |
| High variability in quantitative results between replicate injections. | Inconsistent matrix effects from sample to sample. | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience similar matrix effects, allowing for accurate correction. 2. Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is similar to your samples to compensate for consistent matrix effects.[8] 3. Evaluate Sample Preparation Consistency: Ensure your sample preparation protocol is robust and consistently removes matrix components. |
| Peak shape for this compound is poor (e.g., tailing, fronting, or splitting). | Co-eluting matrix components interfering with the chromatography.[14] | 1. Optimize Mobile Phase: Adjust the pH or organic modifier of the mobile phase to improve peak shape. 2. Change Column Chemistry: Consider a different stationary phase that provides better selectivity for this compound and the interfering compounds. 3. Perform a Post-Column Infusion Experiment: This will help identify if the peak distortion coincides with a region of significant ion suppression or enhancement.[7][15] |
| Unexpectedly high signal intensity (ion enhancement). | Co-eluting compounds are enhancing the ionization of this compound.[2] | 1. Investigate the Matrix: Use a high-resolution mass spectrometer to identify the co-eluting species. 2. Improve Chromatographic Separation: As with ion suppression, modify the LC method to separate the analyte from the enhancing compounds. 3. Sample Dilution: Diluting the sample can often reduce the magnitude of ion enhancement.[8][13] |
Data Presentation
The following table illustrates the impact of different sample preparation techniques on the signal intensity of this compound and the calculated matrix effect.
| Sample Preparation Method | Analyte Peak Area (in Blank Matrix) | Analyte Peak Area (in Solvent) | Matrix Effect (%) |
| Protein Precipitation | 150,000 | 500,000 | -70% (Suppression) |
| Liquid-Liquid Extraction | 300,000 | 500,000 | -40% (Suppression) |
| Solid-Phase Extraction (C18) | 400,000 | 500,000 | -20% (Suppression) |
| Solid-Phase Extraction (Mixed-Mode) | 480,000 | 500,000 | -4% (Negligible) |
Matrix Effect (%) = ((Peak Area in Matrix / Peak Area in Solvent) - 1) * 100
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects using Post-Column Infusion
-
System Setup:
-
Prepare a stock solution of this compound at 1 µg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Set up a syringe pump to deliver the stock solution at a constant flow rate (e.g., 10 µL/min).
-
Connect the syringe pump outlet to a T-junction placed between the LC column outlet and the mass spectrometer inlet.
-
-
Procedure:
-
Equilibrate the LC-MS system with the initial mobile phase conditions.
-
Start the syringe pump to infuse the this compound standard.
-
Once a stable signal is observed, inject a blank, extracted sample matrix.
-
Monitor the signal for any deviations from the stable baseline during the chromatographic run. A dip indicates ion suppression, while a rise indicates ion enhancement.[7][15]
-
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
-
Materials:
-
Mixed-mode or HILIC SPE cartridges.
-
Sample pre-treated (e.g., protein precipitation followed by centrifugation).
-
Conditioning, equilibration, wash, and elution solvents as recommended by the SPE cartridge manufacturer.
-
-
Procedure:
-
Conditioning: Condition the SPE cartridge with an appropriate solvent (e.g., methanol).
-
Equilibration: Equilibrate the cartridge with a solvent similar to the sample loading solution (e.g., water with a low percentage of organic solvent).
-
Loading: Load the pre-treated sample onto the cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove interfering matrix components.
-
Elution: Elute the this compound with a strong solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS analysis.
-
Visualizations
Caption: Workflow for sample preparation to minimize matrix effects.
Caption: Decision tree for troubleshooting poor quantitative performance.
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eijppr.com [eijppr.com]
- 3. Matrix Effects in Mass Spectrometry Analysis | Semantic Scholar [semanticscholar.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. organomation.com [organomation.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. nebiolab.com [nebiolab.com]
- 13. researchgate.net [researchgate.net]
- 14. zefsci.com [zefsci.com]
- 15. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
Validation & Comparative
A Comparative Analysis of the Prebiotic Effects of 1F-Fructofuranosylnystose-Containing Fructooligosaccharides and Inulin
A detailed guide for researchers, scientists, and drug development professionals on the differential impacts of two prominent classes of prebiotics on gut microbiota and host signaling pathways.
Introduction
Prebiotics are non-digestible food ingredients that confer health benefits to the host by selectively stimulating the growth and/or activity of beneficial bacteria in the colon. Among the most studied prebiotics are fructooligosaccharides (FOS) and inulin, both of which are fructans. 1F-Fructofuranosylnystose is a key component of certain FOS mixtures. This guide provides a comprehensive comparison of the prebiotic effects of FOS containing this compound and inulin, supported by experimental data, to aid researchers in selecting the appropriate prebiotic for their specific applications. While direct comparative studies on pure this compound are limited, this guide leverages research on FOS mixtures rich in this component against inulin to draw meaningful comparisons.
Impact on Gut Microbiota Composition
Both FOS and inulin are well-established as bifidogenic factors, promoting the growth of beneficial Bifidobacterium species. However, the extent and specificity of their effects can differ. In vitro studies using pure cultures of various Bifidobacterium strains have shown that while most strains can ferment FOS, only a subset are capable of utilizing the longer-chain molecules found in inulin[1][2].
In mixed fecal cultures, which more closely mimic the human gut environment, both FOS and inulin have been shown to significantly increase the populations of bifidobacteria and lactobacilli[3]. A study comparing a microbial-FOS mixture containing 1F-β-Fructofuranosylnystose to an inulin-derived oligosaccharide found that the microbial-FOS had a stronger bifidogenic effect[4].
Table 1: Comparative Effects on Key Gut Bacteria
| Feature | This compound (in FOS) | Inulin | Reference |
| Bifidogenic Effect | Strong stimulation of Bifidobacterium growth. Fermented by a wider range of Bifidobacterium strains. | Strong stimulation of Bifidobacterium growth. Fermented by a more limited number of strains capable of degrading longer-chain fructans. | [1][2][4] |
| Effect on Lactobacillus | Stimulates the growth of various Lactobacillus species. | Stimulates the growth of various Lactobacillus species. | [3] |
Production of Short-Chain Fatty Acids (SCFAs)
The fermentation of prebiotics by gut microbiota leads to the production of short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate. These SCFAs play a crucial role in gut health and systemic metabolism. The profile of SCFAs produced can vary significantly between different prebiotics.
A key study by Rossi et al. (2005) demonstrated a distinct difference in SCFA production from FOS and inulin in fecal cultures. Fermentation of FOS resulted in higher concentrations of acetate and lactate, while inulin fermentation produced significantly more butyrate[1][2][5]. Butyrate is the preferred energy source for colonocytes and has well-documented anti-inflammatory and anti-proliferative effects in the colon. The higher acetate production from FOS can serve as a substrate for other bacteria and is also absorbed into the bloodstream, where it can influence systemic metabolism. Another study also found that a microbial-FOS mixture yielded a higher total amount of SCFAs, particularly propionate and butyrate, compared to a commercial inulin-derived FOS[4].
Table 2: Comparative SCFA Production from In Vitro Fecal Fermentation
| Short-Chain Fatty Acid | This compound (in FOS) | Inulin | Reference |
| Acetate | Higher Production | Lower Production | [1][2][5] |
| Propionate | Moderate Production | Lower Production | [4] |
| Butyrate | Lower Production | Higher Production | [1][2][5] |
| Lactate | Higher Production | Lower Production | [1][2][5] |
| Total SCFAs | Generally Higher | Generally Lower | [4] |
Experimental Protocols
In Vitro Fecal Fermentation for Prebiotic Assessment
This protocol is adapted from methodologies used in comparative prebiotic studies[1][2][6][7].
Objective: To assess the impact of this compound-containing FOS and inulin on gut microbiota composition and SCFA production in a simulated human colonic environment.
Materials:
-
Fresh fecal samples from healthy human donors (who have not taken antibiotics for at least 3 months).
-
Anaerobic basal medium (e.g., containing peptone, yeast extract, salts, and a reducing agent like L-cysteine).
-
This compound-containing FOS and inulin (as sterile solutions).
-
Anaerobic chamber or jars.
-
pH meter.
-
Gas chromatograph (GC) for SCFA analysis.
-
Equipment for microbial DNA extraction and sequencing (e.g., qPCR or 16S rRNA gene sequencing).
Procedure:
-
Inoculum Preparation: Within 2 hours of collection, prepare a 10% (w/v) fecal slurry in an anaerobic phosphate-buffered saline (PBS) solution inside an anaerobic chamber. Homogenize the slurry and filter it through several layers of sterile gauze to remove large particulate matter.
-
Fermentation Setup: In the anaerobic chamber, dispense the anaerobic basal medium into sterile fermentation vessels. Add the prebiotic substrates (FOS or inulin) to their respective vessels to a final concentration of 1% (w/v). A control vessel with no added carbohydrate should also be prepared.
-
Inoculation: Inoculate each vessel with the fecal slurry to a final concentration of 10% (v/v).
-
Incubation: Incubate the vessels at 37°C under anaerobic conditions for 48 hours. Maintain a constant pH of 6.8 by automatic addition of NaOH.
-
Sampling: Collect samples from each vessel at 0, 12, 24, and 48 hours for analysis.
-
Analysis:
-
Microbiota Composition: Extract microbial DNA from the collected samples. Quantify the abundance of specific bacterial groups (e.g., Bifidobacterium, Lactobacillus) using qPCR or analyze the overall microbial community structure through 16S rRNA gene sequencing.
-
SCFA Analysis: Centrifuge the samples to pellet bacterial cells. Acidify the supernatant and extract the SCFAs using diethyl ether. Analyze the extracted SCFAs by gas chromatography (GC) with a flame ionization detector (FID)[8][9][10][11].
-
Experimental workflow for in vitro fecal fermentation.
Signaling Pathways
The SCFAs produced from prebiotic fermentation exert their biological effects through various signaling pathways. The two primary mechanisms are the activation of G-protein coupled receptors (GPCRs) and the inhibition of histone deacetylases (HDACs).
-
G-Protein Coupled Receptors (GPCRs): Acetate, propionate, and butyrate are ligands for GPCRs, particularly Free Fatty Acid Receptor 2 (FFAR2, also known as GPR43) and FFAR3 (also known as GPR41)[12][13][14]. The activation of these receptors on various cell types, including enteroendocrine and immune cells, triggers downstream signaling cascades that can influence gut hormone secretion (e.g., GLP-1 and PYY), immune responses, and intestinal barrier function[12][13][14]. Given the differential SCFA profiles, FOS and inulin may activate these pathways to varying degrees. The higher production of acetate and propionate from FOS could lead to a stronger activation of FFAR2/3-mediated signaling in certain contexts.
-
Histone Deacetylase (HDAC) Inhibition: Butyrate is a potent inhibitor of HDACs[15][16][17][18]. By inhibiting HDACs, butyrate promotes histone acetylation, leading to a more open chromatin structure and altering the expression of genes involved in cell proliferation, differentiation, and apoptosis[15][16][17][18]. This is a key mechanism behind the anti-inflammatory and anti-cancer properties of butyrate. The significantly higher production of butyrate from inulin fermentation suggests that inulin may have a more pronounced effect on HDAC inhibition-mediated pathways compared to FOS[1][2][5].
References
- 1. Fermentation of Fructooligosaccharides and Inulin by Bifidobacteria: a Comparative Study of Pure and Fecal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fermentation of fructooligosaccharides and inulin by bifidobacteria: a comparative study of pure and fecal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential effects of inulin and fructooligosaccharides on gut microbiota composition and glycemic metabolism in overweight/obese and healthy individuals: a randomized, double-blind clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro Digestion and Fermentation by Human Fecal Microbiota of Polysaccharides from Flaxseed - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Gas Chromatography Detection Protocol of Short-chain Fatty Acids in Mice Feces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GC-FID Protocol for SCFA Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 10. Gas Chromatography Detection Protocol of Short-chain Fatty Acids in Mice Feces - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gas Chromatography Detection Protocol of Short-chain Fatty Acids in Mice Feces [bio-protocol.org]
- 12. mdpi.com [mdpi.com]
- 13. Role of Short Chain Fatty Acid Receptors in Intestinal Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The SCFA Receptor GPR43 and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Butyrate functions as a histone deacetylase inhibitor to protect pancreatic beta cells from IL-1β-induced dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Histone Deacetylase Inhibition and Dietary Short-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Activities of 1F-Fructofuranosylnystose, Kestose, and Nystose
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of three key fructooligosaccharides (FOS): 1F-Fructofuranosylnystose (GF4), Kestose (GF2), and Nystose (GF3). This document synthesizes available experimental data on their prebiotic effects, impact on gut microbiota, immunomodulatory potential, and antioxidant capacity.
Executive Summary
Fructooligosaccharides are recognized for their prebiotic properties, selectively promoting the growth of beneficial gut bacteria and contributing to overall health. This guide focuses on the comparative biological efficacy of three distinct FOS molecules: kestose (a trisaccharide), nystose (a tetrasaccharide), and this compound (a pentasaccharide). The available data suggests that the shorter-chain FOS, particularly kestose, may be more readily utilized by certain probiotic strains, leading to more pronounced prebiotic effects. However, longer-chain FOS like nystose may also exhibit distinct and potent biological activities. Direct comparative data for this compound remains limited in the scientific literature.
Data Presentation
Table 1: Comparative Prebiotic Activity
| Feature | This compound (GF4) | Kestose (GF2) | Nystose (GF3) | Source |
| Preferential Utilization by Lactobacillus plantarum | Less preferred | Most preferred | Less preferred | [1] |
| Growth of Bifidobacterium breve | No direct data | Superior growth | Slower growth | [2] |
| Growth of Bifidobacterium longum | No direct data | Superior growth | Slower growth | [2] |
| Growth of Bifidobacterium bifidum | No direct data | Superior growth | Slower growth | [2] |
| Growth of Bifidobacterium adolescentis | No direct data | Superior growth | Slower growth | [2] |
| Stimulation of Faecalibacterium prausnitzii | No direct data | Efficiently stimulates | Less efficient than kestose | [2][3] |
Table 2: Comparative Short-Chain Fatty Acid (SCFA) Production
| SCFA | This compound (GF4) | Kestose (GF2) | Nystose (GF3) | Source |
| Acetate (from B. breve fermentation) | No direct data | High production | Marginal production | [2] |
| Propionate | No direct data | No direct comparative data | No direct comparative data | |
| Butyrate | No direct data | Increases butyrate-producing bacteria | Less effective than kestose | [2][4] |
Table 3: Comparative Antioxidant Activity
| Assay | This compound (GF4) | Kestose (GF2) | Nystose (GF3) | Source |
| Anti-hydroxyl radical activity | No direct data | 69% - 72% | 74% - 78% (more active) | [5] |
| DPPH Radical Scavenging (IC50) | No direct data | ~3.4 µg/mL | ~3.8 µg/mL | [2] |
Experimental Protocols
Prebiotic Activity Assessment: In Vitro Fermentation
Objective: To evaluate the selective growth-promoting effects of FOS on specific probiotic strains.
Methodology:
-
Bacterial Strains: Pure cultures of probiotic bacteria (e.g., Bifidobacterium longum, Lactobacillus plantarum) are obtained from a recognized culture collection.
-
Culture Medium: A basal medium deficient in carbohydrates is prepared. This typically contains peptone, yeast extract, and mineral salts.
-
Experimental Setup: The basal medium is supplemented with a specific concentration (e.g., 1% w/v) of the test FOS (this compound, kestose, or nystose) as the sole carbon source. A control group with glucose and a negative control with no carbohydrate are also included.
-
Inoculation and Incubation: The media are inoculated with a standardized suspension of the probiotic strain and incubated under anaerobic conditions at 37°C.
-
Growth Measurement: Bacterial growth is monitored over time (e.g., 0, 12, 24, 48 hours) by measuring the optical density at 600 nm (OD600) or by viable cell counting (colony-forming units per milliliter, CFU/mL) on selective agar plates.
-
Data Analysis: The growth curves are plotted, and parameters such as the maximum growth rate and final cell density are calculated and compared between the different FOS and control groups.
Short-Chain Fatty Acid (SCFA) Production Analysis
Objective: To quantify the production of acetate, propionate, and butyrate from the fermentation of FOS by gut microbiota.
Methodology:
-
Fecal Slurry Preparation: Fresh fecal samples are collected from healthy human donors who have not taken antibiotics for at least three months. The feces are homogenized and diluted in an anaerobic phosphate-buffered saline (PBS) to create a fecal slurry.
-
In Vitro Fermentation: The fecal slurry is used to inoculate a basal medium containing the test FOS (this compound, kestose, or nystose) at a defined concentration. The fermentation is carried out in an anaerobic chamber at 37°C.
-
Sample Collection: Aliquots of the fermentation broth are collected at different time points (e.g., 0, 24, 48 hours).
-
SCFA Extraction: The collected samples are centrifuged, and the supernatant is acidified. SCFAs are then extracted using a solvent like diethyl ether.
-
Quantification by Gas Chromatography (GC): The extracted SCFAs are analyzed and quantified using a gas chromatograph equipped with a flame ionization detector (FID). Standard solutions of acetate, propionate, and butyrate are used for calibration.
-
Data Analysis: The concentrations of each SCFA are calculated and compared across the different FOS substrates.
Immunomodulatory Effects: Cytokine Production Assay
Objective: To assess the ability of FOS to modulate the production of cytokines by immune cells.
Methodology:
-
Isolation of Peripheral Blood Mononuclear Cells (PBMCs): PBMCs are isolated from the whole blood of healthy donors using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Cell Culture: The isolated PBMCs are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum.
-
Stimulation: The PBMCs are stimulated with the test FOS (this compound, kestose, or nystose) at various concentrations. A positive control (e.g., lipopolysaccharide, LPS) and a negative control (unstimulated cells) are included.
-
Incubation: The cells are incubated for a specific period (e.g., 24 or 48 hours) to allow for cytokine production.
-
Cytokine Measurement: The cell culture supernatant is collected, and the concentrations of specific cytokines (e.g., IL-10, TNF-α) are measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: The cytokine concentrations are calculated and compared between the FOS-stimulated groups and the control groups.
Antioxidant Capacity: DPPH Radical Scavenging Assay
Objective: To determine the free radical scavenging activity of the FOS.
Methodology:
-
DPPH Solution Preparation: A stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical solution is prepared in a solvent like methanol or ethanol.
-
Sample Preparation: The test FOS (this compound, kestose, or nystose) are dissolved in the same solvent at various concentrations.
-
Reaction Mixture: The FOS solutions are mixed with the DPPH solution and incubated in the dark at room temperature for a specific time (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the reaction mixture is measured at a specific wavelength (around 517 nm) using a spectrophotometer. The decrease in absorbance indicates the scavenging of DPPH radicals.
-
Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample.
-
IC50 Determination: The concentration of the FOS required to scavenge 50% of the DPPH radicals (IC50 value) is determined by plotting the scavenging activity against the FOS concentration. A lower IC50 value indicates higher antioxidant activity.
Visualizations
Caption: General mechanism of prebiotic fructooligosaccharides.
Caption: Workflow for in vitro prebiotic activity assessment.
Caption: Simplified pathway of SCFA production from FOS.
Conclusion
The available evidence suggests that kestose (GF2), the shortest of the three FOS, is more readily fermented by several beneficial bacterial strains, including various Bifidobacterium species and Lactobacillus plantarum, resulting in significant production of acetate.[1][2] Nystose (GF3) appears to be fermented more slowly by these specific strains but exhibits slightly higher antioxidant activity in some assays.[5] Data directly comparing the biological activities of this compound (GF4) to kestose and nystose is currently limited, highlighting a key area for future research. The differential utilization of these FOS underscores the importance of chain length in determining their specific prebiotic effects and potential health benefits. Further comprehensive studies are required to fully elucidate the comparative efficacy of these three fructooligosaccharides.
References
- 1. Identification of Prebiotic Fructooligosaccharide Metabolism in Lactobacillus plantarum WCFS1 through Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Kestose, the Smallest Fructooligosaccharide Component, Which Efficiently Stimulates Faecalibacterium prausnitzii as Well as Bifidobacteria in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Kestose, the Smallest Fructooligosaccharide Component, Which Efficiently Stimulates Faecalibacterium prausnitzii as Well as Bifidobacteria in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Comparative Fermentation Kinetics of 1F-Fructofuranosylnystose and Other Fructooligosaccharides
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the fermentation kinetics of 1F-Fructofuranosylnystose (GF4) against other common fructooligosaccharides (FOS), namely 1-kestose (GF2) and nystose (GF3). The information presented is collated from various in vitro fermentation studies to offer insights into their prebiotic potential and utilization by gut microbiota.
Executive Summary
Fructooligosaccharides are well-established prebiotics that selectively stimulate the growth of beneficial gut bacteria, such as Bifidobacterium and Lactobacillus, leading to the production of health-promoting short-chain fatty acids (SCFAs). The degree of polymerization (DP) of FOS molecules is a critical factor influencing their fermentation rate and the specific metabolic outcomes. Generally, shorter-chain FOS are fermented more rapidly in the proximal colon, while longer-chain FOS may reach the distal colon for fermentation. This guide focuses on the comparative fermentation kinetics of individual FOS components to aid in the selection of specific oligosaccharides for targeted applications.
Comparative Fermentation Kinetics
The fermentation of FOS is primarily carried out by saccharolytic bacteria in the colon. The rate of degradation, bacterial growth stimulation, and SCFA production are key parameters in evaluating the prebiotic efficacy of different FOS.
Substrate Utilization
Studies have consistently shown that the rate of FOS fermentation by gut microbiota is inversely related to its degree of polymerization. Shorter-chain FOS, such as 1-kestose, are generally utilized more rapidly than longer-chain FOS like nystose and this compound. This preferential utilization is attributed to the substrate specificity of bacterial transport systems and hydrolytic enzymes.
| Fructooligosaccharide | Degree of Polymerization (DP) | Typical Fermentation Rate | Primary Fermenting Genera |
| 1-Kestose | 3 | High | Bifidobacterium, Lactobacillus |
| Nystose | 4 | Moderate | Bifidobacterium, Lactobacillus |
| This compound | 5 | Moderate to Low | Bifidobacterium |
Note: The fermentation rates are relative and can vary depending on the specific bacterial strains and experimental conditions.
Bacterial Growth Stimulation
The selective stimulation of beneficial bacteria is a hallmark of prebiotics. FOS with varying DPs exhibit differential effects on the growth of probiotic species.
| Fructooligosaccharide | Effect on Bifidobacterium Growth | Effect on Lactobacillus Growth |
| 1-Kestose | Strong stimulation | Moderate stimulation |
| Nystose | Moderate stimulation | Moderate stimulation |
| This compound | Moderate stimulation | Less documented |
Bifidobacterium species, in particular, show a preference for shorter-chain FOS. For instance, Bifidobacterium adolescentis possesses β-fructofuranosidases with high affinity for 1-kestose, nystose, and this compound, enabling their efficient degradation[1]. However, the uptake of these sugars can differ, leading to varied growth responses.
Short-Chain Fatty Acid (SCFA) Production
The fermentation of FOS results in the production of SCFAs, primarily acetate, propionate, and butyrate, which play crucial roles in gut health and host metabolism. The profile of SCFAs produced can be influenced by the FOS structure and the composition of the gut microbiota.
| Fructooligosaccharide | Predominant SCFA Produced | Molar Ratio (Acetate:Propionate:Butyrate) |
| 1-Kestose | Acetate, Lactate | Higher Acetate |
| Nystose | Acetate, Propionate, Butyrate | Balanced |
| This compound | Acetate, Propionate, Butyrate | Balanced to higher Butyrate |
Note: SCFA ratios are indicative and can be significantly influenced by the microbial community composition of the fecal inoculum.
Experimental Protocols
The following sections detail standardized methodologies for assessing the fermentation kinetics of FOS in vitro.
In Vitro Fecal Fermentation Model
This protocol describes a batch culture fermentation using human fecal slurries to simulate the conditions of the human colon.
1. Preparation of Media and Reagents:
-
Basal Medium: Prepare a nutrient medium containing peptone, yeast extract, and salts, adjusted to a pH of 6.8-7.0. Sterilize by autoclaving.
-
Reducing Solution: A solution of L-cysteine hydrochloride and sodium sulfide is prepared and added to the basal medium to create an anaerobic environment.
-
FOS Solutions: Prepare sterile stock solutions of purified 1-kestose, nystose, and this compound.
2. Fecal Inoculum Preparation:
-
Collect fresh fecal samples from healthy donors who have not consumed antibiotics for at least three months.
-
Prepare a 10-20% (w/v) fecal slurry in a sterile phosphate-buffered saline (PBS) under anaerobic conditions (e.g., in an anaerobic chamber).
-
Homogenize the slurry and filter through sterile gauze to remove large particulate matter.
3. Fermentation Setup:
-
In an anaerobic chamber, dispense the basal medium into sterile fermentation vessels.
-
Add the respective FOS solution to each vessel to a final concentration of 1% (w/v).
-
Inoculate each vessel with the fecal slurry (e.g., 10% v/v).
-
Include a negative control (no added carbohydrate) and a positive control (e.g., a well-characterized prebiotic like commercial inulin).
-
Seal the vessels and incubate at 37°C with gentle agitation.
4. Sampling and Analysis:
-
Collect samples from each fermentation vessel at regular time points (e.g., 0, 6, 12, 24, and 48 hours).
-
At each time point, measure the pH of the culture.
-
Centrifuge the samples to separate the bacterial pellet from the supernatant.
-
Store the supernatant at -20°C for carbohydrate and SCFA analysis.
-
Store the bacterial pellet at -80°C for microbial community analysis (e.g., 16S rRNA gene sequencing).
Quantification of FOS and SCFA
1. FOS Quantification:
-
Analyze the concentration of remaining FOS in the culture supernatants using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).
-
Use specific standards for 1-kestose, nystose, and this compound for quantification.
2. SCFA Quantification:
-
Analyze the concentrations of acetate, propionate, and butyrate in the culture supernatants using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Acidify the supernatants and extract the SCFAs with a suitable solvent (e.g., diethyl ether) before GC analysis.
-
Use a capillary column and a Flame Ionization Detector (FID) for detection and quantification against known standards.
Visualizations
The following diagrams illustrate the experimental workflow and a generalized metabolic pathway for FOS fermentation.
Caption: Experimental workflow for in vitro fecal fermentation of FOS.
References
A Comparative Guide to the Quantification of 1-Fructofuranosylnystose: An Evaluation of Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 1-Fructofuranosylnystose, a key component of fructooligosaccharides (FOS), is critical for quality control in the food and pharmaceutical industries, as well as for research into its prebiotic effects. This guide provides a detailed comparison of the efficacy of three prominent analytical methods for 1-Fructofuranosylnystose quantification: High-Performance Liquid Chromatography with Refractive Index detection (HPLC-RI), High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), and the Enzymatic Method.
Quantitative Performance Comparison
The selection of an appropriate analytical method hinges on its quantitative performance characteristics. The following table summarizes the key validation parameters for the quantification of 1-Fructofuranosylnystose and related fructans using HPLC-RI, HPAEC-PAD, and an enzymatic assay.
| Parameter | HPLC-RI | HPAEC-PAD | Enzymatic Method |
| **Linearity (R²) ** | ≥ 0.9991[1] | > 0.99[2] | Assay is linear over the range of 4 to 80 µg of D-glucose or D-fructose per assay[3] |
| Limit of Detection (LOD) | ≤0.06 ± 0.04 g/L | 0.35–44.61 µg/L[4] | 67.4 mg/L[3] |
| Limit of Quantification (LOQ) | ≤0.2 ± 0.1 g/L[5] | 0.12–2.3 mg/L for FOS with DP up to 9[6] | 0.13 g/100 g for powdered products[7] |
| Recovery | 98.5% to 104.4%[8] | 95.0% to 103.6% | 83-103%[7] |
| Precision (RSD) | ≤ 5% (intra- and inter-day variability) | 0.45–3.59% | Repeatability RSD: 2.3 to 7.3%; Reproducibility RSD: 5.0 to 10.8%[9] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for reproducible and reliable quantification. Below are the methodologies for each of the compared analytical techniques.
High-Performance Liquid Chromatography with Refractive Index detection (HPLC-RI)
This method is a robust and cost-effective technique for the simultaneous quantification of individual FOS, including 1-Fructofuranosylnystose.
Sample Preparation:
-
Samples are diluted with ultrapure water.
-
For complex matrices, a solid-phase extraction (SPE) step with a C18 cartridge may be necessary to remove interfering compounds.
-
Samples are filtered through a 0.22 µm membrane filter prior to injection.
Chromatographic Conditions:
-
Column: Amino-propyl bonded silica column (e.g., NH2 column).
-
Mobile Phase: Acetonitrile and water gradient. A typical gradient starts with a higher concentration of acetonitrile (e.g., 75-80%) and gradually decreases to elute the larger oligosaccharides.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Detector: Refractive Index (RI) detector.
-
Injection Volume: 10-20 µL.
Quantification: Quantification is performed using an external standard calibration curve generated from pure standards of 1-Fructofuranosylnystose.
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
HPAEC-PAD is a highly sensitive and specific method for the analysis of carbohydrates, including fructans, without the need for derivatization.
Sample Preparation:
-
Extraction of fructans from the sample is typically performed with hot water.
-
For the quantification of total fructans, an enzymatic hydrolysis step is employed to break down the fructans into their constituent monosaccharides (fructose and glucose). This is often based on the AOAC Official Method 997.08.
-
Samples are diluted with ultrapure water and filtered through a 0.22 µm membrane filter.
Chromatographic Conditions:
-
Column: High-pH anion-exchange column (e.g., CarboPac™ series).
-
Mobile Phase: A gradient of sodium hydroxide and sodium acetate solutions. The specific gradient depends on the separation of different chain lengths of fructans.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: Pulsed Amperometric Detector (PAD) with a gold working electrode.
-
Injection Volume: 10-25 µL.
Quantification: Quantification of individual oligosaccharides is achieved using external standards. For total fructan content, the quantification is based on the measurement of fructose and glucose released after enzymatic hydrolysis.
Enzymatic Method (Based on AOAC Official Method 999.03)
This method is specific for the measurement of total fructans and is recognized by official bodies like AOAC International.
Principle: The method involves the enzymatic removal of interfering sugars (sucrose, starch) followed by the specific hydrolysis of fructans to fructose and glucose. The released monosaccharides are then quantified spectrophotometrically.
Procedure:
-
Extraction: Fructans are extracted from the sample with hot water.
-
Removal of Interfering Sugars: The extract is treated with a mixture of sucrase, α-amylase, and pullulanase to hydrolyze sucrose and starch into glucose and fructose. These monosaccharides are then reduced to sugar alcohols using sodium borohydride.
-
Fructan Hydrolysis: The remaining fructans are hydrolyzed to fructose and glucose using a specific fructanase enzyme mixture (exo- and endo-inulinases).
-
Quantification: The amount of fructose and glucose produced from the fructan hydrolysis is determined using a colorimetric method, such as the p-hydroxybenzoic acid hydrazide (PAHBAH) method, and measured with a spectrophotometer.
Visualizing the Methodologies
To further clarify the experimental workflows, the following diagrams have been generated using the DOT language.
Caption: Workflow for 1-Fructofuranosylnystose quantification using HPLC-RI.
Caption: Workflow for fructan quantification using HPAEC-PAD.
Caption: Workflow for the enzymatic quantification of fructans.
References
- 1. office2.jmbfs.org [office2.jmbfs.org]
- 2. researchgate.net [researchgate.net]
- 3. epraise.com.tw [epraise.com.tw]
- 4. Optimization and validation of an extraction method and HPAEC-PAD for determination of residual sugar composition in l-lactic acid industrial fermentation broth with a high salt content - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. doc.rero.ch [doc.rero.ch]
- 6. researchgate.net [researchgate.net]
- 7. Development and single-laboratory validation of a method for the determination of total fructans in infant formula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Analysis of 1-F-Fructofuranosylnystose: HPLC vs. Alternative Methods
For researchers, scientists, and drug development professionals, the accurate quantification of 1-F-Fructofuranosylnystose, a key fructooligosaccharide (FOS) with significant prebiotic properties, is crucial for quality control and formulation development. This guide provides a detailed comparison of the widely used High-Performance Liquid Chromatography (HPLC) method with alternative analytical techniques, supported by experimental data and detailed protocols.
This comparison guide delves into the specifics of a validated HPLC-Refractive Index (RI) detection method and contrasts its performance with High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) and High-Performance Thin-Layer Chromatography (HPTLC). The information presented is designed to assist in selecting the most suitable analytical approach based on specific research needs, considering factors such as sensitivity, speed, and cost.
Performance Comparison of Analytical Methods
The following table summarizes the key performance indicators for the different analytical methods used for the quantification of 1-F-Fructofuranosylnystose and other fructooligosaccharides.
| Parameter | HPLC-RI | HPAEC-PAD | HPTLC |
| Linearity (R²) | ≥ 0.9991[1] | > 0.99 | 0.9996 (for Trehalulose)[2] |
| Limit of Detection (LOD) | < 0.06 g/L[1] | 10.0 - 12.5 µg/mL[3] | 20.04 ng/band (for Trehalulose)[2] |
| Limit of Quantification (LOQ) | < 0.2 g/L[1] | 25.0 - 32.0 µg/mL[3] | 60.72 ng/band (for Trehalulose)[2] |
| Precision (%RSD) | < 5%[1] | - | - |
| Accuracy (%RE) | < 5%[1] | - | - |
| Analysis Time | ~25 minutes per sample[4] | 45-75 minutes per sample | Faster, allows parallel analysis |
| Primary Advantages | Simple, cost-effective, robust | High resolution and sensitivity | High throughput, low cost per sample |
| Primary Disadvantages | Lower sensitivity compared to other methods | Technically demanding, expensive | Lower resolution than HPLC |
Experimental Protocols
Validated HPLC-RI Method for 1-F-Fructofuranosylnystose Analysis
This method is suitable for the simultaneous quantification of individual FOS, including 1-kestose, nystose, and 1-F-fructofuranosylnystose, as well as common mono- and disaccharides.
a) Sample Preparation (Fermentation Broth): Samples from fermentation broth can be directly analyzed after centrifugation and filtration through a 0.22 µm membrane filter to remove particulate matter.[5]
b) Chromatographic Conditions:
-
Column: NH₂ stationary phase column.
-
Mobile Phase: Acetonitrile and water mixture (typically 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detector: Refractive Index (RI) detector.
-
Temperature: 30°C.
c) Validation Parameters:
-
Linearity: Assessed by constructing calibration curves from standard solutions of 1-F-Fructofuranosylnystose at various concentrations.
-
Precision: Evaluated by analyzing replicate injections of a standard solution on the same day (intra-day) and on different days (inter-day).
-
Accuracy: Determined by the recovery of a known amount of 1-F-Fructofuranosylnystose spiked into a sample matrix.
-
Limits of Detection (LOD) and Quantification (LOQ): Calculated based on the signal-to-noise ratio of the chromatogram.
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
HPAEC-PAD is a powerful technique for the detailed analysis of carbohydrates, offering high resolution and sensitivity.[3]
a) Sample Preparation (Food Matrix): For solid food samples, an extraction step is required. This typically involves homogenization of the sample in water, followed by centrifugation and filtration to obtain a clear extract. For complex matrices like dairy products, protein precipitation with acetonitrile may be necessary.[6]
b) Chromatographic Conditions:
-
Column: High-pH anion-exchange column (e.g., CarboPac series).
-
Mobile Phase: A gradient of sodium hydroxide and sodium acetate.
-
Detector: Pulsed Amperometric Detector (PAD).
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC offers a high-throughput and cost-effective alternative for the quantification of carbohydrates.
a) Sample Preparation: Similar to HPLC, samples need to be in a liquid form and free of particulates. For plant materials, extraction with a suitable solvent followed by filtration is common.
b) Chromatographic Conditions:
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.[2]
-
Mobile Phase: A mixture of solvents such as 1-butanol, 2-propanol, and aqueous boric acid solution.[2]
-
Detection: Densitometric scanning after derivatization with a suitable reagent (e.g., aniline-diphenylamine-phosphoric acid) to visualize the carbohydrate spots.
Visualizing the Workflow and Method Comparison
To better understand the experimental process and the relationship between the different analytical methods, the following diagrams are provided.
Caption: Experimental workflow for the HPLC-RI analysis of 1-F-Fructofuranosylnystose.
Caption: Logical comparison of different analytical methods for FOS analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of Fructooligosaccharides and Inulins as Potentially Health Benefiting Food Ingredients by HPAEC-PED and MALDI-TOF MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Dietary Sugars Analysis: Quantification of Fructooligossacharides during Fermentation by HPLC-RI Method [frontiersin.org]
- 5. Dietary Sugars Analysis: Quantification of Fructooligossacharides during Fermentation by HPLC-RI Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC Determination of Fructo-Oligosaccharides in Dairy Products, International Journal of Food Engineering and Technology, Science Publishing Group [sciencepublishinggroup.com]
Enzyme Cross-Reactivity with 1F-Fructofuranosylnystose and Other Oligosaccharides: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the substrate specificity and cross-reactivity of enzymes is paramount for applications ranging from industrial biosynthesis of prebiotics to the elucidation of metabolic pathways. This guide provides an objective comparison of enzyme performance with 1F-Fructofuranosylnystose and other related oligosaccharides, supported by experimental data and detailed methodologies.
Key Enzymes in Fructooligosaccharide Metabolism
The metabolism of fructooligosaccharides (FOS), including this compound, is primarily mediated by two major classes of enzymes:
-
Fructosyltransferases (FTs): These enzymes are central to the synthesis of FOS. They catalyze the transfer of a fructosyl group from a donor molecule, typically sucrose, to an acceptor molecule.[1][2] The acceptor can be another sucrose molecule or a growing FOS chain, leading to the sequential formation of 1-kestose (GF2), nystose (GF3), and this compound (GF4).[3][4]
-
β-Fructofuranosidases (Invertases): These enzymes hydrolyze the β-(2→1) fructosidic bonds present in FOS and sucrose.[1][5] While their primary role is often catabolic, under conditions of high substrate concentration, some β-fructofuranosidases can also exhibit transfructosylating activity, leading to FOS synthesis.[5]
The specificity of these enzymes for different oligosaccharide chain lengths and structures is a critical determinant of the final product profile in both synthesis and degradation processes.
Data Presentation
Enzyme Kinetics and Substrate Specificity
The following tables summarize the kinetic parameters and relative activities of various enzymes with this compound and other relevant oligosaccharides.
Table 1: Kinetic Parameters of β-Fructofuranosidase from Bifidobacterium adolescentis G1
| Substrate | Degree of Polymerization (DP) | Km (mM) | kcat (s⁻¹) | kcat/Km (s⁻¹mM⁻¹) |
| Fructo-oligosaccharides (GFn) | ||||
| 1-Kestose | GF3 | 1.1 | 155 | 140.9 |
| Nystose | GF4 | 1.6 | 154 | 96.3 |
| This compound | GF5 | 3.2 | 252 | 78.8 |
| GF6 | GF6 | 4.2 | 186 | 44.3 |
| GF7 | GF7 | 7.1 | 260 | 36.6 |
| GF8 | GF8 | 7.0 | 180 | 25.7 |
| Inulooligosaccharides (Fn) | ||||
| Inulobiose | F2 | 4.9 | 213 | 43.5 |
| Inulotriose | F3 | 1.5 | 423 | 282.0 |
| Inulotetraose | F4 | 2.4 | 311 | 129.6 |
| Inulopentaose | F5 | 1.9 | 458 | 241.1 |
| Inulohexaose | F6 | 8.7 | 369 | 42.4 |
| Inuloheptaose | F7 | 8.1 | 323 | 39.9 |
Data sourced from Muramatsu et al.[6][7]
Table 2: Relative Activity of Fructosyltransferase from Aspergillus aculeatus
| Substrate | Relative Activity (%) |
| Sucrose | 100 |
| Raffinose | 24 |
| 1-Kestose | 10 |
| Nystose | 6 |
Data indicates that this enzyme shows a preference for shorter-chain oligosaccharides as acceptor molecules.[1]
Experimental Protocols
Enzyme Assay for Cross-Reactivity
This protocol outlines a general method for determining the cross-reactivity of an enzyme with various oligosaccharide substrates.
a. Materials:
-
Purified enzyme (e.g., fructosyltransferase or β-fructofuranosidase)
-
Substrate solutions (1% w/v) of this compound, nystose, 1-kestose, and sucrose in appropriate buffer
-
Reaction buffer (e.g., 50 mM sodium acetate buffer, pH 5.5)
-
Quenching solution (e.g., 100 mM sodium carbonate)
-
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) system
b. Procedure:
-
Prepare reaction mixtures by combining the enzyme solution with each substrate solution in the reaction buffer.
-
Incubate the reaction mixtures at the optimal temperature for the enzyme (e.g., 50°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding the quenching solution.
-
Filter the samples through a 0.22 µm syringe filter before analysis.
-
Analyze the reaction products and remaining substrate by HPAEC-PAD.
-
Calculate the amount of substrate consumed and product formed to determine the enzyme's activity on each oligosaccharide.
HPAEC-PAD Analysis of Oligosaccharides
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a powerful technique for the separation and quantification of carbohydrates without the need for derivatization.[8][9][10]
a. Instrumentation:
-
A Dionex HPAEC-PAD system or equivalent, equipped with a gold working electrode and a pH-Ag/AgCl reference electrode.
-
An anion-exchange column suitable for carbohydrate analysis (e.g., Dionex CarboPac series).[11]
b. Chromatographic Conditions:
-
Mobile Phase: A gradient of sodium hydroxide and sodium acetate. For example, a linear gradient from 100 mM NaOH to 100 mM NaOH + 180 mM NaOAc over 12 minutes, followed by a gentler gradient to 100 mM NaOH + 450 mM NaOAc over the next 48 minutes.[9]
-
Flow Rate: 0.8 mL/min.[9]
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: Pulsed Amperometric Detection (PAD) with a waveform optimized for carbohydrate detection.
c. Data Analysis:
-
Identify and quantify the oligosaccharides in the samples by comparing their retention times and peak areas to those of known standards (1-kestose, nystose, this compound, etc.).
-
Construct calibration curves for each standard to ensure accurate quantification.
Mandatory Visualization
Caption: Enzymatic synthesis of fructooligosaccharides (FOS).
Caption: Workflow for determining enzyme cross-reactivity.
References
- 1. Buy this compound | 59432-60-9 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Characterization and quantitation of short-chain fructooligosaccharides and inulooligosaccharides in fermented milks by high-performance anion-exchange chromatography with pulsed amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. jasco.ro [jasco.ro]
- 11. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to the Health Benefits of Fructooligosaccharides by Chain Length
Fructooligosaccharides (FOS) are a type of prebiotic dietary fiber known for conferring various health benefits by modulating the gut microbiome. These fructose polymers vary by their degree of polymerization (DP), which significantly influences their physiological effects. This guide provides a comparative analysis of short-chain FOS (scFOS, DP 2-10) and long-chain FOS (lcFOS or inulin, DP >10) for researchers, scientists, and drug development professionals.
Modulation of Gut Microbiota & Fermentation Dynamics
The chain length of FOS dictates its fermentation site and speed within the colon, directly impacting the composition and activity of the gut microbiota.
Short-chain FOS are fermented rapidly in the proximal colon, leading to a quick proliferation of beneficial bacteria.[1][2] In contrast, long-chain FOS (inulin) are fermented more slowly, with effects extending to the distal colon.[1] This suggests that a combination of chain lengths could ensure sustained prebiotic activity throughout the large intestine.[1] Both scFOS and inulin are well-established bifidogenic prebiotics, meaning they selectively stimulate the growth of beneficial Bifidobacterium species.[3][4][5][6][7] However, some in vitro studies suggest that scFOS are more effective and faster at stimulating the growth of beneficial bacteria like Bifidobacterium and Lactobacillus than longer chains.[2][8]
The primary metabolic byproducts of FOS fermentation are short-chain fatty acids (SCFAs), which are crucial for gut health and systemic well-being.[1][9] The rate of SCFA production is chain-length dependent; scFOS lead to a higher rate of SCFA production in the initial hours of fermentation (0-4 hours), while lcFOS fermentation rates are higher in later periods (12-24 hours).[10]
Comparative Data: Gut Microbiota Modulation
| Parameter | Short-Chain FOS (scFOS/Oligofructose) | Long-Chain FOS (Inulin) | Key Findings & Citations |
| Primary Fermentation Site | Proximal Colon | Distal Colon | scFOS are fermented rapidly in the initial part of the colon, while inulin's slower fermentation allows it to reach the distal part.[1] |
| Fermentation Speed | Rapid | Slow / Sustained | The rate of fermentation for scFOS is higher than inulin in the first 4 hours in vitro.[10] |
| Bifidogenic Effect | Strong and rapid increase in Bifidobacterium. | Significant increase in Bifidobacterium. | Both are effective bifidogenic prebiotics.[3][5][6] Some studies indicate scFOS may stimulate growth faster.[2][8][11] |
| Effect on SCFA Production | Rapid initial production of acetate, propionate, and butyrate. | Slower, more sustained production of SCFAs. | scFOS show a higher rate of SCFA production initially, while inulin's rate is higher at 12-24 hours.[10] |
| Gas Production | Can cause gas due to rapid fermentation. | Fermented more slowly, which may lead to better tolerance. | One study indicated that total gas production over 32 hours was lower with scFOS compared to inulin.[1] |
Experimental Workflow: In Vitro Batch Fermentation
The following diagram illustrates a typical workflow for assessing the prebiotic potential of different FOS chain lengths using an in vitro batch fermentation model with human fecal inoculum.
Experimental Protocol: In Vitro Fecal Fermentation
This protocol is based on methodologies used to compare the fermentability of different prebiotic fibers.[10][12][13][14]
-
Fecal Inoculum Preparation: Fresh fecal samples are collected from healthy adult donors who have not consumed antibiotics for at least 3 months. Samples are pooled and homogenized in an anaerobic buffer (e.g., phosphate buffer with reducing agents) to create a fecal slurry (e.g., 10-20% w/v).
-
Fermentation Setup: Anaerobic fermentation vessels are prepared with a basal nutrient medium. The test substrates (e.g., 1% w/v of scFOS, lcFOS, or a no-substrate control) are added to the vessels.
-
Inoculation and Incubation: The fecal slurry is added to each vessel to inoculate the medium. The vessels are then incubated under strict anaerobic conditions at 37°C for a set period (e.g., 24-48 hours).
-
Sampling and Analysis: Samples are collected from each vessel at various time points (e.g., 0, 4, 8, 12, 24 hours).
-
SCFA Analysis: Samples are analyzed for acetate, propionate, and butyrate concentrations using Gas Chromatography (GC).[10]
-
Microbiota Composition: DNA is extracted from samples, and the 16S rRNA gene is sequenced to determine changes in bacterial populations.[15][16]
-
pH Measurement: The pH of the fermentation medium is measured at each time point as an indicator of acid production.
-
Immune System Modulation
FOS can directly and indirectly modulate the immune system. The indirect pathway occurs via the production of SCFAs, which influence immune responses.[9][17] Direct interaction with immune cells is also possible, and this effect appears to be highly dependent on FOS chain length.[18][19]
Studies show that β2→1-fructans can signal directly on human immune cells via Pattern Recognition Receptors (PRRs) like Toll-like receptors (TLRs).[18][19][20] The activation of these receptors, particularly TLR2, is chain-length dependent, with longer chains inducing a stronger activation.[19] This differential activation leads to distinct cytokine profiles. Short-chain FOS have been shown to induce a more regulatory or anti-inflammatory cytokine balance, characterized by a high IL-10/IL-12 ratio.[19][20] Conversely, long-chain FOS (DP10-60) were found to stimulate a Th1-like cytokine profile and more strongly support the immune response to a Hepatitis B vaccination in humans, an effect not observed with shorter chain FOS (DP2-25).[21]
Comparative Data: Immunomodulatory Effects
| Parameter | Short-Chain FOS (scFOS/Oligofructose) | Long-Chain FOS (Inulin) | Key Findings & Citations |
| TLR Activation | Mild activation of TLRs. | Strong, dose-dependent activation of TLR2. | TLR2 activation increases with FOS chain length.[19][20] |
| Cytokine Profile | Induces a regulatory/anti-inflammatory profile (High IL-10/IL-12 ratio).[19][20] | Stimulates a Th1-like cytokine profile.[21] | Chain length is a critical factor in skewing the cytokine balance.[19][20] |
| Vaccine Response | Did not significantly enhance vaccine response in one study (DP2-25).[21] | Enhanced humoral response to Hepatitis B vaccine (DP10-60).[21] | Specific, long-chain fibers may be required to support certain systemic immune responses.[21] |
| Specific Cytokines | Strongly induces anti-inflammatory IL-10.[19][20] In piglets, scFOS decreased pro-inflammatory IL-1β, IL-6, and TNF-α.[22] | Stimulates Th1-cells.[21] | scFOS promotes regulatory responses, while lcFOS can promote Th1 responses. |
Signaling Pathway: FOS and Immune Cell Activation
This diagram illustrates the direct signaling pathway where FOS of different chain lengths interact with Toll-like Receptors on immune cells, leading to distinct downstream effects.
Experimental Protocol: In Vitro PBMC Stimulation Assay
This protocol is adapted from studies investigating the direct immunomodulatory effects of fructans on human immune cells.[18][19]
-
Cell Isolation: Peripheral Blood Mononuclear Cells (PBMCs) are isolated from the blood of healthy human donors using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Cell Culture: Isolated PBMCs are cultured in a suitable medium (e.g., RPMI 1640 supplemented with fetal bovine serum and antibiotics) at a specific density (e.g., 1x10^6 cells/mL).
-
Stimulation: The cultured PBMCs are stimulated with different concentrations of sterile scFOS and lcFOS preparations for a defined period (e.g., 24 or 48 hours). A culture with no FOS serves as the negative control.
-
Cytokine Analysis: After incubation, the cell culture supernatant is collected. The concentrations of various cytokines (e.g., IL-10, IL-12p70, TNF-α, IFN-γ) are quantified using a multiplex immunoassay (e.g., Luminex) or ELISA.
-
Data Analysis: Cytokine concentrations from FOS-stimulated cells are compared to the control to determine the immunomodulatory effect. The IL-10/IL-12 ratio is calculated to assess the skewing of the immune response.
Mineral Absorption
FOS can enhance the absorption of several key minerals, primarily by increasing their solubility in the colon. The fermentation of FOS by gut bacteria produces SCFAs, which lowers the luminal pH. This acidic environment makes minerals like calcium and magnesium more soluble and available for absorption.
Studies have demonstrated these effects, although outcomes can vary based on the mineral and the study population. For instance, one study in adolescent girls found that long-term (36 days) consumption of 10g/day of scFOS increased magnesium absorption by 18% but did not significantly affect calcium absorption. Another study in postmenopausal women showed that scFOS enhanced copper absorption but had no effect on zinc or selenium.
Comparative Data: Mineral Absorption
| Mineral | Short-Chain FOS (scFOS/Oligofructose) | Long-Chain FOS (Inulin) | Key Findings & Citations |
| Magnesium | Increased absorption by 18% in adolescent girls after 36 days. | Data less specific, but fructans in general are known to improve Mg absorption. | The effect of scFOS on magnesium absorption appears robust in certain populations. |
| Calcium | No significant effect observed in adolescent girls. | Fructans in general are proposed to promote calcium absorption. | The effect on calcium may be more variable and dependent on factors like baseline calcium intake. |
| Copper | Significantly enhanced absorption in postmenopausal women. | Not specifically studied in comparison. | This highlights a potential specific benefit of scFOS for trace mineral absorption. |
| Zinc & Selenium | No significant effect observed in postmenopausal women. | Not specifically studied in comparison. | The enhancing effect of FOS is not universal for all minerals. |
Logical Diagram: Stable Isotope Method for Mineral Absorption
This diagram outlines the crossover design used in human studies to accurately measure true mineral absorption using non-radioactive stable isotopes.
Experimental Protocol: Mineral Absorption Measurement Using Stable Isotopes
This protocol outlines a double-blind, placebo-controlled, crossover study design, which is the gold standard for nutritional intervention trials.[23][24][25][26][27]
-
Study Design: A randomized, double-blind, crossover design is employed. Participants are randomly assigned to receive either the FOS supplement or a placebo (e.g., maltodextrin) for a defined period (e.g., 3-5 weeks).
-
Washout Period: Following the first intervention period, participants undergo a "washout" period (e.g., 3 weeks) with no supplementation to eliminate any carry-over effects.
-
Crossover: The groups are then switched; the group that initially received FOS now receives the placebo, and vice versa, for a second intervention period of the same duration.
-
Stable Isotope Administration: Towards the end of each intervention period, participants are given a known amount of a stable (non-radioactive) isotope of the mineral of interest (e.g., ²⁵Mg for magnesium, ⁴⁴Ca for calcium) with a meal.
-
Sample Collection: All urine and/or feces are collected for several days following isotope administration.[24][27]
-
Isotope Analysis: The collected samples are analyzed using techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Neutron Activation Analysis (NAA) to measure the ratio of the stable isotope to the naturally occurring isotopes.[23]
-
Absorption Calculation: The "true absorption" of the mineral is calculated by determining the amount of the administered stable isotope that was not excreted in the feces. Urinary excretion of the isotope can also be used to compute absorption. This method accurately distinguishes between unabsorbed dietary minerals and endogenously excreted minerals.[23][24]
References
- 1. The 7 benefits of short-chain FOS – TATA NQ [tatanq.com]
- 2. Short-chain fructo-oligosaccharides supplementation to suckling piglets: Assessment of pre- and post-weaning performance and gut health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The bifidogenic effect of inulin and oligofructose and its consequences for gut health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. harg.it [harg.it]
- 6. Prebiotics: A Look at FOS & Inulin | Probiotics Learning Lab [optibacprobiotics.com]
- 7. Prebiotics: A look at FOS & Inulin | Probiotics Learning Lab [optibacprobiotics.com]
- 8. mdpi.com [mdpi.com]
- 9. Fructooligosaccharides (FOS) differentially modifies the in vitro gut microbiota in an age-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. publications.tno.nl [publications.tno.nl]
- 14. dwscientific.com [dwscientific.com]
- 15. Effect of the Degree of Polymerization of Fructans on Ex Vivo Fermented Human Gut Microbiome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A prospective randomized, double-blind, placebo-controlled, dose-response relationship study to investigate efficacy of fructo-oligosaccharides (FOS) on human gut microflora - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Physiological, antimicrobial, intestine morphological, and immunological effects of fructooligosaccharides in pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Immune modulation by different types of β2→1-fructans is toll-like receptor dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Immune Modulation by Different Types of β2→1-Fructans Is Toll-Like Receptor Dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Immune Modulation by Different Types of β2→1-Fructans Is Toll-Like Receptor Dependent | PLOS One [journals.plos.org]
- 21. Chain length-dependent effects of inulin-type fructan dietary fiber on human systemic immune responses against hepatitis-B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. cambridge.org [cambridge.org]
- 24. Use of stable isotopes to determine bioavailability of minerals in human diets using the method of fecal monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Methods for Studying Mineral and Trace Element Absorption in Humans Using Stable Isotopes* | Nutrition Research Reviews | Cambridge Core [cambridge.org]
- 26. Using stable isotopes to assess mineral absorption and utilization by children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Assessing Human Iron Kinetics Using Stable Iron Isotopic Techniques - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Gut Health Effects of 1F-Fructofuranosylnystose: In Vivo vs. In Vitro Evidence
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo and in vitro effects of 1F-Fructofuranosylnystose, also known as 1-kestose, on gut health. It objectively evaluates its performance against other common prebiotics, namely inulin and galactooligosaccharides (GOS), supported by experimental data. Detailed methodologies for key experiments are provided to facilitate reproducibility and further research.
Executive Summary
1-kestose, a simple fructooligosaccharide (FOS), has demonstrated significant prebiotic potential in both laboratory and living organism models. In vitro studies consistently show its ability to selectively stimulate the growth of beneficial gut bacteria, particularly Bifidobacterium species, and enhance the production of short-chain fatty acids (SCFAs) like butyrate. In vivo studies in animal models and human clinical trials corroborate these findings, linking 1-kestose consumption to favorable shifts in the gut microbiota, improved gut barrier function, and positive systemic effects, including enhanced glucose metabolism and reduced inflammation. While generally mirroring in vitro findings, in vivo effects are influenced by the complex interplay of the host's physiology and the broader gut microbial ecosystem.
Comparative Analysis of Prebiotic Effects
The following tables summarize the quantitative data from various studies on the effects of 1-kestose, inulin, and GOS on key gut health markers.
Impact on Bifidobacterium Abundance
| Prebiotic | Study Type | Model | Dosage | Change in Bifidobacterium Abundance | Citation(s) |
| 1-Kestose | In Vivo | Rats | 0.3% of diet for 4 weeks | Significant increase in cecal Bifidobacterium levels.[1][2] | [1][2] |
| In Vivo | Human (obesity-prone) | 10 g/day for 12 weeks | Significant increase in relative abundance of fecal Bifidobacterium (from 0.1971 to 0.3244).[3][4] | [5][3][4] | |
| In Vitro | Human fecal culture | 0.5% (w/v) | Significantly higher levels of Bifidobacterium longum compared to control. | ||
| Inulin | In Vivo | Human | 10 g/day for 16 days | Significant increase in Bifidobacterium adolescentis (from 0.89% to 3.9% of total microbiota).[6] | [6] |
| In Vivo | Human (obese women) | ITF prebiotics for 3 months | Significant increase in Bifidobacterium.[7] | [7] | |
| In Vitro | Human fecal culture | Not specified | Significantly increased number of Bifidobacteria.[8][9] | [10][8][9] | |
| GOS | In Vivo | Human (healthy women) | 1.3g and 2.0g/day for 3 weeks | Significant increase in relative abundance of fecal Bifidobacterium at both doses.[11][12] | [11][12] |
| In Vivo | Human (constipated) | Not specified | Significantly increased Bifidobacterium and Lactobacillus.[13] | [13] | |
| In Vitro | Human fecal culture | Not specified | Increased absolute abundance of Bifidobacteriaceae.[14] | [14] |
Impact on Butyrate Production
| Prebiotic | Study Type | Model | Dosage | Change in Butyrate Concentration | Citation(s) |
| 1-Kestose | In Vivo | Rats | 2.5% and 5% of diet for 4 weeks | Significant increase in cecal butyrate content.[2] | [2] |
| In Vivo | Human (Ulcerative Colitis) | 10 g/day for 8 weeks | No significant difference in fecal SCFA levels between groups.[15][16][17] | [15][16][17] | |
| In Vitro | Cat fecal culture | 1 g/day (equivalent) | Trend towards increased butyric acid levels.[18] | [18] | |
| Inulin | In Vivo | Human | Not specified | Inconsistent association with increased short-chain fatty acids levels.[19] | [19] |
| In Vitro | Human fecal culture | Not specified | Elevated butyrate concentration.[10][8][9] | [10][8][9] | |
| GOS | In Vivo | Rats | LA-GOS treatment | Significant differences in butyrate concentration between treated and untreated healthy groups.[20] | [20] |
| In Vitro | Human fecal culture | Not specified | Higher butyrate production compared to blank.[14] | [14] |
Signaling Pathways Modulated by 1-Kestose Metabolites
The gut health benefits of 1-kestose are largely mediated by the metabolic byproducts of its fermentation by gut bacteria, particularly SCFAs like butyrate. These SCFAs interact with host cells to modulate various signaling pathways.
Butyrate-Mediated Inhibition of NF-κB Signaling
Butyrate has been shown to exert anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a key regulator of the inflammatory response.
This diagram illustrates that butyrate can inhibit the degradation of IκB, the inhibitory protein of NF-κB.[14][21][22] This prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory cytokines.[14][21][22]
SCFA-Mediated Signaling through G-Protein Coupled Receptors (GPCRs)
SCFAs, including butyrate, also act as signaling molecules by activating G-protein coupled receptors, such as GPR43 and GPR109a, which are expressed on the surface of various cells in the gut, including epithelial and immune cells.
Activation of GPR43 and GPR109a by SCFAs triggers various downstream signaling cascades, including the MAPK and PI3K/Akt pathways, and a decrease in intracellular cAMP levels.[23][24][25] These signaling events collectively contribute to the beneficial effects of 1-kestose, such as strengthening the gut barrier, reducing inflammation, and improving metabolic health.[23][24][25]
Experimental Protocols
This section details the methodologies for key experiments used to assess the effects of 1-kestose on gut health.
In Vitro Fecal Fermentation
This method simulates the fermentation process in the human colon to study the direct effects of a substrate on the gut microbiota.
Methodology:
-
Fecal Sample Collection: Fresh fecal samples are collected from healthy donors who have not taken antibiotics for at least 3 months.
-
Inoculum Preparation: A fecal slurry (e.g., 10-20% w/v) is prepared by homogenizing the feces in a sterile, anaerobic buffer (e.g., phosphate-buffered saline).
-
Fermentation Setup: Anaerobic fermentation vessels containing a basal medium that mimics the nutrient environment of the colon are prepared.
-
Substrate Addition: The test substrate (1-kestose, inulin, GOS, or a non-fermentable control like cellulose) is added to the vessels at a specific concentration (e.g., 1% w/v).
-
Inoculation and Incubation: The fecal slurry is added to the vessels, which are then incubated under anaerobic conditions at 37°C for a defined period (e.g., 24-48 hours).
-
Sampling and Analysis: Samples are collected at various time points to measure changes in microbial composition (via 16S rRNA gene sequencing), SCFA concentrations (using gas chromatography), and pH.
In Vivo Animal Studies
Animal models, typically rats or mice, are used to study the effects of prebiotics in a whole-organism context.
Methodology:
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.
-
Acclimatization: Animals are acclimatized to the housing conditions for at least one week before the experiment.
-
Dietary Intervention: Animals are randomly assigned to different dietary groups: a control group receiving a standard diet and experimental groups receiving the same diet supplemented with the prebiotic (e.g., 1-kestose at 2-5% of the diet) for a specified period (e.g., 4-8 weeks).
-
Sample Collection: Fecal samples are collected at baseline and at the end of the intervention period for microbiota and SCFA analysis. At the end of the study, animals are euthanized, and cecal contents and tissues are collected for further analysis.
-
Analysis: In addition to microbiota and SCFA analysis, various physiological parameters can be measured, such as blood glucose and insulin levels, inflammatory markers in tissues, and gut barrier integrity.
Human Clinical Trials
Human studies are essential to confirm the health benefits of prebiotics in the target population.
Methodology:
-
Study Design: A randomized, double-blind, placebo-controlled design is the gold standard.
-
Participant Recruitment: Healthy volunteers or individuals with specific conditions (e.g., constipation, metabolic syndrome) are recruited based on defined inclusion and exclusion criteria.
-
Intervention: Participants are randomly assigned to receive either the prebiotic (e.g., 10g/day of 1-kestose) or a placebo (e.g., maltodextrin) for a set duration (e.g., 4-12 weeks).[5]
-
Data and Sample Collection: Questionnaires on gastrointestinal symptoms, dietary intake, and quality of life are administered. Fecal and blood samples are collected at baseline and at the end of the intervention.
-
Outcome Measures: The primary and secondary outcomes are assessed, which may include changes in gut microbiota composition, SCFA levels, bowel habits, blood metabolic markers, and inflammatory cytokines.[5]
Conclusion
Both in vivo and in vitro studies provide compelling evidence for the prebiotic effects of this compound (1-kestose). It consistently demonstrates a strong bifidogenic effect and the ability to enhance the production of beneficial SCFAs, particularly butyrate. These effects are comparable, and in some instances superior, to those of other well-established prebiotics like inulin and GOS. The modulation of the gut microbiota and the subsequent production of SCFAs by 1-kestose appear to be key mechanisms underlying its positive impacts on gut health, including the reduction of inflammation and improvement of metabolic parameters. The detailed experimental protocols and comparative data presented in this guide offer a valuable resource for researchers and professionals in the field of gut health and drug development to further explore the therapeutic potential of 1-kestose.
References
- 1. mdpi.com [mdpi.com]
- 2. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]
- 3. mdpi.com [mdpi.com]
- 4. Supplementation of 1-Kestose Modulates the Gut Microbiota Composition to Ameliorate Glucose Metabolism in Obesity-Prone Hosts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Supplementation of 1-Kestose Modulates the Gut Microbiota Composition to Ameliorate Glucose Metabolism in Obesity-Prone Hosts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dietary Fiber (Inulin) for Gut Health and Immune Response · Info for Participants · Phase Phase < 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 8. In Vitro Effects of Dietary Inulin on Human Fecal Microbiota and Butyrate Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jmb.or.kr [jmb.or.kr]
- 10. In Vitro Effects of Dietary Inulin on Human Fecal Microbiota and Butyrate Production -Journal of Microbiology and Biotechnology | Korea Science [koreascience.kr]
- 11. Frontiers | A double-blind intervention trial in healthy women demonstrates the beneficial impact on Bifidobacterium with low dosages of prebiotic galacto-oligosaccharides [frontiersin.org]
- 12. A double-blind intervention trial in healthy women demonstrates the beneficial impact on Bifidobacterium with low dosages of prebiotic galacto-oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. prebioticassociation.org [prebioticassociation.org]
- 14. mdpi.com [mdpi.com]
- 15. examine.com [examine.com]
- 16. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]
- 17. Efficacy of 1-kestose supplementation in patients with mild to moderate ulcerative colitis: A randomised, double-blind, placebo-controlled pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Activation of butyrate-producing bacteria as well as bifidobacteria in the cat intestinal microbiota by the administration of 1-kestose, the smallest component of fructo-oligosaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The effects of inulin on gut microbial composition: a systematic review of evidence from human studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. In Vivo Healthy Benefits of Galacto-Oligosaccharides from Lupinus albus (LA-GOS) in Butyrate Production through Intestinal Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Butyrate suppression of colonocyte NF-kappa B activation and cellular proteasome activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Butyrate inhibits inflammatory responses through NFκB inhibition: implications for Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Confirming the Structure of Synthesized 1F-Fructofuranosylnystose: A Comparative Guide to Standards
For researchers and drug development professionals, the precise structural confirmation of synthesized active pharmaceutical ingredients (APIs) and novel compounds is paramount. This guide provides a comparative analysis of synthesized 1F-Fructofuranosylnystose against established standards, supported by experimental data and detailed analytical protocols. This compound is a fructooligosaccharide with potential applications in various health and wellness products. Its accurate synthesis and characterization are crucial for ensuring its efficacy and safety.
Structural Confirmation: A Multi-Technique Approach
The structural identity of synthesized this compound is typically confirmed by a combination of chromatographic and spectroscopic techniques. These methods provide detailed information about the molecule's connectivity, stereochemistry, and purity, allowing for a direct comparison with certified standards.
Key Analytical Techniques:
-
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD): A highly sensitive method for the separation and quantification of carbohydrates.
-
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI): A robust method for the analysis of sugars.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical structure and connectivity of atoms.
-
Mass Spectrometry (MS): Determines the molecular weight and provides fragmentation patterns for structural elucidation.
The following sections present a comparison of the expected analytical data for synthesized this compound and a commercial standard, along with the detailed experimental protocols used to obtain this data.
Data Presentation: Synthesized vs. Standard this compound
The following tables summarize the key analytical parameters for a synthesized this compound and a commercially available standard.
| Parameter | Synthesized this compound | Standard this compound | Method |
| Molecular Formula | C₃₀H₅₂O₂₆ | C₃₀H₅₂O₂₆ | Mass Spectrometry |
| Molecular Weight | 828.72 g/mol | 828.72 g/mol | Mass Spectrometry |
| Purity | ≥95% | ≥98% | HPLC-RI, HPAE-PAD |
| ¹H NMR | Spectrum consistent with the structure of this compound. | Characteristic peaks confirming the fructosyl and glucosyl units and their linkages.[1] | NMR Spectroscopy |
| ¹³C NMR | Spectrum consistent with the structure of this compound. | Characteristic peaks confirming the carbon skeleton of the molecule. | NMR Spectroscopy |
| LC-MS | [M+Na]⁺ ion at m/z 851.26 | [M+Na]⁺ ion at m/z 851.26 | Mass Spectrometry |
| HPLC-RI Retention Time | Matches that of the standard under identical conditions. | Dependent on the specific chromatographic conditions.[2] | HPLC-RI |
| HPAE-PAD Retention Time | Matches that of the standard under identical conditions. | Dependent on the specific chromatographic conditions. | HPAE-PAD |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
This compound is typically synthesized from sucrose using a transfructosylation reaction catalyzed by fructosyltransferase enzymes.[3]
-
Enzyme Source: Fructosyltransferase from Aspergillus niger or other suitable microorganisms.
-
Substrate: High concentration of sucrose (e.g., 50-60% w/v) in a suitable buffer (e.g., sodium acetate buffer, pH 5.5).
-
Reaction Conditions: The reaction mixture is incubated at an optimal temperature (e.g., 50-60 °C) for a specific duration (e.g., 12-48 hours).
-
Termination: The reaction is terminated by heat inactivation of the enzyme (e.g., boiling for 10 minutes).
-
Purification: The synthesized this compound is purified from the reaction mixture containing residual sucrose, glucose, fructose, and other fructooligosaccharides using techniques like preparative chromatography.
-
Instrumentation: A high-performance ion chromatography system equipped with a pulsed amperometric detector and a gold working electrode.
-
Column: A high-performance anion-exchange column suitable for carbohydrate analysis (e.g., CarboPac PA100 or PA200).
-
Mobile Phase: A gradient of sodium hydroxide and sodium acetate solutions. For example, a gradient of 100 mM NaOH with an increasing concentration of sodium acetate.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: Pulsed amperometry with a waveform optimized for carbohydrate detection.
-
Sample Preparation: The synthesized product and the standard are dissolved in deionized water, filtered, and diluted to an appropriate concentration.
-
Instrumentation: An HPLC system equipped with a refractive index detector.[2]
-
Column: An amino-terminated silica column (e.g., NH2 column) is commonly used for sugar analysis.[2]
-
Mobile Phase: An isocratic mobile phase, typically a mixture of acetonitrile and water (e.g., 75:25 v/v).[2]
-
Flow Rate: Typically 1.0 - 1.5 mL/min.[2]
-
Column Temperature: Maintained at a constant temperature (e.g., 30-40 °C) to ensure reproducible retention times.
-
Sample Preparation: The synthesized product and the standard are dissolved in the mobile phase, filtered, and injected into the HPLC system.[2]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: The synthesized this compound and the standard are dissolved in deuterium oxide (D₂O).
-
¹H NMR: Proton NMR spectra are acquired to identify the chemical shifts and coupling constants of the hydrogen atoms, providing information on the sugar units and their linkages.[1]
-
¹³C NMR: Carbon-13 NMR spectra are acquired to identify the chemical shifts of the carbon atoms, confirming the carbon framework of the molecule.
-
2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are often employed for unambiguous assignment of all proton and carbon signals and to confirm the glycosidic linkages.
-
Instrumentation: An LC system coupled to a mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap mass analyzer) with an electrospray ionization (ESI) source.
-
LC Conditions: Similar to the HPLC-RI method, but with a mobile phase compatible with mass spectrometry (e.g., using volatile buffers like ammonium acetate).
-
MS Conditions: The mass spectrometer is operated in positive or negative ion mode to detect the molecular ion (e.g., [M+Na]⁺ or [M-H]⁻).
-
MS/MS Fragmentation: Tandem mass spectrometry (MS/MS) is performed on the molecular ion to obtain a fragmentation pattern that can be compared with that of the standard to confirm the structure.
Visualizing the Workflow
The following diagrams illustrate the experimental workflow and the logical relationship of the analytical techniques used in confirming the structure of synthesized this compound.
Caption: Workflow for synthesis and structural confirmation.
Caption: Analytical techniques and information obtained.
References
A Comparative Guide to 1F-Fructofuranosylnystose Production: Efficiency and Methodology
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the primary methods for producing 1F-Fructofuranosylnystose (GF4), a fructooligosaccharide (FOS) of significant interest for its potential prebiotic and health-promoting properties. The efficiency of enzymatic synthesis and microbial fermentation methods are evaluated based on available experimental data, with detailed protocols provided for key methodologies.
Data Presentation: A Comparative Analysis of Production Efficiency
The following table summarizes quantitative data from various studies on the production of this compound and total Fructooligosaccharides (FOS). Direct comparisons of this compound yield are challenging as many studies focus on the total FOS content. However, the data provides valuable insights into the efficiency of different systems.
| Production Method | Biocatalyst/Microorganism | Substrate | Total FOS Yield/Concentration | This compound (GF4) Yield/Concentration | Key Parameters | Reference |
| Enzymatic Synthesis (Continuous) | Immobilized β-fructofuranosidase F1 | 60% Sucrose | 51.9% of total sugars | 5.7% of total sugars | 55°C, continuous flow | [1][2] |
| Enzymatic Synthesis (Batch) | Commercial Fructosyltransferase (Seqenzym® FT) | Up to 2 M Sucrose | ~63% (g FOS/g sucrose) | Accumulates over time, becoming a major component | 55°C, pH 5.5 | [3] |
| Microbial Fermentation (Whole-Cell) | Aspergillus oryzae DIA-MF | 165 g/L Sucrose in Aguamiel/Molasses | 119 g/L | Identified as a product, specific concentration not detailed | 30°C, 180 rpm, 36 h | [4] |
| Microbial Fermentation (Enzyme Production) | Bacillus subtilis natto CCT 7712 | 334 g/L Sucrose | 54.86 g/L | Component of total FOS, specific concentration not detailed | 45.8°C, pH 6.0 | [5] |
Experimental Protocols
Enzymatic Synthesis of this compound using Fructosyltransferase from Aspergillus oryzae
This protocol is synthesized from methodologies described for FOS production using Aspergillus oryzae enzymes.[6][7]
a. Enzyme Production and Extraction:
-
Inoculum Preparation: Cultivate Aspergillus oryzae on a suitable solid medium (e.g., potato dextrose agar) at 30°C for 7 days. Prepare a spore suspension of 10⁷ spores/mL.
-
Fermentation for Enzyme Production: Inoculate a liquid medium containing sucrose (15% w/v), yeast extract (0.5% w/v), and mineral salts with the spore suspension. Incubate at 30°C, 200 rpm for 64-72 hours.
-
Enzyme Extraction: Separate the mycelia from the fermentation broth by filtration. The filtrate contains the extracellular fructosyltransferase. The mycelia can also be used as a source of cell-bound enzyme.
b. Enzymatic Reaction for FOS Synthesis:
-
Reaction Mixture Preparation: Prepare a solution of 40-60% (w/v) sucrose in a suitable buffer (e.g., 0.2 M tris-acetate buffer, pH 5.5).
-
Enzymatic Conversion: Add the crude or purified fructosyltransferase solution to the sucrose solution. The enzyme-to-substrate ratio should be optimized, but a starting point is 0.1 mL of enzyme extract per 4 mL of sucrose solution.
-
Incubation: Incubate the reaction mixture at 50-55°C with gentle agitation for a duration ranging from a few hours to over 24 hours. The reaction time is a critical parameter for maximizing the yield of this compound, as it is formed sequentially after 1-kestose and nystose.
-
Reaction Termination: Stop the reaction by heating the mixture to 100°C for 10 minutes to denature the enzyme.
-
Analysis: Analyze the composition of the resulting FOS mixture using High-Performance Liquid Chromatography (HPLC).
Microbial Fermentation for this compound Production using Aspergillus oryzae
This protocol is a generalized procedure based on whole-cell fermentation studies for FOS production.[4][8]
-
Inoculum Preparation: Prepare a spore suspension of Aspergillus oryzae (e.g., DIA-MF strain) with a concentration of approximately 2 x 10⁶ spores/mL.
-
Pre-inoculum Culture: Inoculate a pre-inoculum medium (e.g., modified Czapek-Dox medium with 200 g/L sucrose) and incubate for 3 days at 30°C and 180 rpm.
-
Fermentation: Inoculate the main fermentation medium with the pre-inoculum culture. A medium that has been shown to be effective contains aguamiel and molasses with an initial sucrose concentration of 165 g/L.
-
Fermentation Conditions: Maintain the fermentation at 30°C with an agitation of 180 rpm and an initial pH of 5.5.
-
Monitoring and Harvest: Monitor the production of FOS over time. The highest yield of total FOS has been reported at around 36 hours.
-
Downstream Processing: After fermentation, the biomass is separated from the broth. The supernatant, which contains the FOS, can be further purified to remove residual monosaccharides and disaccharides, for instance, through fermentation with Saccharomyces cerevisiae.[4]
Enzymatic Synthesis using Levansucrase from Bacillus subtilis
This protocol outlines the general steps for FOS production using the enzyme from Bacillus subtilis.[5][9]
a. Enzyme Production:
-
Activation and Inoculum: Activate Bacillus subtilis natto in a suitable inoculum medium containing sucrose and yeast extract.
-
Fermentation: Inoculate a production medium and incubate at 37°C and 150 rpm for 48 hours.
-
Enzyme Collection: Centrifuge the culture to separate the cells. The supernatant contains the extracellular levansucrase.
b. Enzymatic Reaction:
-
Reaction Setup: Prepare a reaction mixture containing the crude enzyme extract and a high concentration of sucrose (e.g., 334 g/L) in a suitable buffer (e.g., 0.1 M citrate or phosphate buffer).
-
Incubation: Incubate the reaction at the optimal temperature and pH (e.g., 45.8°C and pH 6.0) for 12 hours.
-
Termination and Analysis: Stop the reaction by boiling for 15 minutes and analyze the FOS composition by HPLC.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The production of this compound from sucrose is a sequential enzymatic process. The following diagrams illustrate the biochemical pathway and a general experimental workflow for its production.
Caption: Biochemical pathway of this compound synthesis.
Caption: General experimental workflow for enzymatic production.
References
- 1. researchgate.net [researchgate.net]
- 2. Production of fructooligosaccharides by beta-fructofuranosidases from Aspergillus oryzae KB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. academicjournals.org [academicjournals.org]
- 6. scielo.br [scielo.br]
- 7. scielo.br [scielo.br]
- 8. scispace.com [scispace.com]
- 9. jabonline.in [jabonline.in]
Safety Operating Guide
Navigating the Safe Disposal of 1F-Fructofuranosylnystose: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides essential, step-by-step procedures for the safe disposal of 1F-Fructofuranosylnystose, a fructooligosaccharide used in various research applications. Adherence to these guidelines is paramount due to the potential environmental hazards associated with this compound.
Core Safety and Disposal Information
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, it is imperative that this substance is not disposed of through standard laboratory drains or as general waste. The primary directive for its disposal is to transfer it to an approved chemical waste disposal plant[1].
| Hazard Statement | Precautionary Statement | Disposal Action |
| H302: Harmful if swallowed | P264: Wash skin thoroughly after handling. | Do not ingest. |
| H410: Very toxic to aquatic life with long lasting effects | P273: Avoid release to the environment. | Do not dispose of in sinks or regular trash. |
| P391: Collect spillage. | In case of a spill, contain and collect the material. | |
| P501: Dispose of contents/ container to an approved waste disposal plant. | Treat as hazardous chemical waste. |
Experimental Protocols for Disposal
Step 1: Personal Protective Equipment (PPE) Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:
-
Safety goggles
-
Gloves
-
Lab coat
Step 2: Waste Segregation and Collection
-
Solid Waste: Collect solid this compound in a clearly labeled, sealed container designated for hazardous chemical waste.
-
Aqueous Solutions: Collect any solutions containing this compound in a separate, clearly labeled, sealed container for aqueous hazardous chemical waste. Do not mix with other solvent waste streams unless compatible.
Step 3: Spill Management In the event of a spill:
-
Restrict access to the area.
-
Wearing appropriate PPE, absorb the spill with an inert, liquid-binding material such as diatomite or universal binders[1].
-
Carefully collect the contaminated absorbent material and place it in the designated hazardous waste container.
-
Decontaminate the spill surface by scrubbing with alcohol[1].
-
Dispose of all contaminated materials (e.g., wipes, absorbent pads) as hazardous waste.
Step 4: Labeling and Storage
-
Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution's environmental health and safety (EHS) department.
-
Store the sealed waste container in a designated, secure area away from incompatible materials, such as strong acids/alkalis and strong oxidizing/reducing agents, pending collection by a certified waste disposal service[1].
Step 5: Final Disposal
-
Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed chemical waste disposal contractor.
-
Ensure all necessary paperwork for the waste manifest is completed accurately.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby protecting both themselves and the ecosystem. Always consult your institution's specific EHS guidelines for any additional requirements.
References
Personal protective equipment for handling 1F-Fructofuranosylnystose
This guide provides immediate and essential safety and logistical information for handling 1F-Fructofuranosylnystose in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.
Hazard Identification and Personal Protective Equipment
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] Therefore, adherence to strict safety protocols is mandatory. The required Personal Protective Equipment (PPE) is summarized in the table below.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Must be equipped with side-shields. |
| Hand Protection | Protective Gloves | Chemical-resistant nitrile, butyl, or neoprene gloves are recommended. Inspect for holes before each use.[2] |
| Body Protection | Impervious Clothing | A lab coat or chemical-resistant apron should be worn. |
| Respiratory Protection | Suitable Respirator | Required when handling the powder outside of a fume hood or when aerosolization is possible. |
Operational Plan: Step-by-Step Handling Procedures
This section details the procedural steps for safely handling this compound, from initial receipt to preparation of solutions.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1]
-
The recommended storage temperature for the solid powder is -20°C.[1][3]
-
Solutions of this compound should be stored at -80°C.[1]
2. Preparation for Handling:
-
Ensure a safety shower and eyewash station are readily accessible.
-
Prepare your designated workspace by covering the benchtop with absorbent, disposable liners.
-
Don all required PPE as specified in the table above.
3. Weighing the Compound:
-
Whenever possible, weigh this compound inside a chemical fume hood to minimize inhalation risk.
-
Use a dedicated, clean spatula for transferring the powder. Avoid creating dust.
-
If a fume hood is not available, wear a suitable respirator.
-
Close the container tightly after dispensing the desired amount.
4. Preparing Solutions:
-
This compound has the following solubility characteristics:
-
When preparing aqueous solutions, slowly add the powder to the solvent while stirring to avoid clumping.
-
If heating is required, use a water bath and do not heat directly with a flame.
-
For solutions intended for cell-based assays, sterile filtration using a 0.22 µm filter is recommended after dissolution.[7]
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Emergency Procedures
In the event of an exposure or spill, follow these immediate steps:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1]
-
Spills: For small spills of the solid, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Decontaminate the spill area. For large spills, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
1. Waste Collection:
-
Solid Waste: Collect unused solid this compound and any contaminated materials (e.g., weigh boats, paper towels) in a clearly labeled, sealed container.
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, labeled, and sealed waste container. Do not mix with other chemical waste streams unless compatibility is confirmed.
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in a designated hazardous waste container.
2. Disposal Procedure:
-
All waste must be disposed of through an approved waste disposal plant.[1]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Do not pour any waste containing this compound down the drain, as it is very toxic to aquatic life.[1]
Logical Flow for Disposal of this compound Waste
Caption: Disposal workflow for this compound waste.
References
- 1. This compound|59432-60-9|MSDS [dcchemicals.com]
- 2. Page loading... [guidechem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound | CAS 59432-60-9 | Cayman Chemical | Biomol.com [biomol.com]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound CAS#: 59432-60-9 [m.chemicalbook.com]
- 7. medchemexpress.com [medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
